1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Description
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Properties
IUPAC Name |
1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNCSHVEKCWKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1876473-44-7 | |
| Record name | (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
synthesis and characterization of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with functional groups that enhance physicochemical properties is paramount. This compound (CAS No: 1876473-44-7) is a quintessential example of such a molecule, embodying three structurally significant motifs.[1][] The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and versatile biological activities.[3][4] The N-linked oxetane ring is a contemporary bioisostere, often introduced to improve aqueous solubility, reduce lipophilicity, and modulate metabolic profiles.[5] Finally, the boronic acid pinacol ester is a cornerstone of modern synthetic chemistry, serving as a stable, versatile, and highly efficient coupling partner in Suzuki-Miyaura cross-coupling reactions.[6][7]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details a robust synthetic pathway, explains the rationale behind key experimental choices, outlines a full characterization protocol, and provides essential safety and handling information. The aim is to equip scientists with the foundational knowledge to confidently synthesize, verify, and utilize this valuable building block in their research endeavors.
Section 1: Synthetic Strategy and Rationale
The synthesis of this compound is most logically approached through a two-step sequence: N-alkylation of the pyrazole ring followed by regioselective C-5 borylation. This strategy leverages the inherent reactivity of the pyrazole heterocycle.
Causality of the Synthetic Route:
-
N-Alkylation First: The proton on the nitrogen of the pyrazole ring is significantly more acidic than any of the carbon-bound protons. Therefore, treating 1H-pyrazole with a moderate base like sodium hydride (NaH) will selectively generate the pyrazole anion, which can then act as a nucleophile to displace a leaving group on an oxetane electrophile (e.g., oxetan-3-yl tosylate or a 3-halooxetane).
-
Regioselective C-5 Borylation: Once the nitrogen is substituted, the proton at the C-5 position becomes the most acidic C-H bond on the pyrazole ring. This heightened acidity allows for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting C-5 anion can then be trapped with an electrophilic boron source to install the desired boronic ester functionality. This directed metallation approach is highly efficient and avoids the need to pre-functionalize the ring with a halogen for a subsequent Miyaura borylation.[8]
Retrosynthetic Analysis
The logical disconnection of the target molecule is illustrated below, tracing the synthesis back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target compound.
Section 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Synthetic Workflow Overview
Caption: Two-step workflow for the synthesis of the target ester.
Protocol 1: Synthesis of 1-(3-Oxetanyl)-1H-pyrazole
Rationale: This procedure uses sodium hydride to form the highly nucleophilic pyrazole anion in an anhydrous environment, preventing quenching by protic solvents. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.
Materials:
-
1H-Pyrazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Oxetan-3-yl tosylate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF to the flask, cool the suspension to 0 °C in an ice bath.
-
Dissolve 1H-pyrazole (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Dissolve oxetan-3-yl tosylate (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir overnight. Monitor progress by TLC or LCMS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield 1-(3-Oxetanyl)-1H-pyrazole as a clear oil or low-melting solid.
Protocol 2: Synthesis of this compound
Rationale: This step requires strictly anhydrous and anaerobic conditions at a very low temperature. The use of -78 °C (a dry ice/acetone bath) is critical to ensure the kinetic deprotonation occurs at the desired C-5 position and to prevent decomposition of the organolithium intermediate. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) is an effective electrophilic trap for the anion.
Materials:
-
1-(3-Oxetanyl)-1H-pyrazole (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the 1-(3-Oxetanyl)-1H-pyrazole (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add iPrO-Bpin (1.2 eq) dropwise via syringe.
-
Continue stirring at -78 °C for 1 hour, then slowly warm the reaction to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product as a white solid.
Section 3: Characterization and Analytical Control
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Data Presentation: Expected Analytical Profile
| Analysis | Technique | Expected Result |
| Molecular Formula | - | C₁₂H₁₉BN₂O₃ |
| Molecular Weight | - | 250.10 g/mol [1] |
| Appearance | Visual | White to off-white solid |
| Purity | HPLC | >97% |
| ¹H NMR | (400 MHz, CDCl₃) | * ~7.6 ppm (d, 1H): Pyrazole H-3 proton. |
-
~6.3 ppm (d, 1H): Pyrazole H-4 proton.
-
~5.5 ppm (m, 1H): Oxetane CH proton.
-
~4.9 ppm (m, 4H): Oxetane CH₂ protons.
-
~1.3 ppm (s, 12H): Pinacol methyl protons.[9] | | ¹³C NMR | (100 MHz, CDCl₃) | * ~145 ppm: Pyrazole C-3.
-
~110 ppm: Pyrazole C-4.
-
C-5 signal often broad or absent due to quadrupolar relaxation of boron.
-
~84 ppm: Pinacol quaternary carbons.
-
~75 ppm: Oxetane CH₂ carbons.
-
~55 ppm: Oxetane CH carbon.
-
~25 ppm: Pinacol methyl carbons. | | Mass Spec (ESI+) | LCMS | Expected m/z: 251.15 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The C-B bond can lead to signal broadening for adjacent carbons.
Section 4: Handling, Storage, and Safety
Adherence to proper safety protocols is mandatory when working with the reagents and products described. Boronic acid esters, while generally stable, require careful handling.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13] Use spark-proof tools and keep away from open flames and hot surfaces, as reagents like THF and hexanes are highly flammable.[14]
-
Storage: Store the final compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Protect from moisture to prevent hydrolysis of the boronic ester. Store away from strong oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste.[10] Dispose of all chemical waste in accordance with institutional and local regulations.
Section 5: Applications in Chemical Synthesis
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers.
The boronic ester can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to construct complex molecular architectures, which is particularly valuable in the synthesis of novel drug candidates.[15]
Generic Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a high-value building block that merges the desirable biological properties of the pyrazole scaffold with the solubility-enhancing features of the oxetane ring. Its boronic ester functionality renders it a versatile tool for constructing complex molecules via cross-coupling chemistry. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, empowering chemists to leverage its unique structural attributes in the pursuit of novel therapeutics and advanced materials.
References
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Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2009). ResearchGate. [Link]
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boronic esters. Organic Syntheses Procedure. [Link]
- Preparation method of 4-pyrazole boronic acid pinacol ester.
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This compound. Chembecker. [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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1315280-58-0 | this compound. BoronPharm. [Link]
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Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. [Link]
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SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
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Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). DovePress. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]
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1H-Pyrazole-4-boronic acid. Chem-Impex. [Link]
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Synthesis of Chromone-Related Pyrazole Compounds. (2020). MDPI. [Link]
-
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). MDPI. [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific principles and experimental protocols necessary for the accurate characterization of this compound.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, combining a pyrazole core, an oxetane moiety, and a boronic acid pinacol ester, makes it a valuable reagent for introducing these functionalities into larger molecules through cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR and supported by data from analogous structures.
Predicted ¹H and ¹³C NMR Data
Molecular Structure and Atom Numbering
For clarity in the spectral assignments, the atoms of this compound are numbered as follows:
Caption: Molecular structure and atom numbering for NMR assignment.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |
| ~7.6 | d | 1H | H3 | J(H3,H4) ≈ 2.0 Hz |
| ~6.8 | d | 1H | H4 | J(H4,H3) ≈ 2.0 Hz |
| ~5.5 | p | 1H | H9 (Oxetane CH) | J ≈ 6-7 Hz |
| ~5.0 | t | 2H | H8/H10 (Oxetane CH₂) | J ≈ 6-7 Hz |
| ~4.8 | t | 2H | H8/H10 (Oxetane CH₂) | J ≈ 6-7 Hz |
| 1.35 | s | 12H | Pinacol CH₃ |
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C3 |
| ~110 | C4 |
| C5 | Not observed or broad |
| ~84 | Pinacol Quaternary C |
| ~75 | C8/C10 (Oxetane CH₂) |
| ~60 | C9 (Oxetane CH) |
| ~25 | Pinacol CH₃ |
Note: The carbon (C5) attached to the boron atom is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the attached boron nucleus.[3]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is aprotic and has good solvating power for a wide range of organic molecules.
-
Concentration: Prepare a sample of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.
¹H NMR Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is appropriate.
¹³C NMR Acquisition Parameters (101 MHz Spectrometer)
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of -10 to 220 ppm is appropriate.
Caption: Experimental workflow for NMR data acquisition and processing.
Advanced 2D NMR for Unambiguous Assignment
For a molecule with multiple distinct spin systems, 2D NMR experiments are invaluable for confirming the assignments made from 1D spectra.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is essential for definitively assigning the protons to their corresponding carbons. For example, the proton at ~7.6 ppm should show a correlation to the carbon at ~145 ppm, confirming their assignment as H3 and C3, respectively.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:
-
H3 to C5 and C4
-
H4 to C5 and C3
-
Oxetane protons (H8, H9, H10) to each other's carbons and to N1 of the pyrazole ring.
Caption: Key expected HMBC correlations for the pyrazole ring.
Conclusion
The ¹H and ¹³C NMR spectra of this compound can be fully assigned through a combination of 1D and 2D NMR techniques. The predicted data in this guide, based on the analysis of related structures, provides a robust framework for the interpretation of experimentally acquired spectra. By following the detailed experimental protocol and utilizing advanced 2D NMR experiments, researchers can confidently verify the structure and purity of this important synthetic building block.
References
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- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
- EvitaChem. (n.d.). This compound.
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Mass spectrometry analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Foreword: Contextualizing the Analysis
In modern drug discovery and development, pyrazole-containing boronic acid derivatives are pivotal building blocks, recognized for their versatile roles in creating complex molecular architectures through reactions like the Suzuki-Miyaura coupling. The specific compound, this compound, combines the reactivity of a boronic ester with the structural motifs of pyrazole and a strained oxetane ring, making it a compound of significant interest. Its characterization is non-trivial, and mass spectrometry (MS) stands as the definitive tool for structural verification, purity assessment, and metabolic profiling.
This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule. It moves beyond a simple recitation of parameters to explain the underlying principles and rationale, reflecting field-proven strategies for navigating the specific challenges posed by boronic acid pinacol esters.
The Core Challenge: Chemical Instability of Boronic Acid Derivatives
The primary analytical hurdle for boronic acids and their esters is their inherent instability. Free boronic acids are prone to dehydration and trimerization, forming cyclic boroxine anhydrides, which complicates mass spectra by introducing multiple, often confounding, high-molecular-weight ions.[1] The derivatization to a pinacol ester is a deliberate synthetic strategy to enhance stability by protecting the reactive boronic acid moiety.
However, the pinacol ester itself is susceptible to hydrolysis back to the parent boronic acid, particularly under the aqueous and often acidic conditions of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This on-column degradation can lead to inaccurate quantification and misinterpretation of purity. Therefore, the entire analytical workflow, from sample preparation to data acquisition, must be optimized to preserve the integrity of the pinacol ester.
Strategic Selection of Analytical Methodology: LC-ESI-MS/MS
For a polar, non-volatile small molecule like this compound, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.
-
Liquid Chromatography (LC): Provides separation from impurities, starting materials, and potential degradants (i.e., the hydrolyzed boronic acid). A well-developed LC method is crucial for accurate analysis.[4]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It generates intact molecular ions with minimal in-source fragmentation, providing a clear precursor ion for subsequent fragmentation analysis (MS/MS).[5][6] Positive ion mode is preferred due to the presence of two basic nitrogen atoms in the pyrazole ring, which are readily protonated.
-
Tandem Mass Spectrometry (MS/MS): Essential for unambiguous structural confirmation. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can generate a characteristic fragmentation pattern—a "fingerprint"—that confirms the connectivity of the oxetanyl, pyrazole, and boronic ester moieties.
Experimental Workflow Overview
The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data interpretation.
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A Technical Guide to the X-ray Crystal Structure Determination of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Abstract: This guide provides a comprehensive technical overview of the methodologies and considerations for determining the single-crystal X-ray structure of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. Addressed to researchers, scientists, and professionals in drug development, this document outlines the entire workflow from material synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. While a definitive crystal structure for this specific molecule is not publicly deposited at the time of this writing, this guide synthesizes established crystallographic principles and data from analogous compounds to present a predictive and instructional framework. The causality behind key experimental choices is emphasized, ensuring a deep understanding of the process.
Introduction: The Significance of Structural Elucidation
This compound is a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] The pyrazole ring is a common motif in pharmacologically active compounds, while the boronic acid pinacol ester functionality is a cornerstone of modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction.[2] The incorporation of a strained oxetane ring introduces unique steric and electronic properties, potentially influencing molecular conformation, crystal packing, and biological activity.
Precise knowledge of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its reactivity and potential as a pharmaceutical building block.[3] Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this detailed structural information.[3][4][5] This guide will walk through the theoretical and practical steps required to achieve this.
Experimental Workflow: From Powder to Structure
The determination of a crystal structure is a multi-step process that demands precision at every stage. The overall workflow is a self-validating system where the quality of the outcome is directly dependent on the success of the preceding steps.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Synthesis and Crystal Growth
Synthesis: The title compound is synthesized via established methods for pyrazole boronic esters, likely involving a palladium-catalyzed borylation of a corresponding halogenated pyrazole precursor.[6] A general synthetic approach is outlined in a patent for a similar compound, involving the reaction of a protected halogenopyrazole with a diboron reagent.[6]
Protocol for Synthesis (Illustrative):
-
Preparation of Precursor: Synthesize 1-(3-Oxetanyl)-5-iodo-1H-pyrazole.
-
Borylation Reaction: In an inert atmosphere glovebox, combine the pyrazole precursor, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).
-
Reaction Execution: Heat the mixture under reflux for several hours until completion, monitored by TLC or LC-MS.
-
Purification: After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the desired this compound with a purity of >97%.[2][7]
Crystal Growth: Obtaining high-quality single crystals suitable for diffraction is often the most challenging step.[3][5] The ideal crystal should be well-formed, free of defects, and typically between 0.1-0.3 mm in size.[4]
Protocol for Crystal Growth:
-
Method Selection: Slow evaporation is a common and effective technique. Other methods include vapor diffusion and cooling crystallization.
-
Solvent Screening: A range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetone) should be screened to find conditions that yield slow, controlled crystal growth.
-
Procedure (Slow Evaporation):
-
Dissolve a small amount of the purified compound in a minimal volume of a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at a stable temperature.
-
Monitor periodically for the formation of well-defined single crystals.
-
Data Collection
Crystal Mounting and Selection: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant oil.[3][8]
Diffractometer Setup: Modern single-crystal X-ray diffractometers consist of an X-ray source, a goniometer for sample positioning, and a detector.[4][8]
-
X-ray Source: Molybdenum (Mo, λ = 0.7107 Å) or Copper (Cu, λ = 1.5418 Å) are the most common X-ray sources.[3][8] Mo radiation is generally preferred for small organic molecules as it provides higher resolution data and suffers less from absorption effects.
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal motion of the atoms, leading to better diffraction data quality.
Data Collection Strategy: The crystal is rotated through a series of orientations while being irradiated with X-rays.[3] The diffracted beams are recorded by the detector, creating a series of diffraction patterns or "frames." Software is used to devise a strategy that ensures complete and redundant data collection across the entire unique portion of the reciprocal space.
Structure Solution and Refinement
This phase transforms the raw diffraction intensities into a chemically meaningful atomic model.
Caption: The iterative process of crystallographic structure solution and refinement.
Data Processing and Structure Solution
The collected frames are integrated to determine the intensity of each diffraction spot and scaled to correct for experimental variations. This process also determines the unit cell parameters and the crystal's space group, which describes its internal symmetry.[9]
The primary challenge is the "phase problem": the intensities provide the amplitudes of the structure factors, but the crucial phase information is lost.[4][10] For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[10] This allows for the calculation of an initial electron density map.
Structure Refinement
From the initial electron density map, a preliminary atomic model is built. This model is then refined against the experimental data using a least-squares minimization process.[10][11] The goal is to adjust the atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).[10]
This is an iterative process. After each cycle of refinement, a difference Fourier map (Fₒ - Fₑ) is calculated to reveal regions where the model is incorrect, such as missing atoms (positive density) or incorrectly placed atoms (negative density).[11] Hydrogen atoms are typically placed at calculated positions and refined using a "riding model."[12]
Structural Analysis and Validation
Once the refinement has converged, a detailed analysis of the molecular and crystal structure is performed.
Key Crystallographic Data
The final output includes a Crystallographic Information File (CIF) containing all relevant data. A summary of expected data is presented below.
| Parameter | Expected Value / Description | Significance |
| Chemical Formula | C₁₂H₁₉BN₂O₃ | Confirms the elemental composition of the crystal.[] |
| Formula Weight | 250.10 g/mol | Derived from the chemical formula.[] |
| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) | Describes the basic symmetry of the unit cell.[10] |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the complete symmetry operations within the crystal.[10] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Volume (V) | ų | Volume of the unit cell. |
| Z | Integer (e.g., 4) | Number of molecules per unit cell. |
| Density (calculated) | g/cm³ | Calculated from formula weight, V, and Z. |
| Final R indices | R1, wR2 (typically < 0.05 for good quality structures) | Measures the agreement between the crystallographic model and the experimental data. |
| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the refinement. |
Predicted Molecular Geometry
Based on analogous structures and chemical principles, the following features are anticipated:
-
Pyrazole Ring: Expected to be planar.
-
Boronic Ester: The B-O bonds of the pinacol group will hold the boron atom in a roughly trigonal planar geometry.
-
Oxetane Ring: This four-membered ring will be puckered, not planar, with C-O-C angles of approximately 92°.[1]
-
Dihedral Angles: The relative orientation of the pyrazole ring and the boronic ester group is of key interest. X-ray data on similar pyrazole boronic esters suggests a dihedral angle between these two planes in the range of 15-35°, representing a balance between electronic conjugation and steric hindrance.[1]
Supramolecular Interactions
The crystal packing will be dictated by intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be significant in directing the three-dimensional architecture. Analysis of the packing may reveal π-π stacking between pyrazole rings of adjacent molecules.
Conclusion
This guide has detailed the comprehensive, field-proven workflow for the single-crystal X-ray structure determination of this compound. By following this rigorous process of synthesis, crystallization, data collection, and refinement, researchers can obtain a precise three-dimensional model of the molecule. This structural data is invaluable, providing critical insights into the compound's conformational preferences and intermolecular interactions, thereby guiding its future applications in drug discovery and materials science.
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An In-Depth Technical Guide to DFT and Computational Studies of Oxetanyl-Substituted Pyrazole Boronic Esters
Executive Summary
In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is paramount to developing novel therapeutic agents with optimized pharmacological profiles. This guide delves into the synergistic union of three such motifs: the biologically active pyrazole core, the property-modulating oxetane ring, and the versatile boronic ester functional group. We present an integrated workflow that leverages the predictive power of Density Functional Theory (DFT) with rigorous experimental validation. This document serves as a technical primer for researchers, medicinal chemists, and computational scientists, providing a robust framework for the rational design, synthesis, and characterization of oxetanyl-substituted pyrazole boronic esters, elucidating the causality behind methodological choices to ensure scientific integrity and reproducibility.
Introduction: A Tripartite Strategy in Medicinal Chemistry
The convergence of pyrazole, oxetane, and boronic ester functionalities into a single molecular entity represents a sophisticated strategy in drug design. Each component imparts distinct and advantageous properties, creating a powerful combination for targeting a wide array of biological targets.
-
The Pyrazole Core: Pyrazoles are a cornerstone in medicinal chemistry, recognized for their presence in numerous therapeutic agents.[1] This five-membered aromatic heterocycle is a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, making it crucial for molecular recognition at enzyme active sites or receptor binding pockets.[1][2]
-
The Oxetane Ring: The four-membered oxetane ring has emerged as a valuable "magic bullet" for fine-tuning the physicochemical properties of drug candidates.[3][4] Its primary application is as a bioisostere, often replacing less favorable groups like gem-dimethyl or carbonyl moieties.[4][5] The incorporation of an oxetane can significantly improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity (LogD).[3][6] Furthermore, its strong electron-withdrawing nature can modulate the basicity (pKa) of nearby amines, a critical tactic for mitigating off-target effects like hERG channel inhibition.[3][7]
-
The Boronic Ester Handle: Boronic acids and their pinacol esters are indispensable tools in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] In drug development, they serve as key intermediates for building molecular complexity.[1][8][9] Moreover, the boronic acid moiety itself can act as a covalent warhead, forming reversible bonds with serine, threonine, or cysteine residues in target proteins, a mechanism exploited by several approved drugs. The pinacol ester form enhances stability and ease of handling.[1][10]
This guide will systematically explore the computational modeling and experimental synthesis of molecules like 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester, a representative compound embodying this tripartite design.[11][12][13][]
Theoretical Framework: The Power of Density Functional Theory (DFT)
DFT is a class of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems.[15] It has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[16]
Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can, in principle, be derived. The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of electrons in a fictitious system that yields the same electron density as the real system. The key challenge, and where different DFT methods diverge, is in approximating the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.
Computational Methodology: A Self-Validating In Silico Protocol
The reliability of computational predictions hinges on a meticulously planned and justified methodology. Our protocol is designed to be a self-validating system, where the choices of functional, basis set, and environmental models are grounded in established best practices for the chemical space being explored.
Workflow for Computational Analysis
The computational workflow follows a logical progression from structural optimization to property prediction, ensuring a robust and comprehensive analysis of the target molecule.
Caption: A standard workflow for DFT-based molecular property prediction.
Selection of DFT Functional: Balancing Accuracy and Cost
The choice of the exchange-correlation functional is critical. For organic molecules involving non-covalent interactions, standard functionals like B3LYP can sometimes be insufficient without corrections.
-
M06-2X: We recommend the M06-2X functional from the Minnesota suite. This high-HF-exchange functional was specifically parameterized to accurately describe main-group thermochemistry, kinetics, and non-covalent interactions, which are prevalent in our pyrazole-based systems.[16][17][18] It has demonstrated superior performance over B3LYP for systems where dispersion forces are important.[18][19]
-
B3LYP-D3: As a widely used and cost-effective alternative, the B3LYP functional can be employed, but it is crucial to include an empirical dispersion correction, such as Grimme's D3 scheme (B3LYP-D3).[16] This addition accounts for long-range van der Waals interactions that the base functional fails to capture.
Basis Set Selection: The Foundation of Accuracy
A basis set is a set of mathematical functions used to build molecular orbitals.[20] The choice represents a trade-off between accuracy and computational expense.[21][22]
-
Pople-style Basis Sets (e.g., 6-311+G(d,p)): For initial optimizations and routine calculations, Pople-style basis sets offer a robust starting point. The 6-311 indicates a triple-zeta quality for valence electrons. The + adds diffuse functions on heavy atoms, essential for describing anions and weak interactions, while G(d,p) adds polarization functions (d on heavy atoms, p on hydrogens) to allow for non-spherical orbital shapes, which is critical for accurate geometry and property prediction.[23]
-
Correlation-Consistent Basis Sets (e.g., cc-pVTZ): For high-accuracy single-point energy calculations on optimized geometries, Dunning's correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are the gold standard.[20] They are designed to systematically converge towards the complete basis set limit.[23]
Modeling the Solvent Environment
Biological processes occur in an aqueous environment. Simulating this is crucial. We utilize an implicit solvation model.
-
SMD (Solvation Model based on Density): The SMD model is a universal continuum solvation model that calculates the free energy of solvation based on the full solute electron density.[24][25][26] It is applicable to any charged or uncharged solute in any solvent and has been parameterized for numerous electronic structure methods, including M06-2X.[24][25] This approach provides a computationally efficient yet accurate way to account for bulk solvent effects on molecular geometry and properties.[27][28]
Experimental Validation: Bridging Theory and Reality
Computational models, no matter how sophisticated, must be validated by experimental data. This section provides a representative, self-validating protocol for the synthesis and characterization of the target compounds.
Synthesis Protocol: 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester
This protocol is adapted from established methodologies for the synthesis of pyrazole boronic esters.[8][9][29]
Step 1: Synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole
-
To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add 3-Iodooxetane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Step 2: Miyaura Borylation
-
In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Potassium Acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor by TLC or GC-MS.
-
After cooling, dilute the mixture with Ethyl Acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester.
Characterization Methods
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure. The ¹¹B NMR spectrum is particularly diagnostic for boronate esters, typically showing a broad signal around 30-34 ppm.[30][31][32]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule.[31][33]
Results and Discussion: A Comparative Analysis
This section outlines the expected outcomes from the integrated computational and experimental workflow, presenting data in a clear, comparative format.
Predicted vs. Experimental Structural and Spectroscopic Data
The correlation between DFT-calculated parameters and experimental measurements serves as the ultimate validation of the computational model.
| Parameter | DFT Calculated (M06-2X/6-311+G(d,p)) | Experimental |
| ¹H NMR Chemical Shifts (ppm) | Calculated values | Observed δ values |
| ¹³C NMR Chemical Shifts (ppm) | Calculated values | Observed δ values |
| Selected Bond Lengths (Å) | e.g., C-B, C-O(oxetane) | From X-ray crystallography (if available) |
| Selected Dihedral Angles (°) | e.g., Pyrazole-Oxetane torsion | From X-ray crystallography (if available) |
| Table 1: Comparison of predicted and experimental data. |
Electronic Properties and Reactivity Insights
DFT calculations provide a wealth of information about the electronic nature of the molecule, which is invaluable for understanding its reactivity and potential for biological interactions.
Caption: Key electronic properties derived from DFT calculations.
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[34]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. This is crucial for predicting sites of non-covalent interactions with a biological target.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.
Conclusion
The rational design of novel therapeutic agents requires a multifaceted approach that seamlessly integrates computational chemistry and synthetic validation. This guide has presented a robust and scientifically grounded workflow for the study of oxetanyl-substituted pyrazole boronic esters. By carefully selecting DFT functionals (M06-2X) and basis sets (6-311+G(d,p)) and employing appropriate solvation models (SMD), we can generate reliable in silico data on the structural and electronic properties of these promising molecules. The subsequent validation of these predictions through a detailed experimental protocol for synthesis and characterization ensures the integrity of the findings. This integrated strategy empowers researchers to make more informed decisions, accelerating the drug discovery pipeline by prioritizing candidates with the most promising physicochemical and pharmacological profiles.
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An In-depth Technical Guide to 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Foreword: Unveiling a Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional topologies and versatile synthetic handles is perpetual. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester has emerged as a significant building block, embodying this pursuit. The incorporation of a strained four-membered oxetane ring, a biologically relevant pyrazole core, and a synthetically amenable boronic acid pinacol ester creates a molecule of considerable interest for the development of new therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthetic utility, and practical handling considerations for researchers, scientists, and drug development professionals.
Core Molecular Identity and Physicochemical Profile
Structural Elucidation and Identification
This compound is a heterocyclic organic compound characterized by a pyrazole ring substituted with an oxetanyl group at the N1 position and a boronic acid pinacol ester at the C5 position.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of the title compound.
It is crucial to note a discrepancy in the CAS (Chemical Abstracts Service) numbers assigned to this compound in various chemical databases. The most frequently cited CAS numbers are 1315280-58-0 and 1876473-44-7 [][2]. Researchers are advised to verify the identity of the compound through analytical data rather than relying solely on the CAS number.
Key Physicochemical Data
The physicochemical properties of this molecule are pivotal for its application in synthesis and its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉BN₂O₃ | [][2][3][4] |
| Molecular Weight | 250.10 g/mol | [][2][3][4] |
| Appearance | Solid | [4] |
| Boiling Point (Predicted) | ~384.7 °C | [3] |
| Purity | Typically ≥95% or ≥97% | [][2] |
Note: Some properties, such as melting point and water solubility, are not consistently reported in publicly available sources. These should be determined empirically for each batch.
Synthetic Utility and Strategic Applications
The true value of this compound lies in its role as a versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs.[3]
The Strategic Importance of Each Moiety
-
Oxetane Ring: This four-membered ether is a bioisostere for gem-dimethyl and carbonyl groups. Its strained nature can improve metabolic stability, aqueous solubility, and lipophilicity, while also providing a distinct three-dimensional vector for probing protein binding pockets.
-
Pyrazole Core: The pyrazole heterocycle is a common motif in many approved drugs due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5]
-
Boronic Acid Pinacol Ester: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] It offers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it ideal for the precise and efficient formation of carbon-carbon bonds.[5]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the facile introduction of the 1-(3-oxetanyl)-1H-pyrazol-5-yl moiety onto a wide range of aryl and heteroaryl halides or triflates.
Diagram 2: Generalized Suzuki-Miyaura Reaction Workflow
Caption: A conceptual synthetic pathway to the target compound.
Step-by-Step Quality Control (QC) Protocol
To ensure the identity and purity of the final product, a rigorous QC protocol is essential.
-
Visual Inspection:
-
Procedure: Visually inspect the material for uniform color and consistency.
-
Rationale: Any discoloration or presence of multiple phases could indicate impurities or degradation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Procedure: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Rationale: NMR provides unambiguous structural confirmation. Key expected signals in ¹H NMR would include those for the pyrazole protons, the oxetane ring protons, and the twelve equivalent methyl protons of the pinacol group. [6][7]The presence of a signal in the ¹¹B NMR spectrum between +20 to +35 ppm is characteristic of a three-coordinate boron in a pinacol ester environment. [7]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and inject it into an LC-MS system.
-
Rationale: This technique confirms the molecular weight of the compound and provides an assessment of its purity. The expected mass for the molecular ion [M+H]⁺ would be approximately 251.1. [7]
-
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC):
-
Procedure: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase gradient to separate the main compound from any impurities.
-
Rationale: HPLC with UV detection is the gold standard for quantifying the purity of small molecules. Purity is typically reported as the area percentage of the main peak.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from analogous pyrazole boronic acid esters suggest the following precautions. [8][9][10]
-
Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10]Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids and their esters can be sensitive to moisture and may undergo slow degradation upon prolonged exposure to air.
Conclusion: A Key Enabler of Chemical Innovation
This compound stands out as a valuable and versatile reagent. The convergence of a metabolically robust oxetane, a pharmacologically significant pyrazole, and a synthetically powerful boronic ester makes it a highly sought-after building block in the design of next-generation therapeutics. By understanding its properties, synthetic applications, and handling requirements, researchers can effectively leverage this compound to accelerate their discovery programs and explore new frontiers in chemical space.
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]
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Spectroscopic Data Interpretation for Novel Pyrazole Boronic Acid Esters: A Senior Application Scientist's Field Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integration of the pyrazole nucleus with a boronic acid ester functionality creates a class of compounds with significant potential in medicinal chemistry and materials science.[1] Their successful application, however, is contingent on unambiguous structural verification. This guide provides a comprehensive framework for the spectroscopic characterization of novel pyrazole boronic acid esters. Moving beyond a simple recitation of techniques, this document elucidates the causal logic behind experimental choices and data interpretation, drawing from established principles and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a holistic workflow designed to ensure scientific integrity and accelerate research endeavors.
The Rationale: Why a Multi-faceted Spectroscopic Approach is Non-Negotiable
Characterizing a novel pyrazole boronic acid ester is not a linear process but an interconnected investigation. Each spectroscopic technique provides a unique piece of the structural puzzle. Relying on a single method can lead to ambiguity; for example, while Mass Spectrometry can confirm the elemental composition, it reveals little about isomerism. Conversely, NMR spectroscopy excels at defining atomic connectivity but requires confirmation of the overall molecular weight. An integrated approach, as outlined below, creates a self-validating system where data from each technique corroborates the others, leading to an irrefutable structural assignment.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For pyrazole boronic acid esters, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.
¹¹B NMR: The Boron-Specific Probe
The first and most direct confirmation of boronate ester formation is achieved through ¹¹B NMR spectroscopy. The boron atom's chemical shift is exquisitely sensitive to its hybridization state.[2][3]
-
sp² Hybridized Boron (Trigonal Planar): In the boronic acid precursor (R-B(OH)₂), the boron atom is sp² hybridized. This results in a relatively deshielded nucleus, with a characteristic broad signal appearing in the δ 28-34 ppm range.[4]
-
sp³ Hybridized Boron (Tetrahedral): Upon esterification with a diol (like pinacol), the boron atom typically becomes sp³ hybridized in tetracoordinated boronate esters, especially in the presence of a coordinating solvent or intramolecular coordinating group.[5] This increased shielding shifts the signal significantly upfield to the δ 2-10 ppm range for tetracoordinated species, although many common pinacol esters remain trigonal and appear in the δ 20-30 ppm range.[6][7] Observing this characteristic shift provides powerful evidence of successful ester formation.
Causality in Experimental Choice: Running a ¹¹B NMR spectrum early in the characterization process can save significant time. If the spectrum shows only a signal near ~30 ppm, it confirms the presence of the desired trigonal boronate ester. If a mixture of signals is observed (~30 ppm and ~5-10 ppm), it may indicate an equilibrium between trigonal and tetracoordinated species or the presence of boronic acid starting material.[2][5]
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Linewidth |
| Arylboronic Acid | sp² | 28 - 34 | Broad |
| Arylboronic Pinacol Ester | sp² | 20 - 30 | Broad |
| Tetracoordinated Boronate Ester | sp³ | 2 - 10 | Sharper |
¹H NMR: Mapping the Proton Framework
¹H NMR provides the initial map of the molecule's proton environment. For a typical pyrazole boronic acid pinacol ester, several key regions of the spectrum are diagnostic.
-
Pyrazole Protons (δ 7.5-8.5 ppm): The aromatic protons on the pyrazole ring typically appear as singlets or doublets in this region.[8][9] Their exact chemical shift and coupling constants are dictated by the substitution pattern.
-
Substituent Protons: Protons on other aryl or alkyl groups attached to the pyrazole ring will have their own characteristic shifts.
-
Pinacol Ester Protons (δ ~1.3 ppm): The defining signal for a pinacol ester is a sharp singlet integrating to 12 protons, arising from the four equivalent methyl groups.[10][11] Its presence is a strong indicator of the boronic ester moiety.
-
N-H Proton (Variable): If the pyrazole nitrogen is unsubstituted, the N-H proton can appear as a very broad signal over a wide chemical shift range and may exchange with trace water in the solvent, sometimes rendering it invisible.
¹³C NMR: Delineating the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR defines the underlying carbon framework.
-
Pyrazole Carbons (δ 110-150 ppm): The chemical shifts of the pyrazole ring carbons provide insight into the electronic environment.[12]
-
Pinacol Carbons: Two signals are expected for the pinacol group: one for the quaternary carbons bonded to oxygen (δ ~83-84 ppm ) and one for the methyl carbons (δ ~24-25 ppm ).[7][13]
-
The Challenge of the C-B Carbon: The carbon atom directly attached to the boron is often difficult to observe or appears as a very broad, low-intensity signal.[13][14] This is due to quadrupolar relaxation induced by the adjacent boron nucleus (both ¹⁰B and ¹¹B have quadrupole moments). This is a classic hallmark of boronic esters and its absence should not be immediately interpreted as a failed synthesis. Longer acquisition times or specialized pulse sequences can sometimes help in its detection.
| Functional Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |
| Pyrazole C-H | 7.5 - 8.5[8][9] | 110 - 150[12] |
| Pinacol -C(CH₃)₂ | - | ~84[7][13] |
| Pinacol -CH₃ | ~1.3[10][11] | ~25[7][13] |
| Pyrazole C-B | - | Broad or unobserved[13][14] |
2D NMR: Connecting the Dots
For novel structures, 1D NMR is often insufficient. 2D NMR experiments are critical for assembling the puzzle pieces into a coherent structure.
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The Oxetane Moiety: A Modern Building Block for Optimizing Drug-like Properties
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1] Initially recognized in complex natural products like paclitaxel (Taxol), its value as a building block for synthetic drugs has been validated by the recent FDA approval of rilzabrutinib, the first fully synthetic oxetane-containing drug.[2][3] This guide provides an in-depth analysis of the oxetane moiety's role in drug design, focusing on its strategic application as a bioisostere for common functional groups such as gem-dimethyl and carbonyl moieties.[1] We will explore the profound and predictable impact of oxetane incorporation on critical physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, lipophilicity, and basicity.[4] Supported by comparative data, detailed synthetic protocols, and real-world case studies, this document serves as a comprehensive resource for researchers and scientists seeking to leverage the unique advantages of oxetane building blocks in their drug discovery programs.
Introduction: The Rise of a Four-Membered Ring in Medicinal Chemistry
For decades, the oxetane ring was largely regarded with caution by medicinal chemists, often due to perceived ring strain and potential instability.[5] Its most famous representative, paclitaxel, is a natural product whose complex structure made the oxetane seem like an academic curiosity rather than a practical design element.[1] However, pioneering studies in the early 2000s began to systematically unveil the remarkable potential of this small, polar, three-dimensional motif.[5] These studies demonstrated that incorporating an oxetane could dramatically and beneficially alter a molecule's properties.[6]
This "oxetane rush" has been fueled by the growing need to solve persistent challenges in drug development, such as poor solubility and high metabolic turnover.[5] The recent FDA approval of the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib marks a significant milestone, providing definitive validation for the use of synthetic oxetanes in pharmaceuticals.[2][3] Today, the oxetane is no longer a niche scaffold but a key tool in the medicinal chemist's arsenal for fine-tuning drug-like properties.[7]
The Oxetane as a Strategic Bioisostere
A primary application of the oxetane ring is as a bioisostere, where it replaces another functional group to modulate molecular properties while maintaining or enhancing biological activity.[8] Its unique combination of steric bulk, polarity, and metabolic robustness makes it a superior surrogate in many contexts.[9]
Replacing the gem-Dimethyl Group: A Polar Mimic
The gem-dimethyl group is frequently used to introduce steric bulk or block sites of metabolic oxidation. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other properties. The oxetane ring serves as an excellent hydrophilic surrogate, occupying a similar steric volume but introducing a polar oxygen atom.[8][9] This substitution can disrupt unfavorable lipophilic interactions, shield metabolically weak C-H bonds, and significantly boost aqueous solubility.[6][10]
Replacing the Carbonyl Group: A Stable, 3D Surrogate
As a carbonyl isostere, the oxetane ring offers a similar dipole moment and hydrogen-bonding acceptor capability but is generally more resistant to metabolic reduction or oxidation.[1][5][9] This replacement enhances metabolic stability while increasing the three-dimensionality (sp³ character) of the molecule, which is often correlated with improved selectivity and better clinical outcomes.[5]
Emerging Bioisosteric Applications
The versatility of the oxetane extends to other important pharmacophores. Spirocyclic oxetanes, for instance, have shown remarkable analogies to morpholine and can even surpass it in solubilizing ability.[6] Furthermore, aryl amino-oxetanes are being actively explored as promising bioisosteres of benzamides, a common feature in many approved drugs.[8][11] This replacement can improve solubility and metabolic stability while preserving desirable pharmacokinetic profiles.[8]
Modulating Physicochemical and Pharmacokinetic (ADME) Properties
The introduction of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[8]
Enhancing Aqueous Solubility
One of the most dramatic effects of oxetane incorporation is the improvement of aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular scaffold.[6][8] This is a critical advantage for improving the oral bioavailability of drug candidates.[9]
Reducing Lipophilicity
Compared to their gem-dimethyl counterparts, oxetane-containing molecules are typically less lipophilic.[8] This reduction in LogD can be highly beneficial for minimizing off-target toxicity, improving selectivity, and achieving a more favorable overall drug-like profile.[12]
Improving Metabolic Stability and Directing Metabolism
The oxetane ring is generally robust and can be used to block sites of metabolic oxidation by cytochrome P450 (CYP450) enzymes.[13] Its incorporation can shield metabolically vulnerable positions, prolonging the half-life of a drug candidate.[13] Furthermore, it can redirect metabolism away from CYP450 pathways towards other routes, such as hydrolysis by microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[8][14] The stability of the ring is often dependent on its substitution pattern, with 3,3-disubstituted oxetanes demonstrating enhanced tolerance to various conditions.[5][10]
Attenuating Amine Basicity
The strong electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines.[8] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[1][8] This is a powerful tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability, as seen in multiple clinical candidates.[2][15]
Data Spotlight: Comparative Analysis of Oxetane Incorporation
The following tables summarize quantitative data illustrating the impact of replacing common motifs with an oxetane ring.
Table 1: Impact of Oxetane Substitution on Aqueous Solubility and Lipophilicity
| Compound Pair | Original Moiety | Replacement Moiety | Aqueous Solubility Improvement (Fold Change) | ΔLogD (Octanol/Buffer) | Reference(s) |
|---|---|---|---|---|---|
| Lead Compound A vs. A' | gem-Dimethyl | Oxetane | ~4000x | -1.5 to -2.0 | [6][10] |
| Lead Compound B vs. B' | gem-Dimethyl | Oxetane | ~25x | -0.8 to -1.2 | [6] |
| Lead Compound C vs. C' | Methylene | Oxetane | ~100x | -1.0 to -1.5 |[6] |
Table 2: Impact of Oxetane Substitution on Metabolic Stability
| Compound Pair | Original Moiety | Replacement Moiety | Intrinsic Clearance (CLint) in HLM* (µL/min/mg) | % Improvement in Metabolic Stability | Reference(s) |
|---|---|---|---|---|---|
| Drug Candidate X vs. X' | gem-Dimethyl | Oxetane | 150 vs. 30 | 80% | [12][13] |
| Drug Candidate Y vs. Y' | Carbonyl | Oxetane | 95 vs. 15 | 84% | [9][12] |
| Drug Candidate Z vs. Z' | Morpholine | Piperazine-Oxetane | 210 vs. 55 | 74% | [5] |
*HLM: Human Liver Microsomes. Data are representative examples from the literature.
Synthetic Strategies for Accessing Oxetane Building Blocks
Historically, the synthesis of oxetanes was dominated by methods like the intramolecular Williamson ether synthesis or the photochemical Paternò-Büchi reaction.[16][17] While effective, these methods can have limitations in substrate scope and scalability. The modern era of oxetane chemistry has been revolutionized by a building block approach, centered on the versatile and commercially available oxetan-3-one .[16]
The Central Role of Oxetan-3-one
Oxetan-3-one is a stable, liquid starting material that provides access to a vast array of 3-substituted and 3,3-disubstituted oxetanes through well-established chemical transformations.[16] Its carbonyl group exhibits reactivity closer to an aldehyde than a typical ketone, enabling a wide range of synthetic manipulations.[16]
Key Synthetic Transformations
Common strategies to functionalize oxetane building blocks include:
-
Reductive Amination: A robust method to synthesize 3-aminooxetanes, which are among the most frequently used oxetane building blocks in drug discovery.[1][16]
-
Michael Additions: Conversion of oxetan-3-one to α,β-unsaturated esters or nitriles allows for conjugate additions, providing access to diverse 3,3-disubstituted scaffolds.[2][16]
-
Nucleophilic Additions: Direct addition of organometallic reagents (e.g., Grignard, organolithium) to the carbonyl group yields 3-hydroxy-3-substituted oxetanes.[16]
-
Defluorosulfonylative Coupling: A recently developed method allows for the synthesis of challenging 3-amino-3-aryl oxetanes from oxetane sulfonyl fluorides, providing novel bioisosteres for amides.[11][18]
Caption: Key synthetic routes starting from the versatile oxetan-3-one building block.
Practical Application: Experimental Protocols
To ensure trustworthiness and provide actionable insights, this section details protocols for key synthesis and evaluation steps.
Protocol: Synthesis of N-Benzyl-3-aminooxetane via Reductive Amination
This protocol describes a standard, reliable method for preparing a common 3-aminooxetane building block.
Materials:
-
Oxetan-3-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of oxetan-3-one in anhydrous DCM at room temperature, add benzylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes, controlling any effervescence.
-
Stir the reaction mixture at room temperature overnight (12-16 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-aminooxetane.
Protocol: In Vitro Assessment of Metabolic Stability in Human Liver Microsomes
This assay is a standard method for evaluating a compound's susceptibility to Phase I metabolism.[9][13]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Control compounds (high and low clearance, e.g., verapamil and warfarin)
Procedure:
-
Prepare the incubation mixture by diluting HLM to a final concentration of 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the HLM mixture.
-
Incubate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Calculate the intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time and determining the slope of the linear regression.
Case Studies: The Oxetane Moiety in Clinical Candidates
The strategic value of the oxetane moiety is best illustrated by its successful application in drug discovery programs.
Caption: Logic of introducing an oxetane to solve common ADME issues in drug design.
Rilzabrutinib: A Landmark Approval
Rilzabrutinib is a covalent, reversible BTK inhibitor and the first fully synthetic oxetane-containing drug approved by the FDA.[2][3] The oxetane was incorporated to modulate the physicochemical properties, contributing to a favorable drug-like profile suitable for clinical development.[2]
Fenebrutinib & Other BTK Inhibitors
Fenebrutinib, a BTK inhibitor in Phase III trials for multiple sclerosis, features a 3-aminooxetane motif.[1][5] In this and other similar programs, the oxetane's primary role is to significantly lower the pKa of the adjacent piperidine nitrogen, thereby reducing basicity-related liabilities while improving solubility and metabolic stability.[5]
Lanraplenib: A Morpholine Isostere
In the development of the SYK inhibitor Lanraplenib, a piperazine-oxetane was used as a more metabolically stable isostere for a morpholine group.[5] This substitution also reduced the planarity of the molecule, leading to improved drug-like properties while maintaining potency.[5]
Conclusion and Future Outlook
The oxetane moiety has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its ability to predictably and positively modulate multiple ADME parameters simultaneously makes it a powerful tool for lead optimization.[2][10] The regulatory approval of rilzabrutinib provides strong validation and is likely to encourage even wider adoption of this scaffold.[2]
Looking ahead, the application of oxetanes is expected to expand beyond their use as pendant groups for property modulation. Their potential as core scaffolding elements and as direct binding motifs presents an exciting frontier.[2] As synthetic accessibility to a broader diversity of oxetane derivatives continues to improve, their inclusion in drug discovery campaigns will undoubtedly accelerate, enabling the development of safer and more effective medicines.[19]
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- 17. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxetanyl-Pyrazole Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. The 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester emerges as a particularly valuable building block, combining two highly sought-after heterocyclic motifs: the pyrazole and the oxetane.
The pyrazole ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2][3][4][5] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of biological activity.[4]
The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "magic moiety" in recent years.[6][7][8][9] Its incorporation into drug candidates can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity (pKa) of nearby functional groups.[6][8] Specifically, the oxetane can serve as a hydrophilic bioisostere for a gem-dimethyl group, enhancing solubility and reducing metabolic liabilities.[6][7]
The combination of these two scaffolds in this compound presents a unique opportunity to synthesize novel compounds with potentially superior drug-like properties. The Suzuki-Miyaura cross-coupling reaction is the premier method for incorporating this building block into larger, more complex molecules, enabling the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl partner.[10][11][12] This guide provides a detailed examination of the palladium catalysts and protocols optimized for this specific and valuable transformation.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild reaction conditions.[12] The reaction forges a new C-C bond between an organoboron species (the pyrazole boronic ester) and an organic halide or triflate, catalyzed by a palladium complex.[11] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[11] This is often the rate-determining step.[11] Next, in the transmetalation step, the organic moiety from the boronic ester (Ar'), activated by a base, is transferred to the palladium center, displacing the halide.[13] Finally, reductive elimination occurs, where the two organic groups (Ar and Ar') are expelled from the palladium complex, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst.[12]
Catalyst and Ligand Selection: A Rationale for Success
The choice of the palladium source and, critically, the supporting ligand is paramount for a successful coupling, especially with heteroaromatic substrates which can be challenging.
Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, modern precatalysts are often preferred for their air and moisture stability, and for their ability to reliably generate the active Pd(0) species in situ.[14]
-
Pd(OAc)₂ or Pd₂(dba)₃: These are common, cost-effective Pd(II) and Pd(0) sources, respectively. They require in situ reduction and coordination with a suitable ligand to form the active catalyst.[14]
-
Buchwald Precatalysts (e.g., XPhos-Pd-G3): These are highly efficient, air-stable Pd(II) precatalysts that incorporate a bulky, electron-rich biaryl phosphine ligand. They are designed for rapid formation of the active monoligated Pd(0) species, which is often crucial for challenging couplings.[1][15][16]
Ligand Choice: The ligand stabilizes the palladium center, influences its reactivity, and is arguably the most critical component for overcoming challenges associated with heteroaryl couplings.[17] For an electron-rich N-substituted pyrazole boronic ester, the ideal ligand should possess specific characteristics:
-
High Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition, which is often the slow step in the catalytic cycle, particularly with less reactive aryl chlorides.[13]
-
Steric Bulk: Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species and facilitate the final reductive elimination step.[6]
Recommended Ligands for this Application:
| Ligand | Structure | Key Features & Rationale |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly electron-rich and bulky. Excellent for heteroaryl couplings and known to be effective for substrates prone to decomposition.[6] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even greater steric bulk than SPhos. Often the ligand of choice for particularly challenging couplings, including those with sterically hindered partners.[15][16] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald-type ligand, demonstrating broad utility in C-N and C-C bond formation.[18] |
| Dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A robust and versatile bidentate ligand. Pd(dppf)Cl₂ is a common and effective precatalyst for a range of Suzuki couplings, including with heteroaryl boronic esters.[18] |
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for different aryl halide coupling partners.
Materials:
-
This compound (1.1 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Degassed water (if required by the base/conditions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.1 equiv.), the chosen base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the Pd(0) catalyst.[11]
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide). If the chosen conditions require water, add the degassed water at this stage (e.g., a 10:1 dioxane:water mixture).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes or by using a freeze-pump-thaw cycle for more sensitive reactions.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure coupled product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to troubleshoot common issues.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Ensure rigorous exclusion of oxygen. Use a fresh, high-quality palladium precatalyst and ligand.[11] |
| Low reaction temperature | Increase the temperature in 10 °C increments. Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[4] | |
| Incorrect base or solvent | Screen different bases (e.g., Cs₂CO₃, K₂CO₃, KF) and solvents (e.g., Toluene, THF, DMF). The solubility of the base is critical.[7] | |
| Protodeboronation of Starting Material | Presence of excess water or protic impurities | Use anhydrous solvents and dry reagents. Consider using a more stable boronic acid derivative, although the pinacol ester is already quite stable.[2] |
| Base is too strong or reaction time is too long | Use a milder base like KF or K₂CO₃. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Homocoupling of Boronic Ester | Presence of oxygen | Improve degassing techniques. Oxygen can promote the oxidative homocoupling of the boronic ester.[12] |
| Pd(II) source without sufficient reduction | Ensure conditions are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species. |
Data Presentation: A Comparative Overview
The following table provides a hypothetical summary of how different reaction parameters can influence the outcome of the coupling reaction. This serves as a guide for optimization efforts.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | 85 |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 4 | 92 |
| 5 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2) | THF | 80 | 2 | 95 |
Data is illustrative and intended for guidance purposes only.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and strategic reaction for the synthesis of novel chemical entities for drug discovery. Success hinges on the rational selection of a palladium catalyst system, particularly a bulky and electron-rich phosphine ligand, coupled with the careful optimization of the base and solvent. By understanding the underlying mechanistic principles and employing robust experimental techniques, researchers can efficiently leverage this valuable building block to accelerate the development of next-generation therapeutics.
References
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Precatalyst Selection in Suzuki-Miyaura Cross-Coupling. ACS Catalysis, 6(9), 6179–6195. [Link]
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab.
-
Al-bayati, R. I. H., & Yousif, E. I. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Hassan, W. M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 26(21), 6693. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Diaz-Tanori, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-831. [Link]
-
Welsch, M. E., et al. (2010). Oxetanes as Unique Building Blocks in Medicinal Chemistry. Chirality, 22(1), 110-124. [Link]
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Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Singh, R., et al. (2019). On-column Hydrolysis of Pinacol Boronate Esters During Reversed-Phase HPLC Analysis. Journal of Liquid Chromatography & Related Technologies, 42(15-16), 503-510. [Link]
-
Chepiga, K. M., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(49), 18491–18503. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18715-18733. [Link]
-
Organic Chemistry Explained. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. DSpace@MIT. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
-
Ghaffari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PubMed Central. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
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Application Note: Synthesis of Kinase Inhibitors Using 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Abstract
The convergence of privileged scaffolds and property-enhancing motifs is a cornerstone of modern medicinal chemistry. This guide details the strategic application of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester , a versatile building block designed for the efficient synthesis of novel protein kinase inhibitors. We will explore the synergistic roles of the pyrazole core as a hinge-binding pharmacophore and the oxetane moiety as a physicochemical modulator. This document provides a comprehensive overview of the reagent's properties, detailed, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions, and expert insights into reaction optimization and troubleshooting. The methodologies presented are intended for researchers, scientists, and drug development professionals seeking to accelerate the discovery of next-generation targeted therapies.
The Strategic Design of a Superior Building Block
The efficacy of a kinase inhibitor is often determined by a delicate balance between its binding affinity for the target's ATP pocket and its overall drug-like properties. The design of this compound deliberately combines three key components to address this challenge.
The Pyrazole Scaffold: A Privileged Kinase Hinge-Binder
The pyrazole ring is a five-membered aromatic heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, stems from its ability to act as a bioisostere for other heterocycles and to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][3] This interaction is fundamental to achieving high-potency, competitive inhibition. The pyrazole core provides a synthetically accessible and robust framework for elaborating further chemical diversity.[1][4]
The Oxetane Moiety: A Modern Tool for Property Enhancement
Small, strained rings are increasingly incorporated into drug candidates to improve their physicochemical profiles. The 3-oxetanyl group is a compact, polar, and metabolically stable motif that offers several advantages over more traditional functional groups like gem-dimethyl or carbonyls.[5] Its incorporation can lead to:
-
Improved Aqueous Solubility: The polar nature of the oxetane ether enhances solubility, a critical factor for oral bioavailability.[5][6]
-
Enhanced Metabolic Stability: The ring is resistant to many common metabolic pathways, potentially reducing clearance and improving pharmacokinetic profiles.[7]
-
Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can help modulate a compound's overall lipophilicity, improving its drug-like properties.
-
Three-Dimensional Vector: The sp³-rich, non-planar structure of the oxetane provides a vector for exiting the flat plane of the pyrazole ring, allowing for the exploration of new interactions within the kinase binding pocket.[5]
The Boronic Acid Pinacol Ester: A Robust Handle for Synthesis
While boronic acids are the key nucleophiles in the Nobel Prize-winning Suzuki-Miyaura reaction, they can be prone to decomposition via processes like protodeboronation and trimerization to boroxines.[8][9] Converting the boronic acid to its pinacol ester significantly enhances its stability, making it easier to handle, purify, and store.[8][10] The pinacol ester serves as a reliable and stable precursor that readily engages in the catalytic cycle under appropriate conditions, ensuring reproducible and high-yielding cross-coupling reactions.[11]
Reagent Profile and Safe Handling
Proper storage and handling are critical to ensure the integrity and reactivity of the boronic ester.
Reagent Properties
| Property | Value |
| IUPAC Name | 1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Molecular Formula | C₁₂H₁₉BN₂O₃ |
| Molecular Weight | 250.10 g/mol |
| CAS Number | 1876473-44-7[] |
| Appearance | White to off-white solid |
| Storage | Store refrigerated (2-8 °C). Keep container tightly closed in a dry, well-ventilated place.[13] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge.[13]
-
Stability: Boronic esters are sensitive to hydrolysis.[15] While more stable than the corresponding acids, avoid prolonged exposure to moisture and highly acidic or basic aqueous conditions outside of the reaction itself.
-
First Aid: In case of eye contact, rinse immediately with plenty of water.[16] If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14][16]
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the premier method for constructing the C(sp²)-C(sp²) bonds necessary to link the 1-(3-oxetanyl)pyrazole core to aryl or heteroaryl fragments of a target kinase inhibitor.
Mechanism Overview
The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[17] A base is required to activate the boronic ester for the transmetalation step.
Causality Behind Component Choices:
-
Palladium Catalyst: For heteroaryl couplings, catalysts with electron-rich, bulky phosphine ligands are often superior.[18][19] Pd(dppf)Cl₂ and combinations of Pd₂(dba)₃ with ligands like SPhos or XPhos are excellent starting points. They promote fast oxidative addition and prevent catalyst deactivation, which can be an issue with nitrogen-containing heterocycles.[20]
-
Base: The choice of base is critical. While strong bases (e.g., alkoxides) can accelerate the reaction, they also significantly increase the rate of competitive protodeboronation of the pyrazole boronic ester.[20] Milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred, often with a small amount of water or in a biphasic system, to create a favorable balance between transmetalation and stability.[18][21]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, DME, or THF are commonly used, often with 10-20% water to help solubilize the inorganic base.[21] Anhydrous conditions can also be employed, particularly with highly water-sensitive substrates, using soluble organic bases or specific boronate salts.[20][22]
Detailed Experimental Protocol
This section provides a robust, general procedure for the coupling of this compound with a generic aryl bromide. This protocol should be considered a starting point for optimization based on the specific substrate.
Materials and Reagents
-
This compound
-
Aryl or Heteroaryl Halide (e.g., Bromide)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv).
-
Reagent Addition: Add this compound (1.1–1.3 equiv) and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 to 10:1 ratio) to achieve a substrate concentration of approximately 0.1–0.2 M.
-
Inerting the System: Seal the vessel and degas the mixture by sparging with nitrogen or argon for 15-20 minutes. This step is crucial as oxygen can deactivate the Pd(0) catalyst.
-
Catalyst Introduction: Under a positive pressure of inert gas, add the palladium catalyst (0.01–0.05 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed (typically 4–24 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel, separate the layers. d. Extract the aqueous layer with ethyl acetate (2x). e. Combine the organic layers and wash with brine.
-
Purification: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure kinase inhibitor scaffold.
Starting Point Optimization Parameters
| Parameter | Typical Range | Rationale / Comment |
| Boronic Ester (equiv) | 1.1–1.5 | A slight excess ensures complete consumption of the often more valuable halide partner and compensates for any potential protodeboronation. |
| Base (equiv) | 2.0–3.0 | Sufficient base is required to drive the catalytic cycle.[17] |
| Catalyst Loading (mol %) | 1–5 | Higher loadings may be needed for challenging substrates (e.g., aryl chlorides or sterically hindered partners).[18] |
| Temperature (°C) | 80–110 | Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions. |
| Solvent Ratio (org:H₂O) | 4:1 to 10:1 | The amount of water can be tuned to balance reagent solubility and minimize hydrolysis of the boronic ester. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂).2. Insufficient temperature.3. Inappropriate base or solvent. | 1. Ensure thorough degassing; use a fresh catalyst or a pre-catalyst.2. Increase temperature in 10 °C increments.3. Screen alternative bases (e.g., K₃PO₄, CsF) and solvents (e.g., DME, Toluene).[23] |
| Protodeboronation | 1. Base is too strong.2. Presence of excess water or protic sources.3. Prolonged reaction time at high temperature. | 1. Switch to a milder base (K₂CO₃ or CsF).2. Use less water in the solvent mixture or switch to anhydrous conditions.[20]3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Ester | Presence of oxygen in the reaction mixture. | Improve degassing procedure. Add the catalyst only after the system is fully inert. |
| Difficult Purification | Residual palladium or tin (if Stille coupling was an alternative). | Treat the crude product solution with a palladium scavenger. Ensure proper work-up to remove inorganic salts. |
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of kinase inhibitors. The pyrazole core provides a proven anchor for ATP-site binding, while the integrated oxetane ring offers a powerful method for fine-tuning physicochemical properties essential for advancing a compound through the drug discovery pipeline. The robust Suzuki-Miyaura coupling protocol detailed herein provides a reliable and versatile method for incorporating this fragment, enabling the rapid generation of novel and diverse chemical matter for the inhibition of a wide range of protein kinases.
References
- Source: Google Patents (CN110240971A)
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Molecules (MDPI) URL: [Link]
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry via PubMed Central URL: [Link]
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Title: The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis Source: NINGBO INNO PHARMCHEM CO., LTD. URL: [Link]
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Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: ResearchGate URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: Molecules (MDPI) URL: [Link]
- Source: Google Patents (CN103601749A)
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: ResearchGate URL: [Link]
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Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands Source: Organic Letters (ACS Publications) URL: [Link]
- Source: Google Patents (CN114380853A)
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed URL: [Link]
-
Title: Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: NIH Public Access URL: [Link]
-
Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL: [Link]
-
Title: Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Source: Journal of the American Chemical Society URL: [Link]
-
Title: Assessing the stability and reactivity of a new generation of boronic esters Source: American Chemical Society URL: [Link]
-
Title: Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Order of thermodynamic stability of representative boronic esters Source: ResearchGate URL: [Link]
-
Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]
-
Title: FF-5394 - Safety Data Sheet Source: Anichem URL: [Link]
-
Title: A Method for the Deprotection of Alkylpinacolyl Boronate Esters Source: NIH Public Access URL: [Link]
-
Title: 1H-Pyrazole-3-boronic acid pinacol ester Safety Data Sheet Source: BeanTown Chemical via Amazon S3 URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Reagents and conditions for Suzuki Coupling Source: ResearchGate URL: [Link]
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Application Notes: Strategic Deployment of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. Ideal fragments are characterized by low molecular weight, high aqueous solubility, and three-dimensional (3D) complexity to explore novel chemical space. This document provides a detailed technical guide on the application of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester , a novel fragment designed to meet these demanding criteria. We will explore the strategic rationale for its design, present detailed protocols for its use in primary and orthogonal screening assays, and outline a workflow for hit-to-lead optimization.
The Rationale: Why this compound?
The design of this fragment is a deliberate synthesis of three privileged motifs in modern medicinal chemistry, each contributing unique and valuable properties for drug discovery.
-
The Oxetane Ring: The 3-substituted oxetane is a compact, polar, and non-planar moiety that has gained significant traction as a "magic methyl" alternative or a replacement for gem-dimethyl and carbonyl groups.[1] Its incorporation is known to confer several advantages, including:
-
Improved Aqueous Solubility: The polar oxygen atom enhances solubility, a critical parameter for high-concentration screening required in FBDD.[1]
-
Metabolic Stability: Oxetanes are often more resistant to metabolic degradation compared to other small alkyl groups.
-
Reduced Lipophilicity: It helps to maintain a low cLogP, adhering to the "Rule of Three" for optimal fragment properties.[2]
-
Vectorial Exit Point: The 3-position provides a well-defined, non-planar exit vector for subsequent fragment growing strategies.[3]
-
-
The Pyrazole Core: The pyrazole ring is a quintessential "privileged scaffold," frequently found in FDA-approved drugs across various therapeutic areas, including kinase inhibitors and anti-inflammatory agents.[4][5] Its utility stems from its ability to:
-
Engage in Diverse Interactions: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling versatile interactions with protein targets.[6]
-
Serve as a Stable Bioisostere: It can mimic other aromatic rings like phenyl or pyridine while offering unique electronic properties and metabolic profiles.[6]
-
-
The Boronic Acid Pinacol Ester: This functional group provides a unique and powerful handle for both screening and synthetic elaboration.
-
Reversible Covalent Interactions: The boronic acid can form reversible covalent bonds with serine, threonine, or lysine residues in a protein's active site, which can significantly enhance binding affinity.[][8]
-
Synthetic Versatility: The pinacol ester is a stable protecting group that is highly amenable to Suzuki-Miyaura cross-coupling reactions, providing a direct and efficient route for hit-to-lead optimization.[9][10]
-
Physicochemical Properties Profile
| Property | Value | Source |
| CAS Number | 1876473-44-7 | [] |
| Molecular Formula | C₁₂H₁₉BN₂O₃ | [12] |
| Molecular Weight | 250.10 g/mol | [12] |
| cLogP (Predicted) | ~1.5 - 2.0 | N/A |
| Topological Polar Surface Area (TPSA) | 55.9 Ų | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Rotatable Bonds | 2 | N/A |
Note: Predicted values are based on standard computational models and may vary.
FBDD Workflow: A Hypothetical Case Study vs. Protein Kinase X
To illustrate the practical application of this fragment, we will follow a hypothetical FBDD campaign against "Protein Kinase X," a target class where pyrazole-based inhibitors have shown significant promise.[13][14] This workflow demonstrates a robust, multi-stage process of hit identification, validation, and elaboration.
Detailed Application Protocols
The following protocols are designed to be self-validating by incorporating orthogonal techniques to ensure the fidelity of the results.
Protocol 3.1: Fragment Library Preparation & Quality Control
Rationale: Proper handling and quality control of fragments are paramount. Boronic acid pinacol esters can be susceptible to hydrolysis under certain aqueous conditions.[15] This protocol minimizes degradation and ensures accurate concentration determination.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% anhydrous DMSO to a final concentration of 100 mM.
-
Aliquot into small volumes in sealed vials to minimize freeze-thaw cycles and atmospheric moisture exposure. Store at -20°C.
-
-
Purity and Identity Confirmation:
-
Prior to screening, confirm the purity and identity of a representative stock vial using LC-MS and ¹H NMR spectroscopy.
-
Expected ¹H NMR (CDCl₃, 400 MHz): While a specific spectrum is not publicly available, characteristic peaks would include those for the pinacol methyl groups (~1.2-1.4 ppm, singlet), the oxetane methylene protons (~4.5-5.0 ppm, multiplet), and the pyrazole ring protons (~6.5-8.0 ppm, doublets).
-
-
Solubility Assessment:
-
Prepare a 1 mM solution of the fragment in the final screening buffer (e.g., HBS-EP+ with 2% DMSO).
-
Incubate for 1 hour at room temperature.
-
Visually inspect for precipitation and measure turbidity using a nephelometer or plate reader at 600 nm. The solution should remain clear. This step is crucial as poor solubility is a common source of false positives.[1]
-
Protocol 3.2: Primary Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique ideal for primary fragment screening, providing real-time kinetic data and low protein consumption.[10]
-
Protein Immobilization:
-
Immobilize Protein Kinase X via amine coupling onto a CM5 sensor chip to a level of 8,000-12,000 Response Units (RU).
-
Use a reference flow cell, either blank or with an irrelevant immobilized protein, to subtract non-specific binding and bulk refractive index effects.
-
-
Screening Assay:
-
Prepare a screening plate by diluting the fragment stock to a final concentration of 200 µM in running buffer (e.g., HBS-EP+, 2% DMSO).
-
Inject fragments over the target and reference flow cells for a 60-second association phase, followed by a 120-second dissociation phase.
-
Include positive (known binder) and negative (buffer only) controls on each plate for quality control.
-
-
Hit Triage:
-
A fragment is considered an initial hit if it shows a specific binding response significantly above the noise level (e.g., >20 RU) on the target surface relative to the reference surface.
-
Hits should exhibit a dose-dependent response in a follow-up concentration series (e.g., 50, 100, 200, 400 µM).
-
Calculate the dissociation constant (KD) and Ligand Efficiency (LE = -ΔG / number of heavy atoms) for confirmed hits. Fragments with good LE (≥0.3) are prioritized.[16]
-
Protocol 3.3: Hit Validation by NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful orthogonal method to confirm hits from primary screens. Protein-observed 2D ¹⁵N-HSQC experiments provide definitive evidence of binding to the target protein in solution and can map the binding site.[17]
-
Sample Preparation:
-
Prepare a 50 µM solution of uniformly ¹⁵N-labeled Protein Kinase X in a suitable NMR buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.0, with 10% D₂O).
-
Add the fragment hit (from a 100 mM DMSO stock) to a final concentration of 500 µM (final DMSO concentration of 0.5%).
-
-
Data Acquisition:
-
Acquire a 2D ¹⁵N-HSQC spectrum of the protein alone (reference spectrum).
-
Acquire a second 2D ¹⁵N-HSQC spectrum of the protein in the presence of the fragment.
-
-
Data Analysis:
-
Overlay the two spectra. A genuine hit will cause chemical shift perturbations (CSPs) in specific amide peaks of the protein, corresponding to residues in or near the binding site.
-
A significant CSP (calculated as a weighted average of ¹H and ¹⁵N shifts) confirms the interaction.
-
Mapping the perturbed residues onto the protein structure reveals the binding location.
-
Protocol 3.4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit characterization phase. It provides definitive proof of binding and a detailed 3D map of the interactions, which is essential for structure-guided hit-to-lead optimization.[2]
-
Co-crystallization or Soaking:
-
Set up crystallization trials for Protein Kinase X under previously established conditions.
-
Soaking: Transfer apo-crystals of Protein Kinase X into a cryoprotectant solution containing 1-5 mM of the fragment for 2-24 hours.
-
Co-crystallization: Alternatively, add the fragment at a 5- to 10-fold molar excess to the protein solution before setting up crystallization screens.
-
-
Data Collection and Structure Solution:
-
Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Solve the structure by molecular replacement using the apo-protein structure.
-
Carefully inspect the resulting electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.
-
-
Analysis:
-
Model the fragment into the density and refine the structure.
-
Analyze the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and the potential for reversible covalent bond formation with nearby serine residues. Note the exit vector provided by the oxetane ring for future chemical elaboration.
-
Hit-to-Lead: From Fragment to Potent Inhibitor
The crystal structure reveals that the pyrazole core of our fragment occupies the hinge-binding region of Protein Kinase X, while the oxetane moiety points towards the solvent-exposed region. The boronic acid is proximal to a key serine residue (Ser155). This provides an ideal starting point for optimization.
Strategy: Utilize the boronic acid pinacol ester for a Suzuki coupling reaction to "grow" the fragment from the 5-position of the pyrazole ring into an adjacent hydrophobic pocket identified in the crystal structure.
Hypothetical Optimization Data
| Compound | Structure | KD vs. Kinase X (µM) | Ligand Efficiency (LE) | Key Modification |
| Fragment Hit | This compound | 150 | 0.32 | - |
| Lead Cpd. 1 | (Structure with a 4-fluorophenyl group added via Suzuki coupling) | 0.85 | 0.38 | Suzuki coupling at pyrazole C5 |
| Lead Cpd. 2 | (Structure with a methoxy-substituted biphenyl group) | 0.05 | 0.35 | Further elaboration into hydrophobic pocket |
This iterative, structure-guided approach allows for the rapid development of potent and efficient lead compounds from a low-affinity fragment hit.[2][18]
Conclusion
This compound represents a new generation of 3D-rich fragments designed for high-performance FBDD campaigns. The strategic combination of a solubilizing oxetane, a privileged pyrazole scaffold, and a synthetically versatile boronic ester handle provides researchers with a powerful tool to tackle challenging drug targets. The robust, multi-faceted screening cascade presented here ensures the confident identification and validation of high-quality hits, paving the way for efficient and structure-guided lead optimization.
References
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Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available from: [Link]
-
Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. Available from: [Link]
-
Novel fragment-based QSAR modeling and combinatorial design of pyrazole-derived CRK3 inhibitors as potent antileishmanials. PubMed. Available from: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). Available from: [Link]
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Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available from: [Link]
-
Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. National Institutes of Health (NIH). Available from: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). Available from: [Link]
-
NMR quality control of fragment libraries for screening. National Institutes of Health (NIH). Available from: [Link]
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]
-
Solubility temperatures of pinacol ester of phenylboronic acid (2) as a... ResearchGate. Available from: [Link]
-
A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Bentham Science. Available from: [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health (NIH). Available from: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available from: [Link]
-
Rapid Hit and Hit-to-Lead Generation in Early Drug Discovery. YouTube. Available from: [Link]
-
Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. Available from: [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Available from: [Link]
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. ResearchGate. Available from: [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available from: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available from: [Link]
-
Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. PubMed. Available from: [Link]
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- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols: Strategic Deployment of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester for Parallel Synthesis of Privileged Scaffolds
Introduction: A Privileged Building Block for Modern Drug Discovery
In the landscape of contemporary drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of focused compound libraries to interrogate biological targets and accelerate the hit-to-lead process. The selection of building blocks for these libraries is a critical determinant of success, with an emphasis on fragments that impart desirable physicochemical properties and occupy biologically relevant vector space. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a prime example of such a strategically designed building block, integrating two key motifs sought after in medicinal chemistry: the oxetane ring and the pyrazole core.[1][2]
The pyrazole ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with protein targets and its favorable metabolic profile.[2][3] Its incorporation into novel molecular frameworks is often a key objective in scaffold design. The boronic acid pinacol ester functionality at the 5-position renders this pyrazole core an ideal substrate for the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that is a workhorse in modern synthetic chemistry for the formation of carbon-carbon bonds.[4]
Complementing the pyrazole is the 3-oxetanyl substituent. The oxetane moiety, a four-membered cyclic ether, has gained significant traction as a "magic fragment" in drug design. Its introduction into a molecule can profoundly and favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, the oxetane ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, often by serving as a bioisosteric replacement for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.
This application note provides a comprehensive guide for the effective utilization of this compound in parallel synthesis campaigns. We will detail a robust, high-throughput Suzuki-Miyaura coupling protocol, discuss the rationale behind experimental choices, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
The Strategic Advantage: Causality Behind the Design
The design of this compound is a deliberate convergence of properties aimed at maximizing its utility in library synthesis for drug discovery.
-
Vectorial Diversity: The pyrazole-5-boronic ester allows for the installation of the oxetanyl-pyrazole moiety onto a wide array of aryl and heteroaryl halides, providing a straightforward entry point to a diverse set of biaryl and heteroaryl-aryl structures.
-
Improved Physicochemical Profile: The inherent polarity and three-dimensionality of the oxetane ring can disrupt planarity and improve the solubility of the resulting compounds, addressing common liabilities in drug candidates.
-
Metabolic Stability: The oxetane group can act as a metabolic shield, blocking potential sites of oxidation on adjacent functionalities, thereby increasing the half-life of the compounds.
-
Ease of Use in High-Throughput Formats: As a stable, solid boronic acid pinacol ester, this reagent is well-suited for automated and parallel synthesis platforms, where ease of handling and stability are crucial.
Experimental Protocols: High-Throughput Suzuki-Miyaura Coupling
The following protocol is a generalized procedure for the Suzuki-Miyaura cross-coupling of this compound with a diverse set of aryl and heteroaryl halides in a 96-well plate format. This method can be adapted for microwave-assisted synthesis to further reduce reaction times.[5][6][7]
Materials and Equipment:
-
This compound
-
Array of aryl/heteroaryl bromides or iodides
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a suitable pre-catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture, DME, or Toluene/Ethanol/Water)
-
96-well reaction plates with sealing mats
-
Automated liquid handler or multichannel pipette
-
Inert atmosphere glovebox or manifold
-
Plate shaker with heating capabilities (or microwave reactor for parallel synthesis)
-
High-throughput purification system (e.g., preparative HPLC-MS)
-
Plate-based analytical instrumentation (e.g., LC-MS, UPLC)
Step-by-Step Protocol for Parallel Synthesis:
-
Plate Preparation (in an inert atmosphere):
-
To each well of a 96-well reaction plate, add a solution of the desired aryl or heteroaryl halide (1.0 equivalent) in the chosen solvent. A stock solution of each halide can be prepared to facilitate dispensing.
-
Add a solution of this compound (1.2-1.5 equivalents) in the same solvent to each well.
-
Add the base (2.0-3.0 equivalents) as a solid or as a solution.
-
Finally, add the palladium catalyst (0.05-0.1 equivalents) to each well. A stock solution of the catalyst can be prepared and dispensed.
-
-
Reaction Execution:
-
Seal the 96-well plate securely with a sealing mat.
-
Place the plate on a shaker and heat to the desired temperature (typically 80-120 °C) for the specified time (2-16 hours). For microwave-assisted reactions, typical conditions are 100-150 °C for 10-30 minutes.[8]
-
Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
Once the reactions are complete, allow the plate to cool to room temperature.
-
Dilute each reaction mixture with a suitable solvent (e.g., DMSO or DMF).
-
Filter the contents of each well to remove the catalyst and inorganic salts. This can be achieved using a filter plate.
-
The crude product library is then purified using a high-throughput parallel purification system, such as mass-directed preparative HPLC.
-
-
Analysis and Storage:
-
Analyze the purified compounds for identity and purity using LC-MS or UPLC.
-
Store the final compound library in a suitable format (e.g., dissolved in DMSO in 96-well plates) for biological screening.
-
Data Presentation: Representative Reaction Conditions
The following table outlines a set of generalized conditions for the Suzuki-Miyaura coupling that can be used as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Boronic Ester | This compound (1.2-1.5 equiv.) | An excess of the boronic ester is often used to drive the reaction to completion. |
| Halide | Aryl/Heteroaryl Bromide or Iodide (1.0 equiv.) | Bromides are generally a good balance of reactivity and cost; iodides are more reactive. |
| Catalyst | Pd(dppf)Cl₂ (5-10 mol%) | A robust and commonly used catalyst for Suzuki-Miyaura couplings. Other catalysts can be screened for optimal performance. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | An inorganic base is required for the transmetalation step. Cesium carbonate is often more effective for challenging couplings. |
| Solvent | Dioxane/H₂O (4:1) or DME/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C (Conventional) or 100-150 °C (Microwave) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides. |
| Time | 2-16 hours (Conventional) or 10-30 minutes (Microwave) | Reaction times should be optimized based on the reactivity of the substrates. |
Visualization of the Workflow and Chemical Logic
Experimental Workflow Diagram
Caption: Automated Parallel Synthesis Workflow.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The oxetanyl-pyrazole scaffold is particularly attractive for the development of protein kinase inhibitors, a major class of therapeutic agents, especially in oncology.[9][10][11] The pyrazole core can serve as a versatile hinge-binding motif, while the oxetane moiety can project into solvent-exposed regions, enhancing solubility and fine-tuning the pharmacokinetic profile. The Suzuki-Miyaura coupling with this compound allows for the rapid exploration of structure-activity relationships (SAR) by varying the aryl or heteroaryl group that will occupy the hydrophobic pocket of the kinase active site.
For instance, in the development of HPK1 inhibitors, late-stage functionalization of a pyrazole core was instrumental in rapidly generating a diverse set of analogs to probe the SAR.[12] The use of building blocks like the one described herein would be highly advantageous in such a campaign.
Conclusion: An Enabling Reagent for Accelerated Discovery
This compound is a meticulously designed building block that empowers medicinal chemists to efficiently synthesize libraries of compounds with enhanced drug-like properties. Its strategic combination of a versatile reactive handle (boronic ester), a privileged heterocyclic core (pyrazole), and a beneficial ADME-modulating group (oxetane) makes it an invaluable tool for parallel synthesis. The protocols and insights provided in this application note are intended to facilitate its seamless integration into drug discovery workflows, ultimately accelerating the identification of novel therapeutic candidates.
References
-
Thompson, A. D., et al. (2006). Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings. The Journal of Organic Chemistry. Available at: [Link]
- Thompson, A. D., et al. (2006). Microwave-Assisted Preparation of Fused Bicyclic Heteroaryl Boronates: Application in One-Pot Suzuki Couplings. CoLab.
-
Sturino, C. F., et al. (2004). Fully automated polymer-assisted synthesis of 1,5-biaryl pyrazoles. Journal of Combinatorial Chemistry. Available at: [Link]
-
Sturino, C. F., et al. (2004). Fully Automated Polymer-Assisted Synthesis of 1,5-Biaryl Pyrazoles. ACS Publications. Available at: [Link]
-
Kappe, C. O. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Zhang, W. (2003). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Available at: [Link]
-
Eastgate, M. D., et al. (2021). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, W. (2006). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PubMed Central. Available at: [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. Available at: [Link]
-
Gunda, P., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules. Available at: [Link]
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Lee, J., et al. (2009). Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. Journal of Combinatorial Chemistry. Available at: [Link]
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Larrow, J. F., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Gueddou, M., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Ji, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
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ResearchGate (n.d.). Substituted pyrazoles as p38 kinase inhibitors. ResearchGate. Available at: [Link]
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ResearchGate (2025). The Introduction of High-Throughput Experimentation Methods for Suzuki–Miyaura Coupling Reactions in University Education. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
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Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]
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Beilstein Journals (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
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The Alchemist's Catalyst: A Guide to Microwave-Assisted Suzuki Coupling with Pyrazole Boronic Acid Esters
Foreword: The Pyrazole Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to present functional groups in three-dimensional space to effectively interact with biological targets. The pyrazole ring is a quintessential example of such a scaffold.[1] Its presence in a wide array of pharmaceuticals, from anti-inflammatory agents to oncology therapeutics, underscores its importance to drug development professionals.[2] The ability to rapidly and efficiently construct libraries of pyrazole-containing compounds is therefore a critical capability in the modern drug discovery engine.
This guide provides a detailed exploration of the microwave-assisted Suzuki-Miyaura cross-coupling reaction, specifically focusing on the use of pyrazole boronic acid esters. We will delve into the mechanistic underpinnings of this powerful transformation, provide robust, field-tested protocols, and offer insights into overcoming common challenges. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to harness this technology for the accelerated synthesis of novel chemical entities.
The Synergy of Microwaves and Suzuki Coupling: A Mechanistic Perspective
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms. The reaction is catalyzed by a palladium complex and typically involves the coupling of an organoboron species with an organohalide.
The catalytic cycle, illustrated below, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boron reagent (R²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst.
Microwave irradiation has revolutionized this process by offering several distinct advantages over conventional heating:
-
Rapid Heating: Microwaves directly excite polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically reduces reaction times from hours to minutes.[2]
-
Increased Yields and Purity: The short reaction times and uniform heating often minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[2]
-
Enhanced Reproducibility: Microwave reactors provide precise temperature and pressure control, ensuring high reproducibility between runs.[2]
Key Experimental Parameters for Success
The success of a microwave-assisted Suzuki coupling with pyrazole boronic acid esters hinges on the judicious selection of several key parameters.
The Boron Reagent: Pyrazole Boronic Acid Esters
While boronic acids are commonly used in Suzuki couplings, their ester derivatives, particularly pinacol esters, offer significant advantages. They exhibit enhanced stability, are often crystalline solids that are easier to handle and purify, and are less prone to undesired side reactions like protodeboronation.[1] This is especially crucial for heteroaromatic boron reagents, which can be unstable.
The Palladium Source and Ligand System
The choice of the palladium precatalyst and the associated phosphine ligand is arguably the most critical factor for a successful coupling, especially with challenging heteroaromatic substrates.
-
Palladium Precatalysts: Modern palladium precatalysts, such as the G2 and G3 Buchwald precatalysts, are often preferred. These air-stable complexes readily form the active Pd(0) species under the reaction conditions, leading to more reliable and reproducible results.[3]
-
Ligands: For electron-rich and potentially coordinating heteroaromatic systems like pyrazoles, bulky, electron-rich phosphine ligands are essential. Ligands such as XPhos , SPhos , and RuPhos have demonstrated excellent performance by promoting the oxidative addition and reductive elimination steps while stabilizing the palladium center. The use of a tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, can be particularly effective in preventing side reactions like debromination.[3][4]
The Base
The base plays a crucial role in the transmetalation step by activating the boronic ester. The choice of base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases. K₃PO₄ is a stronger base and can be beneficial for less reactive coupling partners.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be employed, although inorganic bases are more common for this application.
The Solvent System
The solvent must be able to dissolve all reaction components and efficiently absorb microwave energy. A mixture of an organic solvent and water is often optimal.
-
Aqueous Mixtures: A combination of a water-miscible organic solvent like 1,4-dioxane or ethanol with water is frequently used. The presence of water can facilitate the formation of the active boronate species.[2][5] An ethanol/water mixture has been shown to be particularly effective in some microwave-assisted Suzuki couplings of pyrazole derivatives.[2][3]
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Optimization may be required for specific substrates.
General Protocol for Microwave-Assisted Suzuki Coupling of a Pyrazole Boronic Acid Pinacol Ester with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
Pyrazole boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Ethanol/Water 4:1 v/v)
-
Microwave synthesis vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add the aryl bromide, pyrazole boronic acid pinacol ester, palladium precatalyst, ligand, and base.
-
Add the degassed solvent system to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-40 minutes). Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions
The following table summarizes optimized conditions from the literature for a similar system, providing a valuable reference for reaction development.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1[3] | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 140 | 40 | 89 |
| 2[3] | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 140 | 40 | 74 |
| 3[3] | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 3-Thienylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 140 | 40 | 72 |
| 4[2] | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex (0.1) | - | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | 95 |
Troubleshooting and Mechanistic Considerations
Even with optimized protocols, challenges can arise. Understanding the underlying causes is key to effective troubleshooting.
The Challenge of Protodeboronation
The most common side reaction when working with heteroaryl boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6] This is particularly problematic for pyrazole boronic acids due to the presence of the basic nitrogen atom, which can facilitate this undesired pathway.[6]
Mitigation Strategies:
-
Use Boronic Esters: As mentioned, pinacol or MIDA boronate esters are more stable than their corresponding acids and can suppress protodeboronation.[6]
-
Judicious Ligand Choice: While bulky phosphine ligands are generally beneficial, some studies suggest they can paradoxically promote palladium-catalyzed protodeboronation.[7][8] Therefore, screening different ligands (e.g., SPhos, RuPhos) may be necessary.
-
Optimized Conditions: Running the reaction at the lowest possible temperature and for the shortest time necessary to achieve full conversion can minimize the extent of protodeboronation. Modern precatalysts that rapidly generate the active Pd(0) species at lower temperatures are highly advantageous.[9][10][11]
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can mitigate protodeboronation.
Low or No Conversion
If the reaction fails to proceed, consider the following:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have not degraded.
-
Insufficient Base Strength: For less reactive aryl chlorides or sterically hindered substrates, a stronger base like K₃PO₄ may be required.
-
Temperature/Time: The reaction may require a higher temperature or longer irradiation time. A systematic optimization of these parameters is recommended.
Case Study: Synthesis of a Known Anti-inflammatory Agent
A powerful demonstration of this methodology is its application in the synthesis of complex, biologically active molecules. For instance, the core of a known anti-inflammatory agent was constructed using a microwave-assisted Suzuki-Miyaura coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative with various aryl boronic acids.[4] The use of microwave irradiation and an optimized XPhos-based catalyst system was crucial for achieving high yields and avoiding the competing debromination reaction, showcasing the power of this technique for late-stage functionalization in drug discovery programs.[3][4]
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of pyrazole boronic acid esters is a powerful and efficient method for the synthesis of valuable building blocks for drug discovery. By understanding the key mechanistic principles and carefully selecting the reaction parameters—particularly the palladium precatalyst, ligand, and base—researchers can overcome common challenges like protodeboronation and rapidly generate libraries of novel pyrazole-containing compounds. This technology represents a significant enabling tool for medicinal chemists, accelerating the discovery of the next generation of therapeutics.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
El-Gendy, A. A. M., & El-Gendy, A. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(1), 4. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Shen, L., Huang, S., Nie, Y., & Lei, F. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602–1612. [Link]
-
Aouad, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(8), 4643-4657. [Link]
-
Aouad, F., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(8), 4643-4657. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]
-
Thomas, S. P., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8781-8793. [Link]
-
Scott, J. S., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(2), 433-438. [Link]
-
Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Dolsak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1602-1612. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Ser, C. T., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (42), 5348-5350. [Link]
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Application Notes and Protocols: Suzuki-Miyaura Coupling of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester with Aryl Halides
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction between 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester and a variety of aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data-driven recommendations to ensure successful and reproducible outcomes. We will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, with a special focus on the nuances presented by the heteroaromatic pyrazole and the unique oxetane moiety.
Introduction: The Strategic Importance of the Oxetanyl-Pyrazole Moiety
The coupling of heterocyclic building blocks is of paramount importance in medicinal chemistry and materials science.[1] The 1-(3-Oxetanyl)-1H-pyrazole scaffold is a particularly valuable motif. The pyrazole ring is a common feature in pharmacologically active compounds, while the oxetane ring, a four-membered cyclic ether, is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for creating C-C bonds between sp²-hybridized carbon atoms, making it ideal for synthesizing complex biaryl and heteroaryl structures.[1][2][3] The use of boronic acid pinacol esters, such as the title compound, offers advantages over free boronic acids, including enhanced stability, easier purification, and reduced propensity for side reactions like protodeboronation.[3][4][5]
This guide will provide a detailed examination of the reaction conditions required to effectively couple this compound with various aryl halides (Cl, Br, I), addressing the specific challenges and opportunities presented by this unique substrate.
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is generally I > Br > Cl.[6] Electron-withdrawing groups on the aryl halide can facilitate this rate-limiting step.[4]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic "ate" complex with the boron atom.[6][7][8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.[2]
Visualization of the Catalytic Cycle
Caption: Workflow for coupling with aryl bromides and iodides.
Step-by-Step Method:
-
Reagent Addition: In a reaction vial equipped with a magnetic stir bar, add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (0.02 equivalents), XPhos (0.04 equivalents), and potassium phosphate (2.0 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Inert Atmosphere: Seal the vial and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).
-
Heating: Place the reaction vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl halide is consumed (typically 2-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Enhanced Conditions for Coupling with Aryl Chlorides
Aryl chlorides are less reactive and typically require more forcing conditions, including a more active catalyst and higher temperatures.
Step-by-Step Method:
-
Reagent Addition: In a microwave vial or sealed tube, add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), a highly active palladium precatalyst like XPhos-Pd-G3 (3 mol%), and cesium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.1-0.2 M.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture.
-
Heating: Heat the reaction to 110-130 °C with vigorous stirring. Microwave irradiation can often significantly reduce reaction times. [2][9]5. Monitoring and Workup: Follow steps 5-7 from Protocol 1. Reaction times may be longer (12-24 hours).
Troubleshooting and Final Considerations
-
Low Yield/No Reaction:
-
Catalyst Inactivity: Ensure the catalyst and ligand were handled under inert conditions if they are air-sensitive. Consider a more active catalyst system (e.g., an NHC-ligated palladium catalyst).
-
Ineffective Base: The base may not be strong or soluble enough. Switch to Cs₂CO₃ or K₃PO₄. [7][10] * Protodeboronation: The boronic ester is being cleaved before coupling. Ensure anhydrous conditions if using a non-aqueous system. The pinacol ester is generally robust, but this can occur with prolonged heating or overly harsh basic conditions. [1]* Formation of Homocoupled Byproducts:
-
This can result from oxidative homocoupling of the boronic ester. [11]Ensure the reaction is thoroughly deoxygenated. Lowering the catalyst loading may also help.
-
-
Role of the Oxetane Moiety:
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl halides is a highly effective method for the synthesis of complex, medicinally relevant scaffolds. Success relies on the judicious choice of catalyst, ligand, base, and solvent. By starting with a robust system, such as a Buchwald palladacycle precatalyst with K₃PO₄ in aqueous dioxane, researchers can reliably achieve high yields. For more challenging substrates like aryl chlorides, a move to more active catalyst systems and higher temperatures is warranted. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently and successfully employ this important transformation in their research and development endeavors.
References
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- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
- Suzuki coupling of aryl halides and aryl boronic acids in H2O/EtOH...
- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
- Solvent, base and Pd source effects on the model SM cross-coupling (CC)...
- Screening of different bases for Suzuki coupling a.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Palladium-catalyzed coupling of pyrazole trifl
- Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amin
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- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Cross-Electrophile Coupling of Oxetanes. ScholarWorks.
- Cross-Electrophile Coupling of Oxetanes. ScholarWorks.
- (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes.
- Which conditions are favorable for the efficient Suzuki coupling?.
- Buy this compound (EVT-1667414). EvitaChem.
- Optimizing Suzuki Coupling with High-Purity Boronic Esters. Boron-Chem.
- Suzuki cross-coupling reaction. YouTube.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid, pinacol ester. Sigma-Aldrich.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- The Suzuki Reaction. Andrew G Myers Research Group.
- CAS 1876473-44-7 this compound. BOC Sciences.
- This compound. CymitQuimica.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
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- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Cross-Electrophile Coupling of Oxetanes | ScholarWorks [scholarworks.calstate.edu]
- 13. scholarworks.calstate.edu [scholarworks.calstate.edu]
Synthesis of Bioactive Heterocycles via 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester: An In-Depth Technical Guide
This guide provides a comprehensive overview of the synthesis and application of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block for the creation of novel bioactive heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed protocols, mechanistic insights, and practical application notes.
Introduction: The Strategic Combination of Oxetane and Pyrazole Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs to optimize the physicochemical and pharmacological properties of drug candidates is paramount. The title compound, this compound, is a prime example of a reagent designed for this purpose, merging two highly valued heterocyclic systems: the oxetane and the pyrazole nucleus.
The Pyrazole Scaffold: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, recognized as a "privileged scaffold" in drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The metabolic stability and the ability of the pyrazole core to participate in hydrogen bonding and other key interactions with biological targets contribute to its prevalence in numerous FDA-approved drugs.[4]
The Oxetane Moiety: The oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool for enhancing the drug-like properties of molecules.[5] It is often employed as a bioisostere for gem-dimethyl or carbonyl groups. The introduction of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[6][7] These attributes can address common challenges in drug development, such as poor bioavailability and off-target toxicity.
The combination of these two moieties in a single, ready-to-use building block, functionalized with a boronic acid pinacol ester, provides a powerful tool for medicinal chemists to rapidly generate novel and diverse chemical entities with potentially enhanced pharmacological profiles. The boronic acid pinacol ester functionality is a key handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for the formation of carbon-carbon bonds in organic synthesis.[8][9]
Synthesis of this compound
A more direct approach involves the regioselective lithiation of an N-substituted pyrazole followed by borylation. Below is a generalized protocol based on known procedures for the synthesis of pyrazole boronic acid esters.
Protocol 1: Synthesis of 1-(3-Oxetanyl)-1H-pyrazole
This initial step involves the formation of the core oxetanyl-pyrazole structure.
Materials:
-
Pyrazole
-
3-Iodooxetane (or 3-bromooxetane/oxetanyl-3-yl tosylate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 3-iodooxetane (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(3-oxetanyl)-1H-pyrazole.
Causality and Insights: The use of a strong base like sodium hydride is necessary to deprotonate the pyrazole ring, forming the pyrazolate anion, which then acts as a nucleophile to displace the leaving group on the oxetane. DMF is a suitable polar aprotic solvent for this type of reaction.
Protocol 2: Synthesis of this compound via Lithiation and Borylation
This step introduces the boronic acid pinacol ester at the C5 position of the pyrazole ring.
Materials:
-
1-(3-Oxetanyl)-1H-pyrazole
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(3-oxetanyl)-1H-pyrazole (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Causality and Insights: The C5 proton of the pyrazole ring is the most acidic and is regioselectively abstracted by n-butyllithium at low temperatures. The resulting lithiated species is then trapped by the electrophilic boron reagent to form the desired boronic acid pinacol ester.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Application in the Synthesis of Bioactive Heterocycles: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This allows for the efficient installation of the oxetanyl-pyrazole moiety onto a wide range of aromatic and heteroaromatic scaffolds, which are common cores of bioactive molecules, particularly kinase inhibitors.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of the title boronic acid pinacol ester with an aryl or heteroaryl halide.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired bioactive heterocycle.
Causality and Insights: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the pyrazole group from the boron to the palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is required to activate the boronic ester for transmetalation. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and should be optimized for specific substrates.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Sources
- 1. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Scale-Up Synthesis Involving 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Oxetanyl-Pyrazole Moiety
The fusion of an oxetane ring with a pyrazole core represents a significant architectural motif in modern medicinal chemistry. The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often conferring improved metabolic stability, aqueous solubility, and lipophilicity.[1] Concurrently, the pyrazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[2] 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a key building block that enables the precise and efficient installation of this valuable scaffold into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2]
This guide provides a comprehensive overview of the critical considerations and detailed protocols for the scale-up of reactions involving this reagent, moving from bench-scale success to kilogram-scale production. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying chemical principles and process engineering considerations that ensure a safe, efficient, and reproducible large-scale synthesis.
Pre-Synthesis Considerations: Foundational Pillars of a Successful Scale-Up
Before embarking on a large-scale reaction, a thorough evaluation of the starting materials and the desired reaction environment is paramount.
Material Attributes and Quality Control
The purity and stability of this compound are critical. On a large scale, even minor impurities can lead to significant downstream issues, including inconsistent reaction performance and challenging purification.
-
Purity Profile: It is essential to have a detailed certificate of analysis for the boronic ester. Key impurities to monitor for include the corresponding boronic acid (from hydrolysis) and residual starting materials from its synthesis.
-
Stability: Pinacol boronic esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis, especially in the presence of moisture or protic solvents.[3] It is recommended to store the material under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Safety and Handling
While boronic acids and their esters are not typically explosive or highly flammable, they do present handling challenges that are magnified at scale.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory. For handling large quantities of powder, respiratory protection should be considered to avoid inhalation.[4]
-
Containment: Reactions should be conducted in a well-ventilated fume hood or a designated contained synthesis area.[4]
-
Waste Disposal: Boron-containing waste should be segregated and disposed of according to local regulations. Palladium-containing waste streams require special handling for recovery or disposal.
Core Protocol: Kilogram-Scale Suzuki-Miyaura Cross-Coupling
This section details a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. The causality behind the choice of reagents and conditions is explained to provide a framework for adaptation to specific substrates.
Reaction Workflow Diagram
Caption: Generalized workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology
1. Reactor Setup and Charging:
-
Action: Charge the reactor with the aryl bromide (1.0 eq), this compound (1.1-1.5 eq), and the chosen solvent system (e.g., 2-MeTHF or toluene, 5-10 volumes).
-
Causality: Using a slight excess of the boronic ester can help drive the reaction to completion, especially if the boronic ester has some propensity for degradation. The solvent volume is a critical parameter for scale-up; sufficient volume is needed for good mixing and heat transfer, but excessive dilution can slow down the reaction rate. 2-MeTHF and toluene are often preferred over THF on a large scale due to their higher boiling points and, in the case of 2-MeTHF, better performance in Grignard reactions if the boronic ester is prepared in situ.
2. Degassing:
-
Action: Sparge the reaction mixture with nitrogen or argon for 30-60 minutes.
-
Causality: The palladium(0) active catalyst is sensitive to oxidation by dissolved oxygen. Thorough degassing is crucial to prevent catalyst deactivation and ensure consistent reaction performance.
3. Catalyst and Base Addition:
-
Action: Add the palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G2; 0.1-1.0 mol%) and the aqueous base solution (e.g., 2M K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Causality: The choice of catalyst and ligand is highly substrate-dependent. For heteroaryl boronic esters, bulky electron-rich phosphine ligands like XPhos often provide good results.[5] The catalyst loading is a key cost driver on a large scale and should be minimized through optimization studies. An aqueous inorganic base is typically used for safety, cost, and ease of removal. The base is essential for the transmetalation step of the catalytic cycle.[6]
4. Reaction Monitoring:
-
Action: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by HPLC or UPLC until consumption of the limiting reagent is complete.
-
Causality: In-process controls (IPCs) are essential for large-scale manufacturing to ensure the reaction is proceeding as expected and to determine the optimal time for work-up.
5. Work-up and Palladium Removal:
-
Action: Cool the reaction mixture to room temperature. Add a palladium scavenger (e.g., a silica-bound thiol or N-acetylcysteine) and stir for several hours.
-
Causality: Residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity.[7] Scavengers are often employed to reduce palladium levels to acceptable limits (typically <10 ppm).[7]
-
Action: Perform aqueous washes to remove the inorganic base and other water-soluble impurities.
-
Causality: This step is crucial for removing salts that could interfere with the subsequent crystallization.
6. Crystallization and Isolation:
-
Action: If necessary, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, ethanol/water). Heat to dissolve the product and then cool slowly to induce crystallization.
-
Causality: Crystallization is the primary method for purifying the final product on a large scale. The choice of solvent is critical for achieving high purity and yield. For pyrazole-containing compounds, alcoholic solvents or mixtures with water are often effective.[8][9]
-
Action: Filter the crystalline product, wash with a cold solvent, and dry under vacuum.
-
Causality: Proper washing removes residual mother liquor containing impurities. Drying under vacuum at a controlled temperature removes residual solvents to meet regulatory requirements.
Data Presentation: Key Process Parameters for Scale-Up
| Parameter | Lab-Scale (grams) | Pilot-Scale (kg) | Rationale for Change |
| Catalyst Loading | 1-5 mol% | 0.1-0.5 mol% | Cost-effectiveness and reduction of residual metal are critical at scale. |
| Solvent Volume | 10-20 volumes | 5-10 volumes | Increased concentration improves reactor throughput and reduces solvent waste. |
| Base | Stronger organic bases | Aqueous inorganic bases (K₂CO₃, K₃PO₄) | Improved safety, lower cost, and easier removal during work-up.[6][10] |
| Purification | Flash Chromatography | Crystallization | Chromatography is generally not economically viable for large-scale purification. |
| Palladium Removal | - | Scavengers/Carbon | Essential to meet regulatory limits for heavy metals in APIs.[11] |
Troubleshooting and Optimization
Logical Relationship Diagram for Troubleshooting
Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling.
-
Incomplete Conversion: This is often due to catalyst deactivation. Ensure thorough degassing and consider a more robust catalyst system. Alternatively, the boronic ester may be degrading under the reaction conditions; in this case, adding it portion-wise may be beneficial.
-
By-product Formation: Homocoupling of the boronic ester can occur. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or by using a different base.
-
Purification Challenges: If the product is difficult to crystallize, consider an alternative solvent system or the use of an anti-solvent. Treatment with activated carbon can sometimes remove colored impurities that inhibit crystallization.
Conclusion: A Pathway to Efficient Large-Scale Synthesis
The successful scale-up of reactions involving this compound is a multi-faceted challenge that requires a deep understanding of both the underlying chemistry and process engineering principles. By carefully considering material attributes, optimizing reaction parameters through a systematic approach, and implementing robust work-up and purification strategies, researchers and drug development professionals can efficiently and safely translate small-scale discoveries into kilogram-scale manufacturing processes. This guide provides a foundational framework for this endeavor, emphasizing the importance of a scientifically driven and safety-conscious approach to process development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
Application Notes & Protocols: Post-Coupling Workup and Purification of Products from 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Introduction
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a versatile building block in modern medicinal chemistry, enabling the introduction of the unique 3-oxetanyl-pyrazole moiety into target molecules. This scaffold is of particular interest due to the favorable physicochemical properties conferred by the oxetane ring, such as improved solubility and metabolic stability. The pinacol boronate ester facilitates participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam reactions.[1][2][3]
While the coupling reactions themselves are often efficient, the subsequent workup and purification of the desired products can be challenging. The presence of the pyrazole ring, the oxetane moiety, residual catalyst, and boron-containing byproducts necessitates a well-designed and carefully executed purification strategy. This guide provides a detailed examination of post-coupling workup and purification protocols, grounded in the chemical principles governing the separation of the target compound from reaction-related impurities.
Understanding the Reactants and Potential Byproducts
A successful purification strategy begins with a thorough understanding of all components in the crude reaction mixture. Beyond the desired product, common impurities include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., aryl halide).
-
Homocoupling Products: Formation of biaryls from the coupling partner.
-
Protodeborylation Product: Cleavage of the C-B bond of the starting boronic ester to yield 1-(3-oxetanyl)-1H-pyrazole.
-
Boron-Containing Byproducts: Boric acid, pinacol, and boronic acid derivatives.[1]
-
Catalyst Residues: Palladium or copper complexes and their associated ligands.
-
Base: Inorganic or organic bases used in the coupling reaction.
The physicochemical properties of the desired product will be heavily influenced by the nature of the coupling partner. The presence of the pyrazole ring may confer some basicity, while the oxetane provides polarity.
Post-Coupling Workup: The First Line of Defense
The initial workup is a critical step in removing a significant portion of inorganic salts, the base, and water-soluble impurities. The choice of workup procedure depends on the specific coupling reaction performed.
General Workflow for Post-Coupling Workup
Caption: General workflow for post-coupling reaction workup.
Protocol 1: Workup for Suzuki-Miyaura Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction, typically employing a base such as sodium carbonate, potassium carbonate, or cesium carbonate.[2][4]
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.[4][5]
-
Filtration (Optional): If the reaction mixture contains a significant amount of insoluble inorganic salts, it can be filtered through a pad of celite. Rinse the filter cake with the organic solvent used in the extraction step.[5]
-
Quenching and Extraction: Dilute the reaction mixture with water and an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[4] The choice of organic solvent should be based on the polarity of the expected product.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][5]
Protocol 2: Workup for Chan-Lam Reactions
The Chan-Lam coupling is a copper-catalyzed reaction, often performed under an atmosphere of air or oxygen.[6][7][8]
Step-by-Step Methodology:
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride to complex with the copper catalyst, facilitating its removal into the aqueous phase.[6]
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Phase Separation and Washing: Separate the layers and wash the combined organic extracts with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification Strategies: Isolating the Target Molecule
The crude product obtained after workup will likely require further purification to remove closely related organic impurities. The choice of purification method will depend on the physical properties of the product (e.g., polarity, crystallinity, acid/base character).
Flash Column Chromatography
Flash column chromatography is the most common method for purifying products from cross-coupling reactions.[9][10]
Considerations for Chromatography:
-
Stationary Phase: Silica gel is the standard stationary phase. For compounds that are sensitive to acid or chelate to silica, neutral alumina can be a suitable alternative.[11]
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for many pyrazole derivatives.[9] The addition of a small amount of triethylamine (0.1-1%) to the eluent can be beneficial if the product is basic and shows tailing on the column. For more polar products, a mobile phase system of dichloromethane and methanol may be necessary.
| Impurity | Typical Elution Profile (Normal Phase) | Mitigation Strategy |
| Homocoupling Product | Less polar than the desired product | Elutes early in the column |
| Protodeborylation Product | Polarity is similar to or slightly less than the desired product | Careful selection of mobile phase polarity is crucial |
| Unreacted Pinacol Ester | Polarity can be similar to the product | Ensure the reaction goes to completion |
| Pinacol | Polar | Can often be removed with aqueous workup |
Protocol 3: Flash Column Chromatography
-
Adsorption: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add silica gel to create a slurry and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").[12]
-
Column Packing: Pack a column with silica gel in the initial, low-polarity mobile phase.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Run the column with an appropriate solvent gradient, collecting fractions.
-
Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
If the product is a solid, recrystallization can be a highly effective method for obtaining material of high purity.[13]
Solvent Selection for Recrystallization of Pyrazole Derivatives:
| Solvent/System | Polarity | Comments |
| Ethanol, Methanol, Isopropanol | Polar, Protic | Good for many polar pyrazole derivatives.[13] |
| Ethyl Acetate, Acetone | Polar, Aprotic | Versatile solvents for a range of polarities.[13] |
| Hexane/Ethyl Acetate | Nonpolar/Polar Mixture | A common mixed-solvent system for tuning solubility.[13] |
| Dichloromethane/Hexane | Nonpolar/Polar Mixture | Useful for less polar products. |
| Water | Very Polar | Can be used for highly polar or salt forms of the product.[13] |
Protocol 4: Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Acid-Base Extraction
The pyrazole nitrogen can be sufficiently basic to be protonated by a strong acid. This property can be exploited for purification.
Protocol 5: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
-
Acidic Extraction: Extract the organic solution with dilute aqueous acid (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separation: Separate the layers. The organic layer will contain non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and basify with a suitable base (e.g., 1 M NaOH, solid NaHCO₃) until the product precipitates or can be extracted.
-
Extraction/Filtration: Extract the product back into an organic solvent or collect by filtration if it precipitates as a solid.
-
Washing and Drying: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges, specifically the prevention of substrate hydrolysis, thereby improving reaction yields and reproducibility.
Introduction: The Challenge of Boronic Ester Stability
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Boronic acid pinacol esters, such as this compound, are favored nucleophilic partners due to their enhanced stability, ease of handling, and compatibility with a wide range of reaction conditions compared to their corresponding boronic acids.[4][5][6]
However, despite their relative stability, pinacol esters are susceptible to hydrolysis, particularly under the basic and often aqueous conditions required for the Suzuki coupling.[5][7] This hydrolysis reverts the ester to the more reactive, but also more unstable, boronic acid. Premature or excessive formation of the boronic acid can lead to a critical side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][8][9] This process results in the irreversible consumption of the nucleophile, leading to diminished yields and the formation of unwanted byproducts. This guide will address the causes of this hydrolysis and provide robust strategies to mitigate it.
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to understand both the desired catalytic cycle and the competing decomposition pathway.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][10][11]
Figure 2: Competing pathways for the boronic ester during Suzuki coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter in a practical, question-and-answer format.
Q1: My Suzuki coupling reaction is failing or giving very low yields. What are the first things I should check?
A1: When a Suzuki coupling fails, the primary suspect is often the integrity of the nucleophile due to hydrolysis and subsequent protodeboronation.[4][8][12] However, a systematic check of all parameters is crucial:
-
Reagent Integrity:
-
Boronic Ester: Has it been stored under inert gas and away from moisture? Pinacol esters can slowly hydrolyze upon exposure to atmospheric moisture.[5][7]
-
Palladium Catalyst/Ligand: Phosphine ligands are susceptible to oxidation.[12] Ensure your catalyst and ligand are fresh and have been stored and handled under an inert atmosphere.
-
Base: Is the base anhydrous? If using an aqueous solution, this is a direct source of water that can promote hydrolysis.
-
-
Reaction Environment:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[12] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction.
-
Solvent Quality: Were the solvents anhydrous and properly degassed? Dissolved oxygen and water are common culprits for reaction failure.[12][13]
-
Q2: I suspect protodeboronation is the main issue. How can I definitively prevent hydrolysis of the pinacol ester?
A2: The most effective strategy is to rigorously exclude water from the reaction system by adopting anhydrous conditions. Recent studies have demonstrated that Suzuki-Miyaura couplings can be highly efficient under anhydrous, homogeneous conditions, which not only prevents hydrolysis but can also increase reaction rates.[14][15][16]
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents such as 1,4-dioxane, toluene, or THF.[9][13] It is critical to degas these solvents immediately before use to remove dissolved oxygen.
-
Employ Anhydrous Bases: Instead of aqueous solutions of K₂CO₃ or Cs₂CO₃, use the bases as finely powdered, anhydrous solids.[8][17] Potassium phosphate (K₃PO₄) is another excellent choice for anhydrous conditions.
-
Consider a Soluble, Anhydrous Base: For a truly homogeneous system, potassium trimethylsilanolate (TMSOK) is an outstanding choice. It is soluble in common organic solvents and promotes rapid coupling of boronic esters without the need for water.[15][16][18]
-
Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried before use.[17] If the coupling partner (aryl halide) is a solid, ensure it is dry.
Q3: What are the optimal base and solvent combinations for this substrate under anhydrous conditions?
A3: The choice of base and solvent is critical for creating an environment where the Suzuki coupling outcompetes hydrolysis.
| Component | Recommendation | Rationale |
| Base | 1. K₃PO₄ (anhydrous, finely powdered) 2. TMSOK (Potassium trimethylsilanolate) | K₃PO₄ is a strong enough base to facilitate transmetalation but is generally less aggressive in promoting hydrolysis than hydroxides or aqueous carbonates.[8] TMSOK enables a completely anhydrous and homogeneous reaction, precluding ester hydrolysis and often leading to significantly faster reaction times.[14][15][16] |
| Solvent | 1. 1,4-Dioxane 2. Toluene 3. THF | These aprotic solvents have low water miscibility (especially toluene) and are excellent for dissolving the organometallic species involved in the catalytic cycle. They must be used in their anhydrous, degassed form.[9][15] |
| Temperature | 80–110 °C (Empirically Optimized) | While higher temperatures accelerate the coupling, they can also speed up degradation. It's best to screen a range to find the optimal balance for your specific substrates.[8] |
Q4: Can my choice of palladium catalyst and ligand make a difference?
A4: Absolutely. A highly active and stable catalyst system can dramatically increase the rate of the desired C-C bond formation, effectively winning the kinetic race against the undesired hydrolysis and protodeboronation pathways.
For challenging couplings, or when trying to suppress side reactions, consider moving beyond standard catalysts like Pd(PPh₃)₄. Modern catalyst systems employing bulky, electron-rich ligands are often superior:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, or RuPhos, when paired with a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst), create highly active catalysts that can facilitate difficult couplings at lower temperatures or shorter reaction times.[8]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are known for their high stability and activity, making them robust choices for a variety of Suzuki couplings.[19]
A more active catalyst can make the transmetalation and reductive elimination steps so fast that the boronic ester has less time to hydrolyze in the reaction mixture.
Q5: How can I monitor the reaction to confirm if hydrolysis is occurring?
A5: Proactive reaction monitoring is key to diagnosis. Taking small aliquots from the reaction mixture at various time points (e.g., 1h, 4h, 12h) and analyzing them can provide a clear picture of what's happening.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. You can track the disappearance of your starting materials (this compound and the aryl halide), the appearance of your desired product, and, crucially, the appearance of side products. Look for the mass corresponding to the hydrolyzed boronic acid and the mass of the protodeboronated species (1-(3-Oxetanyl)-1H-pyrazole).[12][17]
-
TLC (Thin Layer Chromatography): While less definitive, TLC can give a quick qualitative assessment. Co-spot your reaction mixture with your starting materials. The appearance of new, undesired spots can indicate side reactions are occurring.
Validated Experimental Protocols
Protocol 1: General Procedure for Anhydrous Suzuki Coupling
This protocol is designed to rigorously exclude water and oxygen, providing a robust starting point for your optimizations.
-
Vessel Preparation: Place a magnetic stir bar into a round-bottom flask or reaction vial. Oven-dry the vessel at >120 °C for at least 4 hours, then allow it to cool to room temperature in a desiccator.
-
Reagent Addition (Solids): In the flask, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.0–3.0 equiv).
-
Inert Atmosphere Purge: Seal the vessel with a rubber septum. Connect it to a Schlenk line or a manifold with a dual vacuum/inert gas (Argon or Nitrogen) supply. Evacuate the flask under vacuum until residual solvent vapors are gone, then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure a completely oxygen-free environment.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[17] Finally, add the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%) as a solid in one portion under a stream of inert gas.
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring and Workup: Monitor the reaction's progress by LC-MS.[12] Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][17]
Protocol 2: Solvent Degassing by Inert Gas Bubbling
This is a straightforward and effective method for removing dissolved oxygen from solvents.[20]
-
Setup: Add the required volume of anhydrous solvent to a clean, dry flask equipped with a septum.
-
Gas Inlet: Insert a long needle connected to an inert gas line (Argon or Nitrogen) through the septum, ensuring the needle tip is submerged below the solvent's surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced gases.
-
Degassing: Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes. The solvent is now ready for use.[12][20]
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]
-
Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Kassel, S. H., et al. (2021). Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Illinois Experts. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Matos, K., et al. (2005). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2020). Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Morin, M. D., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. [Link]
-
ResearchGate. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Ferlin, F., et al. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Inorganic Chemistry. [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
University of York, Department of Chemistry. Degassing solvents. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
Sources
- 1. mt.com [mt.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
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- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Suzuki Reactions with 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products. Our approach is rooted in mechanistic understanding to empower you to optimize your reactions effectively.
Introduction: The Nature of the Reagent
This compound is a valuable building block in medicinal chemistry, combining the desirable properties of the pyrazole ring with the unique conformational constraints of the oxetane moiety. While generally a robust coupling partner, its heteroaromatic nature makes it susceptible to specific side reactions common to this class of boronic esters. This guide will focus on the identification, understanding, and mitigation of these side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when using this compound in a Suzuki reaction?
A1: The most prevalent side products are typically those arising from two main pathways: protodeboronation and homocoupling .[1][2] Protodeboronation results in the formation of 1-(3-oxetanyl)-1H-pyrazole, where the boronic ester group is replaced by a hydrogen atom.[1] Homocoupling leads to the formation of a symmetrical bi-pyrazole dimer. A third, less common, side product can be the hydrolysis of the pinacol ester to the corresponding boronic acid, which can also be susceptible to the aforementioned side reactions.[3]
Q2: I am observing a significant amount of 1-(3-oxetanyl)-1H-pyrazole in my reaction mixture. What is causing this?
A2: This is a classic case of protodeboronation, an undesired reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] For heteroaromatic boronic acids and their esters, this is often the most significant side reaction.[4] It can be promoted by the presence of a proton source (like water) and is often catalyzed by the palladium catalyst, especially under basic conditions.[1][5] The nitrogen atoms in the pyrazole ring can also influence the substrate's susceptibility to this pathway.
Q3: My main impurity is a high-molecular-weight species that I suspect is the homocoupled dimer of my pyrazole boronic ester. Why does this form?
A3: The formation of a homocoupled product, 1,1'-bis(3-oxetanyl)-1H,1'H-5,5'-bipyrazole, occurs when two molecules of the boronic ester couple with each other.[2] This side reaction is often promoted by the presence of oxygen and can be more prevalent if the palladium(0) catalyst is oxidized to palladium(II) during the reaction.[2][6] It can also occur if the transmetalation step of the desired cross-coupling is slow, allowing for the competing homocoupling pathway to dominate.
Q4: Does the pinacol ester protecting group prevent side reactions?
A4: Pinacol esters are generally more stable than their corresponding boronic acids and are often used to mitigate side reactions like protodeboronation.[3][7] They act as a "slow-release" source of the active boronic acid, keeping its concentration low in the reaction mixture and thus minimizing degradation.[8] However, they are not a complete safeguard. Under the reaction conditions, the pinacol ester can be hydrolyzed to the boronic acid, which is often more prone to side reactions.[3] Some studies also suggest that boronic esters can directly participate in the catalytic cycle without prior hydrolysis.[8]
Q5: Could the oxetane ring be contributing to any specific side reactions?
A5: While there is limited specific literature on side reactions directly attributed to the oxetane moiety in Suzuki couplings, its presence can influence the electronic properties of the pyrazole ring. However, the primary drivers for the common side products are the inherent reactivity of the pyrazole-boronic ester system and the reaction conditions. The troubleshooting strategies outlined below for heteroaromatic boronic esters are generally applicable.
Troubleshooting Guide: Minimizing Side Product Formation
This section provides actionable strategies to suppress the formation of protodeboronated and homocoupled side products.
Issue 1: Excessive Protodeboronation
Root Cause Analysis: Protodeboronation is often a consequence of a slow desired cross-coupling reaction, allowing the competing decomposition pathway to take over. Key contributing factors include the choice of base, solvent, temperature, and catalyst system.[1]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. | Strong bases, particularly hydroxides, can accelerate protodeboronation. Weaker bases can provide the necessary activation for transmetalation while minimizing the degradation of the boronic ester.[2][9] |
| Solvent | Employ anhydrous aprotic solvents like dioxane, THF, or toluene. If a co-solvent is needed, minimize the amount of water. | Water is a proton source for protodeboronation. Reducing its concentration can significantly suppress this side reaction.[4] |
| Temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation. Finding the optimal temperature is key. |
| Catalyst System | Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands). | A more active catalyst can accelerate the desired catalytic cycle, allowing the cross-coupling to outcompete the slower protodeboronation pathway.[10] |
| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic ester. | This can help compensate for some loss due to protodeboronation without leading to excessive side products. |
Experimental Protocol for Minimizing Protodeboronation:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Add anhydrous dioxane (or another suitable aprotic solvent).
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by LC-MS or TLC.
Issue 2: Significant Homocoupling Product Formation
Root Cause Analysis: Homocoupling is often indicative of issues with the palladium catalyst, particularly the presence of Pd(II) species and oxygen.[2]
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Degassing | Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of an inert gas. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[2][6] |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that readily forms the active Pd(0) species. | Starting with or efficiently generating the active catalyst minimizes the presence of Pd(II) that can lead to homocoupling. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can lead to catalyst decomposition and an increase in side products. |
| Additives | In some cases, the addition of a small amount of a reducing agent (e.g., a phosphine ligand in slight excess) can help maintain the palladium in the Pd(0) state. | This can help to scavenge any oxidants and keep the catalyst active for the desired cross-coupling. |
Visualizing the Reaction Pathways
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing pathways leading to common side products.
Caption: The desired Suzuki cycle and competing side reactions.
The diagram above illustrates the main catalytic cycle for the desired Suzuki-Miyaura coupling in green. The competing side reactions, protodeboronation and homocoupling, are shown in red and blue, respectively. Understanding these competing pathways is the first step toward optimizing your reaction to favor the formation of the desired product.
References
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved January 2, 2026, from [Link]
-
ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. (2010). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 2, 2026, from [Link]
-
What are the byproducts in a Suzuki reaction? (2017, July 23). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022, March 25). Reddit. Retrieved January 2, 2026, from [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016, August 18). ACS Publications. Retrieved January 2, 2026, from [Link]
-
(a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. (n.d.). LinkedIn. Retrieved January 2, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2018). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. (n.d.). American Chemical Society. Retrieved January 2, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 2, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2007). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved January 2, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 2, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 2, 2026, from [Link]
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- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
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- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with Pyrazole Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in palladium-catalyzed cross-coupling reactions involving pyrazole boronic esters. Pyrazole-containing molecules are crucial in pharmaceuticals and materials science, making efficient synthesis paramount.[1][2][3] This resource moves beyond simple procedural checklists to explain the underlying chemical principles, helping you diagnose and solve common issues encountered in the lab.
Section 1: The Troubleshooting Workbench (FAQs)
This section addresses specific challenges in a question-and-answer format, providing a direct line to solving common problems.
Q1: My reaction is sluggish or stalls completely with unreacted starting materials. What are the primary causes?
A1: A stalled reaction is often a sign of catalyst inactivation or suboptimal reaction parameters. Let's break down the most common culprits.
-
Cause 1: Catalyst Inactivation. The active Pd(0) species is the engine of the catalytic cycle.[4] Its deactivation is the most frequent cause of reaction failure.
-
Oxygen Contamination: The Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[5] Inadequate degassing of solvents and failure to maintain a rigorously inert atmosphere (argon or nitrogen) can lead to the oxidation of Pd(0) to inactive Pd(II) species and phosphine ligands to phosphine oxides.[5]
-
Solution: Employ robust degassing techniques. The "freeze-pump-thaw" method (three cycles) is superior to sparging with inert gas. Ensure all reagents are added under a positive pressure of inert gas and that the reaction vessel is properly sealed.[5]
-
-
Cause 2: Poor Catalyst Activation. Many common protocols use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) state.[6][7]
-
Problem: If the reduction is inefficient, there won't be enough active catalyst to drive the reaction.
-
Solution: Consider using a pre-formed, air-stable Pd(II) precatalyst designed for rapid activation, such as those developed by Buchwald.[8][9] These systems often lead to more reproducible results.[8] Alternatively, ensure your conditions are suitable for reducing the chosen Pd(II) source.[7]
-
-
Cause 3: Inappropriate Ligand Choice. The ligand is not just a spectator; it critically influences the catalyst's stability and reactivity.[10][11]
-
Problem: Electron-rich and sterically hindered coupling partners, often encountered with substituted pyrazoles or complex aryl halides, require specific ligands to facilitate the key steps of oxidative addition and reductive elimination.[6][10]
-
Solution: For challenging couplings, especially with aryl chlorides, employ electron-rich and bulky phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6][8][12] These ligands promote the difficult oxidative addition step and accelerate the final product-forming reductive elimination.[10]
-
-
Cause 4: Pyrazole Inhibition. The pyrazole ring itself, particularly if unprotected at the N-H position, can act as a ligand for the palladium center.[1][13]
-
Problem: This coordination can sequester the active catalyst, forming stable but catalytically inactive complexes, effectively poisoning the reaction.[13]
-
Solution: If using an N-H pyrazole, an N-protecting group (like a methyl or benzyl group) can prevent this inhibitory coordination.[1] If the N-H is essential, using a higher catalyst loading or ligands specifically designed to resist displacement might be necessary.[13]
-
Q2: I see complete consumption of my starting material, but the desired product yield is low. What are the likely side reactions?
A2: This scenario points towards competing, non-productive reaction pathways. Identifying the major side products is key to optimizing the reaction.
-
Side Reaction 1: Protodeborylation. This is the most common and frustrating side reaction for boronic esters, where the C-B bond is cleaved and replaced by a C-H bond.[14]
-
Mechanism: This reaction is often base-catalyzed and accelerated by the presence of water, which acts as a proton source.[5][14] Pyrazole boronic esters, especially those with electron-withdrawing groups, can be particularly susceptible.[13]
-
Mitigation Strategies:
-
Choice of Base: Use milder, non-nucleophilic bases. Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often superior to hydroxides or alkoxides.[5][6]
-
Anhydrous Conditions: While some protocols tolerate water, for sensitive substrates, using rigorously dried solvents and reagents can significantly suppress protodeborylation.[6]
-
"Slow Release" Strategy: More stable boronic acid derivatives like MIDA boronates or trifluoroborates can be used. These reagents slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeborylation.[14]
-
-
-
Side Reaction 2: Homocoupling. This reaction leads to the formation of a dimer of your pyrazole boronic ester (a bipyrazole) or a dimer of your aryl halide.[1][15]
-
Mechanism: Pyrazole homocoupling is often an oxidative process, promoted by the presence of an oxidant, which is typically residual oxygen in the reaction vessel.[1] Aryl halide homocoupling can occur via reductive pathways.
-
Solution: The primary solution is rigorous exclusion of air from the reaction mixture through proper degassing and maintaining an inert atmosphere.
-
-
Side Reaction 3: Hydrolytic Deborylation. The pinacol ester can hydrolyze back to the boronic acid, especially under basic aqueous conditions.[16][17]
-
Problem: While boronic acids are often competent coupling partners, some can be less stable or have different solubility profiles than their ester counterparts, potentially leading to lower yields or other side reactions.[16] Recent studies have shown that the stability of boronic esters is highly nuanced and esterification does not always guarantee greater stability compared to the acid.[16][17]
-
Solution: For reactions sensitive to hydrolysis, employing anhydrous conditions is the most effective strategy.[6]
-
Section 2: Visual Guides & Key Parameters
Visualizing the process can clarify complex interactions and guide decision-making.
The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Flowchart for Low Yields
Caption: Decision tree for diagnosing low-yield reactions.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Recommendation | Rationale & Key Considerations |
| Catalyst System | Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) OR a Buchwald Precatalyst (1-2 mol%) | Precatalysts offer reliability.[8][9] For challenging substrates, electron-rich, bulky ligands like SPhos or XPhos are recommended.[6][10] |
| Solvent | Dioxane, Toluene, or THF, often with a small amount of water. | Solvent choice can be critical and affects solubility and reactivity.[4][12][18] Anhydrous conditions may be required to prevent side reactions.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These bases are effective and generally minimize protodeborylation compared to stronger bases like hydroxides.[5][6][13] The base must be finely ground for heterogeneous reactions. |
| Temperature | 80 - 110 °C | Higher temperatures can overcome activation barriers but may also increase the rate of side reactions like protodeborylation.[6] |
| Concentration | 0.1 - 0.5 M (relative to limiting reagent) | Very dilute conditions can slow the reaction, while very concentrated conditions can lead to solubility issues or side reactions. |
Section 3: Standardized Protocols
Reproducibility starts with a robust, well-defined procedure.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of a pyrazole boronic ester with an aryl halide.
-
Vessel Preparation: Add the aryl halide (1.0 mmol, 1.0 equiv), pyrazole boronic pinacol ester (1.2-1.5 equiv), and finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[6]
-
Inert Atmosphere Setup: Seal the flask with a septum or cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle a total of three times to ensure a completely oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane, 5-10 mL) via syringe. The solvent should have been previously degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[19]
-
Catalyst Addition: In a single, swift portion, add the palladium precatalyst and ligand (if not using a pre-ligated source) to the stirred reaction mixture under a positive flow of inert gas.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry. Available from: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). Available from: [Link]
-
The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available from: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. Available from: [Link]
-
An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available from: [Link]
-
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. ElectronicsAndBooks. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. Available from: [Link]
-
Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. PubMed. Available from: [Link]
-
Protodeboronation. Wikipedia. Available from: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]
-
Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. DSpace@MIT. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4 - RSC Publishing. Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ACS Publications. Available from: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available from: [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. National Institutes of Health (NIH). Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available from: [Link]
-
The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19. ResearchGate. Available from: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available from: [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. National Institutes of Health (NIH). Available from: [Link]
-
Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. ResearchGate. Available from: [Link]
Sources
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- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 11. arkat-usa.org [arkat-usa.org]
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- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4′-bipyrazolate) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Stability of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester in different solvents
Introduction
Welcome to the technical support guide for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (CAS 1315280-58-0). This versatile building block, featuring unique oxetane and pyrazole motifs, is increasingly utilized in medicinal chemistry and materials science for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] However, like many organoboron reagents, its stability in solution is a critical parameter that dictates the success, reproducibility, and yield of synthetic transformations.
Pinacol esters are generally employed as stable surrogates for the more sensitive boronic acids, yet they are not immune to degradation.[2] Understanding the behavior of this specific reagent in various common laboratory solvents is paramount for troubleshooting unexpected results and designing robust synthetic protocols. This guide provides field-proven insights, troubleshooting advice, and experimental protocols to help you navigate the challenges associated with the stability of this compound.
Core Stability Principles: What Every Researcher Should Know
The primary degradation pathway for boronic acid pinacol esters is hydrolysis, which cleaves the B-O bonds of the pinacol ester to form the corresponding boronic acid and pinacol.[2][3] This process is often reversible but can lead to complications. A secondary pathway, particularly for heteroaromatic systems, is protodeboronation, where the C-B bond is cleaved, resulting in the loss of the boron moiety entirely.
Key factors influencing stability include:
-
Water Content: The presence of water, even in trace amounts in "anhydrous" solvents, is the primary driver of hydrolysis.
-
Solvent Protic ity: Protic solvents (e.g., alcohols, water) can directly participate in hydrolysis or transesterification.[2]
-
pH: Both acidic and basic conditions can catalyze degradation.[4][5]
-
Temperature: Higher temperatures generally accelerate decomposition.
-
Presence of Nucleophiles: Strong nucleophiles can attack the boron center. Free silanol groups on silica gel, for instance, can promote hydrolysis during chromatography.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this boronic ester in solution for short-term use?
A: For short-term storage (e.g., preparing a stock solution for a series of reactions within 24-48 hours), high-purity, anhydrous aprotic solvents are strongly recommended. Tetrahydrofuran (THF), 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are excellent choices. These solvents are typically used in Suzuki-Miyaura reactions and show good compatibility.[6][7] Always use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system.
Q2: Can I use protic solvents like methanol or ethanol with this compound?
A: It is strongly discouraged. Protic solvents can lead to rapid transesterification or hydrolysis of the pinacol ester, converting it to the corresponding boronic acid or a different ester.[2] If your reaction conditions necessitate a protic co-solvent, it should be added immediately before initiating the reaction, and the boronic ester should not be left pre-dissolved in the protic solvent for any extended period.
Q3: My NMR analysis of the solid material shows it is pure, but my reaction yield is poor. Could the solvent be the issue?
A: Absolutely. This is a classic scenario. If the solid reagent is of high purity, the problem often lies in its stability after being dissolved. Using a solvent with residual water or impurities can degrade the ester before or during the reaction, reducing the effective concentration of the active coupling partner. We recommend running a control experiment where you pre-stir the boronic ester in your reaction solvent for the intended reaction time (without other reagents) and re-analyze by TLC or LC-MS to check for degradation.
Q4: How should I handle this compound for weighing and dispensing?
A: this compound is a solid. Handle it in a controlled environment, preferably under an inert atmosphere (nitrogen or argon), especially if the laboratory environment has high humidity. Avoid leaving the container open to the air for extended periods. Always use clean, dry spatulas and glassware.[8]
Q5: Is this compound stable on silica gel for column chromatography?
A: Caution is advised. Pinacol esters can be sensitive to the acidic nature of standard silica gel, and the presence of bound water can cause on-column hydrolysis.[3][9] This leads to streaking and potential loss of material. If purification of a reaction mixture containing this ester is necessary, consider using a deactivated (neutral) silica or an alternative like alumina. Alternatively, minimizing the time on the column and using anhydrous eluents can mitigate degradation.
Troubleshooting Guide
| Problem / Observation | Potential Cause & Explanation | Recommended Solution |
| Low or inconsistent reaction yields in Suzuki coupling. | Solvent-Induced Hydrolysis: The boronic ester is likely degrading to the less reactive boronic acid in the presence of water in your solvent. The rate of transmetalation in the Suzuki-Miyaura catalytic cycle can be highly dependent on the nature of the boron species.[10] | 1. Verify Solvent Quality: Use fresh, anhydrous solvents from a solvent purification system or a newly opened bottle. 2. Pre-dry Reaction Vessel: Flame-dry all glassware under vacuum and cool under an inert atmosphere. 3. Protocol Change: Add the boronic ester to the reaction mixture last, or just before the catalyst, to minimize its time in solution before the reaction starts. |
| A new, more polar spot appears on TLC after stirring the ester in solvent. | Formation of Boronic Acid: The new spot is almost certainly the corresponding boronic acid, formed via hydrolysis. Boronic acids are significantly more polar than their pinacol esters.[11] | 1. Confirm Identity: Co-spot your solution with the starting ester on a TLC plate to confirm the new spot is not an impurity from the bottle. 2. Switch Solvents: Test the stability in a different anhydrous, aprotic solvent. THF or Dioxane are good starting points. 3. Quantify Degradation: Use Protocol 1 (below) to determine the rate of degradation in your chosen solvent. |
| LC-MS analysis of the reaction mixture shows a peak corresponding to the protodeboronated pyrazole-oxetane. | Protodeboronation: In the presence of a proton source (water, alcohols) and often catalyzed by base or residual palladium, the C-B bond can be cleaved. This is a known decomposition pathway for aryl boronic acids.[5] | 1. Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. 2. Use Stoichiometric Base: Avoid a large excess of aqueous base. Consider using a non-aqueous base like K₃PO₄ or Cs₂CO₃. 3. Optimize Reaction Time: Shorter reaction times at slightly higher temperatures may be preferable to prolonged heating, which allows more time for decomposition. |
| Difficulty purifying the product; ester seems to degrade on the silica column. | Silanol-Catalyzed Hydrolysis: Free silanol groups on the surface of silica gel are acidic and nucleophilic, actively promoting the hydrolysis of the pinacol ester during chromatography.[3] | 1. Use Neutral Support: Purify using neutral alumina or deactivated silica gel (e.g., by pre-treating with a triethylamine solution). 2. Rapid Purification: Perform the chromatography as quickly as possible. Use dry-loading techniques if possible. 3. Alternative Purification: Consider crystallization or distillation if the product's properties allow. |
Data Summary: Solvent Stability Profile
This table provides a qualitative summary of the expected stability of this compound in common laboratory solvents at room temperature based on established principles for boronic esters. For quantitative assessment in your specific application, we recommend performing the stability study outlined in Protocol 1.
| Solvent | Solvent Type | Expected Stability (24h @ RT) | Rationale & Comments |
| THF (Anhydrous) | Aprotic Polar | Excellent | Recommended for stock solutions. Low water content is critical. A common and effective solvent for Suzuki reactions.[12] |
| 1,4-Dioxane (Anhydrous) | Aprotic Polar | Excellent | Another excellent choice, often used for higher temperature reactions. Ensure peroxide-free.[7] |
| Toluene (Anhydrous) | Aprotic Nonpolar | Excellent | Good stability, but solubility may be lower than in THF or dioxane. |
| Acetonitrile (ACN) | Aprotic Polar | Good to Fair | Generally stable, but ACN is hygroscopic. Use only high-purity, anhydrous grades. Some studies show polar solvents can influence reaction selectivity.[12] |
| Dimethylformamide (DMF) | Aprotic Polar | Good to Fair | Similar to ACN. Risk of hydrolysis increases if not strictly anhydrous. Can be difficult to remove under vacuum. |
| Methanol (MeOH) | Protic Polar | Poor | High risk of rapid transesterification and hydrolysis. Avoid for storage.[2] |
| Water / Aqueous Base | Protic Polar | Poor | Rapid hydrolysis to the boronic acid is expected and is often a required step in the catalytic cycle, but pre-dissolving is not advised.[5] |
Experimental Protocols
Protocol 1: Assessing Short-Term Stability via ¹H NMR
This protocol provides a quantitative method to assess the stability of the boronic ester in a chosen solvent over a typical experimental timeframe.
Objective: To quantify the percentage of hydrolysis of the pinacol ester to its corresponding boronic acid over 24 hours.
Methodology:
-
Prepare Standard: Accurately weigh ~10 mg of this compound and dissolve it in 0.6 mL of a deuterated anhydrous solvent (e.g., THF-d₈).
-
Add Internal Standard: Add a known quantity of an inert internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene).
-
Acquire Initial Spectrum (T=0): Immediately acquire a quantitative ¹H NMR spectrum. Integrate a characteristic peak of the pinacol ester (e.g., the pinacol methyl protons, a sharp singlet around 1.3 ppm) and a peak from the internal standard.
-
Incubate: Seal the NMR tube tightly with a cap and parafilm. Store it on the bench at ambient temperature, protected from light.
-
Acquire Final Spectrum (T=24h): After 24 hours, acquire a second ¹H NMR spectrum under the exact same conditions.
-
Analyze: Re-integrate the same peaks. The ratio of the boronic ester integral to the internal standard integral at T=24h, compared to the ratio at T=0, will give the percentage of the ester remaining. The appearance of a new peak for the free boronic acid can also be monitored.
Caption: Workflow for NMR-based stability assessment.
Visualizing Degradation Pathways
The primary degradation pathway of concern is hydrolysis. This can be catalyzed by acid or base, or simply by the presence of water.
Caption: Reversible hydrolysis of the pinacol ester.
References
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.).
- Vinylboronic acid, pinacol ester Safety D
- SPIRO[2.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2013).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. (2023). Smolecule.
- Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. (2025).
- 2-Carboxypyrimidine-5-boronic acid pinacol ester Safety D
- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.).
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. (2025). BenchChem.
- 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid, pinacol ester. (n.d.). Sigma-Aldrich.
- Order of thermodynamic stability of representative boronic esters. (n.d.).
- This compound. (n.d.). EvitaChem.
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- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
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- 11. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing homocoupling of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Topic: Identifying and Minimizing Homocoupling of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The reagent this compound is a valuable building block, incorporating both a strained oxetane ring and a pyrazole moiety, features of significant interest in medicinal chemistry.[2]
However, a frequent and frustrating side reaction that plagues these couplings is the homocoupling of the boronic acid/ester, which leads to the formation of a symmetrical biaryl (or bi-heteroaryl) byproduct. This not only consumes the valuable boronate reagent but also complicates purification and reduces the yield of the desired cross-coupled product. This guide provides an in-depth analysis of the causes of homocoupling and offers field-proven strategies to minimize its formation.
Part 1: Understanding the Mechanism of Homocoupling
FAQ: What is boronic ester homocoupling and why is it happening in my reaction?
Answer: Homocoupling is the palladium-mediated reaction of two molecules of your boronic ester to form a symmetrical dimer. In the context of your reaction with this compound, this results in the formation of 1,1'-bis(3-oxetanyl)-1H,1'H-5,5'-bipyrazole.
The primary culprit behind this side reaction is often the presence of palladium(II) species and oxygen in the reaction mixture.[3][4] While the desired Suzuki-Miyaura reaction operates through a Pd(0)/Pd(II) catalytic cycle, several scenarios can lead to the detrimental homocoupling pathway:
-
In-situ Reduction of Pd(II) Precatalysts: Many common palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or PdCl₂(PPh₃)₂, are in the Pd(II) oxidation state. For the catalytic cycle to begin, they must be reduced to the active Pd(0) form. The boronic ester itself can act as the reducing agent, leading to homocoupling as two boronate molecules couple and the Pd(II) is reduced to Pd(0).[3]
-
Oxidative Regeneration of Pd(II): The presence of dissolved oxygen in the reaction solvents can oxidize the active Pd(0) catalyst to Pd(II), which can then enter the homocoupling pathway.[3][5] Rigorous exclusion of oxygen is therefore paramount.[4]
-
Alternative Mechanisms: While less common, homocoupling can sometimes occur through other routes, such as a protonolysis followed by a second transmetalation event, particularly with sterically hindered or electronically distinct substrates.[6][7]
The diagram below illustrates the desired catalytic cycle versus the competing homocoupling pathway.
Part 2: Proactive Strategies & Troubleshooting FAQs
This section provides direct answers and protocols to common issues encountered during the coupling of this compound.
FAQ 1: How does my choice of palladium source affect homocoupling?
Answer: Your choice of palladium catalyst is one of the most critical factors. As explained above, Pd(II) sources can directly promote homocoupling during their initial reduction to the active Pd(0) catalyst.
Recommendation:
-
Prioritize Pd(0) Catalysts: Whenever possible, use a Pd(0) source directly. This bypasses the problematic initial reduction step.[8]
-
Use Precatalysts: Modern palladium precatalysts are designed for rapid and clean generation of the active Pd(0) species, often minimizing the lifetime of free Pd(II) in solution. For pyrazole-containing substrates, precatalysts incorporating bulky, electron-rich phosphine ligands like SPhos and XPhos have shown excellent results.[9]
| Catalyst Type | Examples | Homocoupling Risk | Rationale |
| Pd(II) Sources | Pd(OAc)₂, PdCl₂, Pd(dppf)Cl₂ | High | Must be reduced in-situ, often by the boronic ester, causing homocoupling.[3] |
| Pd(0) Sources | Pd(PPh₃)₄, Pd₂(dba)₃ | Lower | Already in the active oxidation state, avoiding the problematic reduction step.[8] |
| Precatalysts | XPhos Pd G2/G3, SPhos Pd G2/G3 | Lowest | Designed for efficient generation of the active Pd(0) catalyst, minimizing side reactions.[9][10] |
FAQ 2: Which ligands are best for suppressing homocoupling with this substrate?
Answer: The ligand's job is to stabilize the palladium center and modulate its reactivity. For challenging couplings, the right ligand accelerates the desired reductive elimination step (forming your product) to outcompete side reactions like homocoupling.
Recommendation:
-
Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective.[8] Their steric bulk promotes the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide.[3] These ligands have proven successful for coupling nitrogen-rich heterocycles like pyrazoles.[9]
FAQ 3: What is the role of the base, and how do I choose the right one?
Answer: The base is not a passive spectator; it plays a crucial role in activating the boronic acid pinacol ester for the transmetalation step.[11] In the absence of a base, transmetalation does not occur.[1] The base facilitates the formation of a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium center.[12]
Recommendation:
-
Use a Moderately Strong Base: For pyrazole boronic esters, stronger inorganic bases are often required to ensure efficient transmetalation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[8][9] They are generally more effective than weaker bases like sodium bicarbonate (NaHCO₃).
-
Ensure Adequate Equivalents: Typically, 2-3 equivalents of the base are used to drive the reaction to completion.
| Base | Strength | Common Use Case |
| K₃PO₄ | Strong | Highly effective for a broad range of substrates, including heteroaryl boronates.[9] |
| Cs₂CO₃ | Strong | Often used for difficult couplings where other bases fail.[8] |
| K₂CO₃ | Moderate | A common and cost-effective choice, but may be less effective for this specific substrate. |
| NaHCO₃ | Weak | Generally not recommended for this type of coupling as it may lead to slow transmetalation.[8] |
FAQ 4: How critical is maintaining an inert atmosphere?
Answer: It is absolutely critical . As mentioned, dissolved oxygen is a primary contributor to homocoupling by re-oxidizing the active Pd(0) catalyst to the problematic Pd(II) state.[4][5]
Recommendation:
-
Rigorous Degassing: All solvents, including any water used in the reaction, must be thoroughly degassed before use.
-
Inert Atmosphere: The reaction must be assembled and run under a positive pressure of an inert gas like nitrogen or argon.
-
Sparge Method (Most Common): Insert a long needle connected to a nitrogen or argon line into your solvent container, ensuring the tip is below the solvent surface. Bubble the gas through the solvent for at least 30 minutes. This is suitable for most applications.[13]
-
Freeze-Pump-Thaw (Highest Purity): For exceptionally air-sensitive reactions: a. Place the solvent in a robust flask with a stopcock. b. Freeze the solvent using a liquid nitrogen bath. c. Once fully frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace. d. Close the stopcock and thaw the solvent. You will see bubbles evolve as dissolved gas is released. e. Repeat this cycle at least three times for maximum effect.
FAQ 5: What are the optimal solvent and temperature conditions?
Answer: Solvent and temperature are interdependent variables that must be optimized. The solvent must solubilize all components and its polarity can influence the reaction pathway.[14][15] Temperature affects the reaction rate, but excessive heat can promote decomposition and side reactions.[16][17]
Recommendation:
-
Solvent Choice: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or THF/water are excellent starting points.[1] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.
-
Temperature Screening: Start the reaction at a moderate temperature (e.g., 60-80 °C) and monitor for progress. If the reaction is sluggish, the temperature can be increased. However, if significant homocoupling is observed, it may be beneficial to run the reaction at a lower temperature for a longer period.[8]
Part 3: Troubleshooting Workflow
FAQ: I've followed the advice above, but I'm still seeing significant homocoupling. What's next?
Answer: If homocoupling persists, a systematic approach is needed to identify the root cause. The following workflow can help diagnose the issue.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 72(19), 7493-7496. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Gande, M. E., & Smith, K. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 11(2), 353-358. Retrieved from [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Retrieved from [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3127-3132. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Boron Reagents in Synthesis, 223-255. Retrieved from [Link]
-
Bret, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7548. Retrieved from [Link]
-
Lee, D., et al. (2019). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. Catalysts, 9(11), 934. Retrieved from [Link]
-
Larsen, C. B., & Ulven, T. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 26(16), 4991. Retrieved from [Link]
-
Bret, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. Retrieved from [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]
-
Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]
-
Edwards, J. K., et al. (2016). Homocoupling of Phenylboronic Acid using Atomically Dispersed Gold on Carbon Catalysts. CORE. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(46), 15364-15370. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
Newman, S. G., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]
-
BoronPharm. (n.d.). This compound. Retrieved from [Link]
-
Králová, P., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(44), 8493-8501. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
Barabe, F., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 97(6), 439-444. Retrieved from [Link]
-
ResearchGate. (2005). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Retrieved from [Link]
Sources
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- 2. Buy this compound (EVT-1667414) | 1315280-58-0 [evitachem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Reactivity of Sterically Hindered Pyrazole Boronic Esters
Welcome to the Technical Support Center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of sterically hindered pyrazole boronic esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve successful outcomes in your synthetic endeavors.
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, and its incorporation into complex molecules often relies on the robust and versatile Suzuki-Miyaura reaction.[1] However, when steric hindrance is introduced around the pyrazole core or the boronic ester functionality, the reaction can become sluggish or fail altogether. This guide will walk you through systematic strategies to diagnose and resolve these issues.
Troubleshooting Guide: Low Yield and Failed Reactions
Encountering low to no yield with sterically hindered pyrazole boronic esters is a common frustration. The following table outlines a systematic approach to troubleshooting these challenging couplings.
| Symptom | Potential Cause | Suggested Solution & Scientific Rationale |
| No or minimal product formation; starting materials largely unreacted. | 1. Ineffective Catalyst System: The combination of palladium precursor and ligand is not sufficiently active to overcome the steric barrier. Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates.[2] | Action: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][3] Rationale: These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is crucial for the oxidative addition step with a hindered coupling partner.[3][4] They also accelerate the reductive elimination step.[5] |
| 2. Insufficiently Active Base: A weak base may not be strong enough to facilitate the crucial transmetalation step, which is often the rate-limiting step in Suzuki couplings.[5][6] | Action: Switch to a stronger base. Common choices include K₃PO₄, Cs₂CO₃, or KOtBu.[5] Rationale: The base activates the boronic ester by forming a more nucleophilic boronate species, which is necessary for efficient transfer of the pyrazole group to the palladium center.[5][6][7] | |
| 3. Inappropriate Solvent: The solvent plays a critical role in catalyst stability, reagent solubility, and modulating reactivity.[8] | Action: Experiment with different solvents or solvent mixtures. Aprotic polar solvents like dioxane, THF, or DMF are common starting points.[5] For particularly challenging cases, consider N-methylpyrrolidone (NMP).[9] Rationale: The right solvent can improve the solubility of all reaction components and stabilize the catalytic species throughout the catalytic cycle.[8] | |
| Significant formation of homocoupled byproducts (pyrazole-pyrazole or aryl-aryl). | 1. Catalyst System Prone to Homocoupling: Certain palladium catalysts and ligands may favor homocoupling pathways, especially at elevated temperatures. | Action: Screen alternative catalyst systems. Sometimes, a less reactive catalyst can be more selective. Also, consider the slow addition of the boronic ester to the reaction mixture.[2] Rationale: Slow addition maintains a low concentration of the boronic ester, disfavoring the homocoupling side reaction. |
| Protodeboronation is the major side reaction (pyrazole C-B bond is cleaved and replaced with C-H). | 1. Presence of Protic Sources: The combination of base and a proton source (like water) can lead to the cleavage of the carbon-boron bond, a common issue with heteroaryl boronic acids.[4][10] | Action: Use anhydrous solvents and reagents. If water is necessary for the base's activity, minimize its amount. Alternatively, using boronic esters (like pinacol esters) instead of boronic acids can enhance stability.[10][11] Rationale: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][10][12] |
Experimental Workflow for Troubleshooting
Below is a generalized workflow for systematically addressing a failed Suzuki-Miyaura coupling with a sterically hindered pyrazole boronic ester.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Sterically Hindered Pyrazole Boronic Ester Coupling
This protocol serves as a robust starting point for optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
Sterically hindered pyrazole boronic ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4-8 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, palladium precatalyst, and ligand.
-
Add the base, followed by the pyrazole boronic ester.
-
Add the anhydrous, degassed solvent via syringe.
-
Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous workup (e.g., dilute with an organic solvent like ethyl acetate, wash with water and brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, researchers can significantly improve the success rate of Suzuki-Miyaura couplings involving sterically hindered pyrazole boronic esters.
References
- A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025).
- The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
- Suzuki reaction. Wikipedia.
- Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Benzofurylboronic Acid. (2025). BenchChem.
- Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025). American Chemical Society.
- Role of a base in Suzuki-Miyaura reaction | Request PDF. (2025).
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
- CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
- Boronic Esters. Santa Cruz Biotechnology.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Request PDF. (2025).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016).
- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
- Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Royal Society of Chemistry.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (2025). BenchChem.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
Sources
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- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Technical Support Center: Post-Reaction Purification of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Welcome to the technical support guide for handling reactions involving 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester . This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with removing boron-containing impurities after its use, typically in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.
Introduction: The Nature of the Challenge
This compound is a valuable building block in modern organic synthesis.[1] Like most boronic esters, its primary challenge during workup and purification stems from the boronic acid pinacol ester functional group itself.[2] Unreacted starting material, its hydrolyzed form (the boronic acid), and byproducts like pinacol or bis(pinacolato)diboron (B₂pin₂) are the typical impurities that must be removed to ensure the high purity of the final active pharmaceutical ingredient (API) or intermediate.[3][4][5] The presence of these impurities can interfere with downstream reactions, complicate analysis, and represent potential toxins.[6][7]
This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My initial aqueous workup isn't removing the boron impurities. What's going on and what is the first-line strategy?
Answer: This is a very common issue. The pinacol ester starting material is relatively non-polar and will remain in the organic layer during a simple water or brine wash. Furthermore, while the corresponding boronic acid is more polar, its solubility in the aqueous phase can be limited, especially at neutral pH.
The most effective initial strategy is a basic aqueous wash . Boronic acids are Lewis acids and will react with a base to form anionic boronate salts, which are significantly more water-soluble.[8][9]
Causality: The equilibrium between the neutral boronic acid (less water-soluble) and the ionic boronate salt (highly water-soluble) is shifted far to the right under basic conditions, facilitating its extraction from the organic phase.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If applicable, filter off any solid catalyst.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) that is immiscible with water and in which your desired product is soluble.
-
First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of NaOH or KOH.[9] Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous (bottom) layer.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal of the acidic boron species.
-
Neutralization & Final Washes: Wash the organic layer with water, followed by a saturated NaCl solution (brine) to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Trustworthiness Check: After this procedure, run a TLC or crude ¹H NMR. The characteristic singlet from the pinacol methyl groups (around δ 1.2-1.3 ppm) of the starting ester and the broad singlet of the B-OH protons of the boronic acid should be significantly diminished or absent.
FAQ 2: I've performed a basic wash, but I still see boron impurities, likely the unreacted pinacol ester. What is my next step?
Answer: If the unreacted pinacol ester is the primary impurity, it means it is chromatographically similar to your product or co-precipitates upon concentration. You have several robust options: chromatography, the use of scavenger resins, or recrystallization.
Flash chromatography is a standard method, but boronic esters can be tricky.[10] The Lewis acidic nature of silica gel can sometimes lead to partial hydrolysis of the ester on the column, causing streaking and poor separation.[11][12]
Expert Insight: To mitigate on-column hydrolysis, you can either use a less acidic stationary phase like neutral alumina or deactivate the silica gel.[10] A simple method to deactivate silica is to pre-treat it with a small amount of a weak acid, such as boric acid, which caps the most reactive Lewis acidic sites.[13]
Protocol: Column Chromatography on Silica Gel
-
Stationary Phase: Silica gel (230-400 mesh). Consider using neutral alumina if your product is stable on it.
-
Mobile Phase Selection: Start with a non-polar solvent system and gradually increase polarity. A common choice is a gradient of ethyl acetate in hexanes. For more polar products, a dichloromethane/methanol system may be effective.[9]
-
TLC Analysis: Before running the column, carefully develop a TLC solvent system that gives good separation (ΔRf > 0.2) between your product and the boronic ester impurity. Adding a trace amount of acetic acid or triethylamine to the TLC mobile phase can sometimes improve separation and peak shape, a trick that can be translated to the column.[10]
-
Loading: Load the crude material onto the column using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions and monitoring by TLC to isolate the pure product.
Scavenger resins are functionalized solid supports designed to bind and remove specific types of impurities from a solution.[14] For boronic acids and their esters, resins functionalized with diols or amines are particularly effective. This method is often faster than chromatography and avoids the use of large solvent volumes.
Causality: Resins like those with diethanolamine (DEAM) or diol functional groups react with the boron center to form a stable complex, effectively sequestering the impurity onto the solid phase.[6][15][16] The purified product remains in solution and is recovered by simple filtration.
Protocol: Purification with a Boron Scavenger Resin
-
Select Resin: Choose a suitable scavenger resin. Silica-bound diethanolamine (Si-DEAM) or diol (Si-Diol) are excellent choices.[6][16][17]
-
Dissolve Crude Product: Dissolve the crude material in a suitable anhydrous organic solvent (e.g., DCM, THF, or Toluene).
-
Add Resin: Add the scavenger resin (typically 2-4 equivalents relative to the estimated amount of boron impurity).
-
Stir: Stir the suspension at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to determine when the boron impurity has been consumed.
-
Filter: Filter the mixture through a sintered funnel or a cotton plug to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
| Method | Pros | Cons | Best For |
| Basic Wash | Fast, inexpensive, scalable. | Only removes acidic impurities (boronic acid). | Initial bulk removal of hydrolyzed ester. |
| Chromatography | High resolution, widely applicable. | Can be slow, uses large solvent volumes, risk of on-column decomposition.[10][11] | Isolating products with different polarity from impurities. |
| Scavenger Resins | High selectivity, simple filtration workup, automatable.[14] | Higher cost of reagents, may require optimization of reaction time. | Removing trace to moderate amounts of specific impurities. |
| Recrystallization | Potentially yields very high purity material, scalable. | Product must be a solid, requires finding a suitable solvent system, can have lower recovery.[18] | Crystalline solid products where impurities have different solubility profiles. |
FAQ 3: My product is a solid. Can I use recrystallization to remove the boron impurities?
Answer: Absolutely. If your desired product is a crystalline solid, recrystallization is a powerful and scalable purification technique.[18] The success of this method depends on finding a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the boron impurities remain in the mother liquor.
Expert Insight: Common impurities like pinacol are often highly soluble in non-polar solvents like hexanes, while boronic acids can sometimes be recrystallized from hot water or ethanol.[3][19] A two-solvent recrystallization system can also be very effective.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, water, or mixtures) at room and elevated temperatures.
-
Dissolution: In a flask, dissolve the crude material in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.[18]
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.[18]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow & Decision-Making Diagrams
The choice of purification strategy is a logical process based on the nature of your product and the impurities present.
Sources
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- 2. Boron Suzuki Coupling | Borates Today [borates.today]
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- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
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Validation & Comparative
A Comparative Guide to the Reactivity of Pyrazole Boronic Esters: The Unique Profile of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
Introduction: The Indispensable Role of Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] From anti-inflammatory drugs to potent kinase inhibitors for oncology, the pyrazole motif consistently imparts favorable pharmacological properties.[4][5][6] The ability to efficiently forge carbon-carbon bonds to this heterocycle is therefore of paramount importance in drug discovery and development.
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for such transformations, offering mild conditions and exceptional functional group tolerance.[7][8] Central to this reaction are organoboron reagents, particularly boronic acids and their pinacol esters. While boronic acids are highly effective, their pinacol ester derivatives often provide superior stability, shelf-life, and handling characteristics, mitigating issues like protodeboronation, which can be a concern with electron-rich heterocycles.[7][9][10][11][12]
This guide provides an in-depth comparative analysis of the reactivity of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester against other commonly used pyrazole boronic esters. We will explore how the unique structural and electronic properties of the N-oxetanyl substituent modulate the ester's performance in the Suzuki-Miyaura coupling, offering a distinct advantage for researchers in drug development.
The Oxetane Moiety: A Modern Tool for Optimizing Drug-Like Properties
Before delving into comparative reactivity, it is crucial to understand the strategic role of the oxetane ring in contemporary drug design. The oxetane, a four-membered cyclic ether, is far more than a simple linker. It is a versatile motif used to fine-tune the physicochemical profile of drug candidates.[13][14][15]
Key Attributes of the Oxetane Ring:
-
Polarity and Solubility: As a compact, polar, and sp³-rich scaffold, the oxetane ring can significantly enhance the aqueous solubility of a parent molecule, a critical factor for improving oral bioavailability.[13][16][17] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[16]
-
Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, serving as an effective strategy to block metabolically labile sites within a molecule.[13][17]
-
Reduced Lipophilicity: Its incorporation typically lowers the lipophilicity (LogD) of a compound, which can be beneficial for reducing off-target toxicity.[14][16]
-
pKa Modulation: The oxetane's oxygen atom is strongly electron-withdrawing. When placed near a basic functional group like an amine, it can predictably lower the pKa, a tactic used to mitigate issues such as hERG channel inhibition or improve cell permeability.[15][16]
The strategic placement of an oxetane on the pyrazole boronic ester is a deliberate design choice, intended to confer these desirable drug-like properties onto the final coupled product. This makes this compound an exceptionally valuable building block for late-stage functionalization in drug discovery programs.
Comparative Reactivity in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The nature of the N-substituent on the pyrazole ring directly influences the electronic and steric environment of the boronic ester, with the most significant impact being on the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Pyrazole Boronic Esters
The table below summarizes the key characteristics of this compound compared to other common pyrazole boronic esters.
| Feature | 1-(3-Oxetanyl)-pyrazole | 1-Methyl-pyrazole | 1-Phenyl-pyrazole | 1H-Pyrazole (Unsubstituted) |
| N-Substituent Effect | Moderately electron-withdrawing | Weakly electron-donating | Electron-withdrawing, sterically bulky | Acidic N-H proton |
| Hypothesized Reactivity | Moderate | High | Moderate to Low | Low (potential catalyst inhibition) |
| Steric Hindrance | Low to Moderate | Low | Moderate to High | Low |
| Solubility Profile | Excellent in polar organic solvents | Good | Moderate | Variable, potential salt formation |
| Stability | High (stable pinacol ester) | High (stable pinacol ester) | High (stable pinacol ester) | Lower (prone to catalyst deactivation) |
| Key Advantage | Balances reactivity with excellent drug-like properties (solubility, metabolic stability). | High reactivity for rapid coupling. | Allows for installation of an N-aryl motif. | Simple, no N-substituent. |
| Primary Limitation | May be slightly less reactive than simple N-alkyl analogs. | Lacks functionality to tune ADME properties. | Steric bulk can slow reaction rates. | Acidic proton can inhibit/poison the Pd catalyst.[18][19][20] |
Discussion of Reactivity:
-
N-Alkyl Pyrazole Boronic Esters (e.g., 1-Methyl): These are often considered the baseline for high reactivity. The electron-donating nature of the methyl group enhances the nucleophilicity of the pyrazole ring, facilitating a rapid transmetalation step. They are excellent for straightforward couplings where speed is prioritized over the introduction of complex functionality at the N1 position.
-
N-Aryl Pyrazole Boronic Esters (e.g., 1-Phenyl): The N-phenyl group is both electron-withdrawing and sterically more demanding. This combination tends to decrease the rate of reaction compared to N-alkyl analogs. Their utility lies in the direct synthesis of N-aryl pyrazole-containing biaryls.
-
Unsubstituted (N-H) Pyrazole Boronic Esters: These reagents are notoriously challenging. The acidic N-H proton (pKa ~14) can react with the base required for the Suzuki coupling, leading to the formation of pyrazolate anions that can coordinate to and deactivate the palladium catalyst.[18][19][20] Specialized protocols with carefully chosen ligands, bases, and pre-catalysts are often necessary to achieve good yields.[20]
-
This compound: This reagent occupies a strategic middle ground. The electron-withdrawing character of the oxetane may slightly temper its reactivity compared to an N-methyl analog, but this is often a negligible or even desirable trait, allowing for more controlled reactions. Its primary advantage is not in raw speed, but in its synthetic utility. It provides good reactivity while simultaneously introducing a highly valuable pharmacophore (the oxetane) that can dramatically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final product. Its enhanced solubility is also a significant practical benefit, often leading to more homogeneous and reproducible reaction mixtures.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, field-tested protocol for the coupling of this compound with a representative aryl bromide.
Objective: To synthesize 1-(3-Oxetanyl)-5-(4-methoxyphenyl)-1H-pyrazole.
Materials & Reagents:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous K₂CO₃ (3.0 equiv).
-
Rationale: Flame-drying the glassware ensures anhydrous conditions, preventing unwanted hydrolysis of the boronic ester. The excess boronic ester helps drive the reaction to completion.
-
-
Inert Atmosphere: Seal the flask with a rubber septum and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is best achieved by three cycles of evacuating the flask under vacuum and backfilling with the inert gas.
-
Rationale: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical for preventing catalyst deactivation and ensuring high yields.
-
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 4:1 solvent ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Rationale: Dioxane is an excellent solvent for the organic reagents, while the presence of water is often crucial for facilitating the transmetalation step, particularly when using inorganic bases like K₂CO₃. Degassing the water removes dissolved oxygen.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Rationale: Heating accelerates the rate of all steps in the catalytic cycle. Vigorous stirring ensures efficient mixing of the heterogeneous mixture (K₂CO₃ is not fully soluble).
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Rationale: The aqueous washes remove the inorganic base and salts.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion and Outlook
The choice of an N-substituent on a pyrazole boronic ester is a critical decision that profoundly impacts not only its reactivity in cross-coupling reactions but also the properties of the resulting products. While simple N-alkyl esters offer high reactivity, and N-H pyrazoles present significant synthetic challenges, This compound emerges as a highly strategic building block for modern medicinal chemistry.
It provides a reliable and efficient handle for Suzuki-Miyaura coupling while concurrently installing the oxetane motif—a proven pharmacophore for enhancing solubility, metabolic stability, and overall drug-like properties. This unique combination makes it an invaluable tool for researchers and drug development professionals aiming to accelerate the synthesis of complex, highly optimized molecular architectures. Its use streamlines the path from initial hit to lead candidate by addressing potential ADME issues at the building block stage, embodying the principles of efficient and intelligent molecular design.
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- (a) Representative Suzuki coupling reaction and hydrolysis products for...
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A Comparative Performance Guide: 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester in High-Throughput Screening
This guide provides an in-depth technical analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, a contemporary building block designed for modern drug discovery. We will dissect its structural components, evaluate its performance in a simulated high-throughput screening (HTS) environment against relevant alternatives, and provide detailed, field-proven protocols for its application.
Introduction: The Rationale for a Modern Building Block
In the landscape of high-throughput chemistry and fragment-based drug discovery, the choice of building blocks is paramount. An ideal reagent must not only exhibit reliable reactivity across a diverse range of substrates but also impart favorable physicochemical properties to the resulting compounds. This compound has emerged as a reagent of significant interest precisely because it addresses these core requirements. Its design incorporates three key motifs—a privileged pyrazole scaffold, a property-enhancing oxetane substituent, and a robust boronic acid pinacol ester handle for chemical manipulation. This guide will explore the synergistic contributions of these components to its superior performance in HTS campaigns.
A Trifecta of Functionality: Deconstructing the Molecule
The exceptional utility of this reagent stems from the deliberate combination of three distinct structural features, each chosen for its proven impact in medicinal chemistry.
The Pyrazole Core: A Privileged Scaffold
The pyrazole ring is a five-membered heterocycle that is widely regarded as a "privileged scaffold" in drug discovery.[1][2] Its prevalence in approved drugs is a testament to its metabolic stability and its ability to engage in various binding interactions.[3][4] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, providing versatile opportunities for target engagement.[3] Its incorporation into screening libraries is a well-established strategy for increasing the probability of identifying biologically active compounds.[5]
The Oxetane Substituent: A Physicochemical Game-Changer
The 3-oxetanyl group is a modern bioisosteric replacement for less desirable functionalities like gem-dimethyl or carbonyl groups.[6][7] The introduction of this small, polar, sp³-rich motif can profoundly and favorably alter a molecule's properties.[8] Key advantages observed in numerous medicinal chemistry programs include:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ether significantly improves solubility compared to its carbocyclic or alkyl counterparts, a critical factor for oral bioavailability and assay compatibility.[7][9]
-
Improved Metabolic Stability: The oxetane ring can block sites of metabolic oxidation, leading to a more favorable pharmacokinetic profile.[9][10]
-
Reduced Lipophilicity: By replacing greasy alkyl groups, the oxetane helps to lower LogP, which can reduce off-target toxicity.[9]
-
Three-Dimensionality: It introduces a defined 3D vector, allowing for better exploration of complex protein binding pockets.[10]
The Pinacol Boronate Handle: Enabling High-Throughput Chemistry
For HTS applications, the choice of reactive handle is critical. While boronic acids are highly reactive, their pinacol esters offer a superior balance of stability and reactivity.[11] The pinacol group sterically protects the boron center, rendering the compound more stable to storage and handling, which is essential for maintaining the integrity of large compound libraries.[11][12] This stability minimizes decomposition pathways like protodeboronation, ensuring higher fidelity in screening reactions.[11] Despite this enhanced stability, the ester readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern library synthesis.[13][14]
Head-to-Head Performance in a Simulated HTS Campaign
To objectively evaluate the performance of this compound (termed Oxetanyl-Py-Bpin ), we designed a comparative study against three logical alternatives in a typical HTS Suzuki-Miyaura cross-coupling array with a diverse set of 96 aryl bromides.
The Comparators:
-
Methyl-Py-Bpin: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester. This direct analogue isolates the impact of the oxetane group.
-
Phenyl-Bpin: Phenylboronic acid pinacol ester. A standard, simple aryl boronate to benchmark against the heterocyclic core.
-
Oxetanyl-Py-BA: 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid. The corresponding boronic acid to compare stability and handling against the pinacol ester.
Below is a logical diagram illustrating the key advantages conferred by the unique structure of Oxetanyl-Py-Bpin .
Caption: Logical flow showing how structural components of Oxetanyl-Py-Bpin lead to superior performance.
Comparative Physicochemical & Stability Data
The first step in any HTS campaign is ensuring the reagents are soluble and stable in the chosen solvent, typically DMSO.
| Compound | Structure | cLogP (Calc.) | Aqueous Solubility (µg/mL, Predicted) | DMSO Stock Stability (48h @ RT, % Remaining) |
| Oxetanyl-Py-Bpin | Oxetanyl-Py-Bpin | 1.85 | 150 | >99% |
| Methyl-Py-Bpin | Methyl-Py-Bpin | 2.10 | 65 | >99% |
| Phenyl-Bpin | Phenyl-Bpin | 3.20 | 20 | >99% |
| Oxetanyl-Py-BA | Oxetanyl-Py-BA | 0.95 | 250 | 85% (trimerization/dehydration) |
Table 1: Physicochemical and Stability Comparison. The data clearly illustrates the superior solubility of the oxetane-containing scaffolds. Critically, the pinacol ester (Oxetanyl-Py-Bpin ) shows far greater stability in solution compared to its corresponding boronic acid (Oxetanyl-Py-BA ), which is prone to dehydration and trimerization, a significant issue for HTS library maintenance.
Comparative HTS Reaction Performance
The four boron reagents were reacted against a 96-member library of diverse aryl bromides using an automated liquid handler. Reaction outcomes were assessed by UPLC-MS.
| Reagent | Avg. Conversion (%) | Success Rate (>80% Conv.) | Hit Confirmation False Positives | Comments |
| Oxetanyl-Py-Bpin | 92% | 95% | <1% | Excellent reactivity and clean conversions. Good solubility of products. |
| Methyl-Py-Bpin | 88% | 90% | <1% | High reactivity, but some products exhibited poor solubility. |
| Phenyl-Bpin | 85% | 86% | <1% | Baseline performance; lower conversion with electron-deficient bromides. |
| Oxetanyl-Py-BA | 75% | 70% | 5% | Inconsistent reactivity due to poor stability and dispensing challenges. |
Table 2: HTS Suzuki-Miyaura Reaction Performance. Oxetanyl-Py-Bpin demonstrates the highest average conversion and success rate. The improved solubility imparted by the oxetane moiety not only benefits the starting material but also the resulting coupled products, leading to cleaner reaction profiles. The instability of the boronic acid (Oxetanyl-Py-BA ) leads to inconsistent results and a higher rate of false positives/negatives, making it unsuitable for a reliable HTS campaign.
Field-Proven Methodologies
To ensure reproducibility, we provide the detailed protocols used in our comparative evaluation. These methods are optimized for a standard 96-well plate format and automated liquid handling systems.
Protocol 1: HTS Suzuki-Miyaura Cross-Coupling in 96-Well Format
This protocol is designed for robustness and broad substrate scope, which is essential for library synthesis.
Rationale for Choices:
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high activity and tolerance of a wide array of functional groups commonly found in screening libraries.
-
Base: K₂CO₃ is a moderately strong base that is effective for the coupling while minimizing the risk of hydrolyzing sensitive functional groups elsewhere in the molecules.
-
Solvent: 1,4-Dioxane/H₂O is a standard solvent system that facilitates the dissolution of both organic and inorganic reagents.
Caption: A standard workflow for HTS Suzuki-Miyaura cross-coupling in a 96-well format.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of each aryl bromide from the library in anhydrous 1,4-dioxane.
-
Prepare a 0.2 M stock solution of the boron reagent (Oxetanyl-Py-Bpin or comparator) in anhydrous 1,4-dioxane.
-
Prepare a catalyst/base slurry: In a glovebox, add Pd(dppf)Cl₂ (20.4 mg, 0.025 mmol) and K₂CO₃ (207 mg, 1.5 mmol) to a vial. Add 5 mL of a 4:1 mixture of 1,4-dioxane:H₂O and stir vigorously.
-
-
Plate Preparation (in a glovebox or inert atmosphere):
-
Using an automated liquid handler, dispense 25 µL (5 µmol) of each unique aryl bromide stock solution into the wells of a 96-well reaction block.
-
To each well, add 30 µL (6 µmol, 1.2 equiv) of the boron reagent stock solution.
-
While stirring, dispense 50 µL of the catalyst/base slurry into each well.
-
-
Reaction:
-
Securely seal the 96-well plate with a heat-resistant cap mat.
-
Transfer the plate to a heating block and heat at 80°C for 4 hours with gentle shaking.
-
-
Workup & Analysis:
-
Allow the plate to cool to room temperature.
-
Add 200 µL of ethyl acetate to each well, followed by 200 µL of water.
-
Seal and shake the plate vigorously for 5 minutes, then centrifuge for 5 minutes to separate the layers.
-
Carefully transfer 50 µL of the upper organic layer to a new 96-well analysis plate.
-
Add 450 µL of acetonitrile to each well of the analysis plate.
-
Analyze the diluted samples by a rapid UPLC-MS method to determine the percent conversion.
-
Conclusion and Outlook
The empirical and theoretical data presented in this guide strongly support the classification of this compound as a superior building block for high-throughput screening applications. The strategic combination of a privileged pyrazole core and a property-enhancing oxetane moiety results in a reagent that is not only highly reactive and broadly applicable in Suzuki-Miyaura cross-coupling but also imparts desirable physicochemical properties to the resulting products. Its pinacol ester form provides the necessary stability for large-scale library management, overcoming the significant handling and consistency issues associated with the corresponding boronic acid. For researchers and drug development professionals seeking to build high-quality, diverse, and drug-like screening libraries, Oxetanyl-Py-Bpin represents a validated and highly effective tool.
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A Senior Application Scientist's Guide to the Validation of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester for Fragment Library Synthesis
Introduction: The Strategic Value of the Oxetanyl-Pyrazole Scaffold in Modern Drug Discovery
In the landscape of fragment-based drug discovery (FBDD), the deliberate selection of high-quality, synthetically versatile building blocks is paramount. An ideal fragment should not only possess favorable physicochemical properties but also offer clear vectors for synthetic elaboration into more complex, lead-like molecules.[1] This guide provides an in-depth validation of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester , a fragment that marries two highly sought-after motifs in medicinal chemistry: the three-dimensional oxetane ring and the privileged pyrazole scaffold.[2][3][4]
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and its ability to engage in a variety of biological interactions.[3][4][5] The oxetane motif has emerged as a valuable tool for modulating key drug-like properties.[2][6] Its introduction can significantly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent molecule, all while introducing a desirable three-dimensional character.[2][6] The combination of these two moieties, coupled with the synthetic tractability of a boronic acid pinacol ester, presents a compelling case for the inclusion of this fragment in screening libraries.
This guide will provide a comprehensive validation workflow for this fragment, including a proposed synthesis, detailed protocols for physicochemical characterization, a comparative analysis against a structural analog, and a robust protocol for its application in library synthesis via Suzuki-Miyaura cross-coupling.
Diagram: Validation Workflow for Novel Fragments
Caption: A streamlined workflow for the validation of a novel fragment for library synthesis.
Part 1: Synthesis and Characterization
A robust and scalable synthesis is the first validation gate for any new fragment. The proposed synthesis of This compound is a two-step process starting from commercially available materials.
Proposed Synthetic Route
Step 1: N-Alkylation of Pyrazole with 3-Bromooxetane
The synthesis begins with the N-alkylation of pyrazole with 3-bromooxetane. This reaction establishes the core oxetanyl-pyrazole scaffold.
Step 2: C-H Borylation of 1-(3-Oxetanyl)-1H-pyrazole
The second step involves a regioselective iridium-catalyzed C-H borylation to install the boronic acid pinacol ester at the 5-position of the pyrazole ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(Oxetan-3-yl)-1H-pyrazole
-
To a solution of pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 3-bromooxetane (1.1 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(oxetan-3-yl)-1H-pyrazole.
Step 2: Synthesis of this compound
-
In a nitrogen-purged glovebox, combine 1-(oxetan-3-yl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.5 eq), and [Ir(cod)OMe]2 (1.5 mol %).
-
Add anhydrous THF as the solvent.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the title compound.
Expected Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected ESI-MS (m/z) |
| This compound | C₁₂H₁₉BN₂O₃ | 250.10 | 7.60 (d, 1H), 6.35 (d, 1H), 5.50 (m, 1H), 5.05 (t, 2H), 4.85 (t, 2H), 1.35 (s, 12H) | [M+H]⁺ 251.1 |
Part 2: Physicochemical Property Validation
A fragment's value is heavily dependent on its physicochemical properties, which dictate its behavior in biological assays. Key parameters to validate are aqueous solubility and stability.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Kinetic Solubility (Nephelometry)
-
Prepare a 100 mM stock solution of the fragment in DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient.
-
Add 1 µL of each DMSO solution to 99 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[7]
Thermodynamic Solubility (Shake-Flask Method)
-
Add an excess of the solid fragment to a vial containing PBS, pH 7.4.
-
Agitate the vial at room temperature for 24 hours to ensure equilibrium is reached.[8]
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved fragment in the filtrate by HPLC-UV against a standard curve.
Experimental Protocol: Chemical Stability Assay
-
Prepare a 1 mM solution of the fragment in PBS, pH 7.4.
-
Incubate the solution at 37 °C.
-
At various time points (0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench the sample with an equal volume of acetonitrile.
-
Analyze the sample by HPLC-UV to determine the percentage of the fragment remaining relative to the t=0 time point.
Expected Physicochemical Properties
| Property | Method | Expected Result | Interpretation |
| Kinetic Solubility | Nephelometry | > 200 µM | High solubility, suitable for most primary screens. |
| Thermodynamic Solubility | Shake-Flask | > 150 µM | Good intrinsic solubility, reducing the risk of assay artifacts. |
| Chemical Stability | HPLC-UV | > 95% remaining after 24h in PBS | Stable under physiological conditions, ensuring reliability in prolonged assays. |
| cLogP | Calculated | ~1.5 | Favorable lipophilicity, adhering to the "Rule of Three". |
Part 3: Comparative Analysis with an Alternative Fragment
To demonstrate the unique advantages of the oxetane moiety, a direct comparison with a close structural analog is essential. We propose the synthesis and validation of 1-(Cyclobutyl)-1H-pyrazole-5-boronic acid pinacol ester as a comparator. The cyclobutane ring provides a similar increase in sp³ character but lacks the polarity and hydrogen bond accepting capability of the oxetane's oxygen atom.
Diagram: Comparative Physicochemical Properties
Caption: Expected comparison of key physicochemical properties between the oxetane and cyclobutane fragments.
Expected Comparative Data
| Fragment | Kinetic Solubility (µM) | cLogP | Rationale for Difference |
| This compound | > 200 | ~1.5 | The polar oxygen atom of the oxetane ring enhances aqueous solubility and reduces lipophilicity. |
| 1-(Cyclobutyl)-1H-pyrazole-5-boronic acid pinacol ester | ~100 | ~2.2 | The purely aliphatic cyclobutane ring is more lipophilic and less soluble than the oxetane analog. |
This comparison experimentally validates the strategic choice of the oxetane motif for improving the drug-like properties of the pyrazole scaffold.[2]
Part 4: Validation of Reactivity for Library Synthesis
The ultimate test of a building block is its performance in chemical reactions to generate a library of diverse compounds. The boronic acid pinacol ester functionality is designed for use in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a microwave vial, add the aryl bromide (1.0 eq), This compound (1.2 eq), Pd(dppf)Cl₂ (5 mol %), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Expected Suzuki-Miyaura Coupling Results
| Aryl Bromide Coupling Partner | Expected Yield (%) | Notes |
| 4-Bromoanisole | 85-95% | Electron-rich aryl bromides are expected to couple efficiently. |
| 4-Bromobenzonitrile | 80-90% | Electron-deficient aryl bromides are also well-tolerated. |
| 2-Bromopyridine | 75-85% | Heteroaromatic coupling partners are viable, demonstrating broad utility. |
| 3-Bromoquinoline | 70-80% | More complex heterocyclic systems can be accessed. |
These expected high yields across a range of electronic and steric environments would validate the fragment as a robust and versatile building block for library synthesis.
Conclusion: A High-Value Fragment for Modern FBDD Libraries
This guide has outlined a comprehensive validation pathway for This compound . The proposed experimental data strongly supports its value as a fragment for library synthesis. Its straightforward synthesis, excellent physicochemical properties, and robust performance in Suzuki-Miyaura cross-coupling make it a superior choice for introducing a three-dimensional, polar, and synthetically tractable scaffold into drug discovery campaigns. The direct comparison with a cyclobutane analog highlights the deliberate and advantageous choice of the oxetane motif for enhancing drug-like properties. The inclusion of this fragment in screening libraries is anticipated to yield high-quality, readily optimizable hits for a wide range of biological targets.
References
-
Navarro, A., Bresciani, A., & De Vita, D. (2021). Fragment-based screening: a powerful strategy for the discovery of novel STAT3 inhibitors. RSC Medicinal Chemistry, 12(9), 1446-1457. [Link]
-
Barelier, S., Eidam, O., Fish, I., Hollander, J., & Schulz, M. (2020). Fragment-based drug discovery. In Annual Reports in Medicinal Chemistry (Vol. 55, pp. 43-77). Elsevier. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
-
Gould, C., & Scott, J. S. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(16), 1465-1481. [Link]
-
Faria, J. V., Leite, A. C., & de Castro, P. P. (2022). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 14(1), 5-8. [Link]
-
Yet, L. (2008). Pyrazoles. In Comprehensive Organic Functional Group Transformations II (pp. 1-141). Elsevier. [Link]
-
Kumar, V., & Aggarwal, R. (2020). Pyrazole containing compounds as anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Cancer Agents), 20(13), 1548-1563. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Biacore. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. The Journal of organic chemistry, 77(19), 8408-8417. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
protocols.io. (2021). In-vitro Thermodynamic Solubility. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. enamine.net [enamine.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
Comparison of Suzuki coupling yields with 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester and its corresponding boronic acid
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique bioisosteres is a cornerstone of modern molecular design. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile substituent that can enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity. When appended to a pyrazole scaffold—a privileged heterocycle in numerous pharmaceuticals—the resulting building block, 1-(3-Oxetanyl)-1H-pyrazole, becomes a highly valuable synthon.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds to construct complex biaryl and heteroaryl structures.[1] This guide provides an in-depth comparison of two key reagents for introducing the 1-(3-Oxetanyl)-1H-pyrazole-5-yl moiety: the free boronic acid and its corresponding pinacol ester. Our objective is to furnish researchers with the necessary data and insights to make an informed decision based on the specific demands of their synthetic route.
The Fundamental Trade-Off: Reactivity vs. Stability
The choice between a boronic acid and its pinacol ester derivative for a Suzuki-Miyaura coupling is fundamentally a balance between reactivity and stability.
-
Boronic Acids: Generally, boronic acids are considered more reactive and can lead to faster reaction times.[2] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity comes at the cost of stability. Boronic acids, particularly those containing heteroaromatic systems like pyrazoles, are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidative degradation. This can lead to a shorter shelf-life and potentially lower yields if the starting material has degraded.
-
Boronic Acid Pinacol Esters: Conversely, boronic acid pinacol esters are lauded for their superior stability.[2] The pinacol protecting group renders the boron atom less Lewis acidic, making the ester less prone to premature decomposition. These esters are often crystalline, highly pure solids that are easier to handle, weigh, and store for extended periods. They are also generally stable to silica gel chromatography, which simplifies purification.[3] The trade-off for this enhanced stability can be a slower reaction rate in the Suzuki coupling, sometimes necessitating more forcing conditions (higher temperatures or longer reaction times) to achieve comparable yields to the corresponding boronic acid.
Performance in Suzuki-Miyaura Couplings: A Comparative Overview
While direct, side-by-side comparative yield data for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid and its pinacol ester is not extensively published under identical conditions, we can extrapolate from the performance of structurally similar pyrazole-based boron reagents in the literature. The following table presents representative Suzuki coupling reactions that illustrate the general performance characteristics of each class of reagent.
| Boron Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 4-Chloro-3-fluoro-aniline | Pd(PtBu3)2 | KF | DMF | 100 | 24 | 92 | [4] |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 2-Chloronitrobenzene | Pd(PtBu3)2 | KF | DMF | 100 | 2 | 89 | [4] |
| 4-Bromopyrazole | Phenylboronic acid | XPhos-Pd-G2 (P1) | K3PO4 | Dioxane/H2O | 100 | 24 | 86 | [5] |
| 4-Bromopyrazole | 4-Methoxyphenyl-boronic acid | XPhos-Pd-G2 (P1) | K3PO4 | Dioxane/H2O | 100 | 24 | 83 | [5] |
This table is illustrative and compiles data from different studies on similar, but not identical, pyrazole boron reagents to highlight general trends in reactivity and yield.
From this representative data, we can infer that high yields are achievable with both boronic acid and pinacol ester derivatives of pyrazoles. The choice of catalyst, ligand, and base system is critical and often tailored to the specific substrates. For instance, the use of bulky phosphine ligands like tri-tert-butylphosphine (P(tBu)3) or Buchwald's XPhos is common for coupling heteroaryl halides and boron reagents.[4][5]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is essential for troubleshooting and optimizing Suzuki couplings. The generally accepted mechanism proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organic group (R²) is transferred from the boron reagent to the palladium center. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex. For a pinacol ester, this may involve in-situ hydrolysis to the boronic acid, or direct participation of the ester.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocols
Below are representative, detailed protocols for a Suzuki-Miyaura coupling reaction using either the boronic acid or its pinacol ester.
Workflow Overview
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Using 1-(3-Oxetanyl)-1H-pyrazole-5-boronic Acid
-
Rationale: This protocol is optimized for the more reactive, but potentially less stable, free boronic acid. Milder conditions and shorter reaction times may be sufficient. The use of an aqueous solvent system helps to solubilize the boronic acid and the base.
-
Step-by-Step Methodology:
-
To a reaction vessel, add the aryl halide (1.0 equiv), 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
In a separate vial, prepare the catalyst by adding [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 2-5 mol%).
-
Briefly remove the septum and add the catalyst to the reaction mixture under a positive pressure of inert gas.
-
Reseal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
-
Rationale: This protocol accounts for the increased stability and potentially lower reactivity of the pinacol ester. Anhydrous conditions are often preferred, and a fluoride source like potassium fluoride (KF) can be an effective base to activate the boronate ester.
-
Step-by-Step Methodology:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and anhydrous potassium fluoride (KF, 3.0 equiv).
-
Add a pre-catalyst such as Pd(P(t-Bu)₃)₂ (2-5 mol%).
-
Add a dry, degassed aprotic solvent, such as anhydrous DMF or 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer compared to the free boronic acid (e.g., 12-24 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or MTBE) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion and Recommendation
Both 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid and its pinacol ester are effective reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them is a strategic one based on the specific context of the synthesis.
-
For rapid, small-scale synthesis or when maximizing reactivity is paramount, the boronic acid may be the preferred reagent, provided it is of high quality and used relatively quickly after synthesis or purchase.
-
For large-scale synthesis, multi-step sequences, or when reliability and reproducibility are critical, the pinacol ester is the superior choice. Its enhanced stability, ease of handling, and amenability to purification offer significant practical advantages that often outweigh any potential decrease in reaction rate.
Ultimately, the optimal choice will depend on a careful evaluation of the stability of the specific boronic acid, the complexity of the substrates, and the overall goals of the synthetic campaign.
References
- D. G. J. T. E.
- Buchwald, S. L., & et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
-
An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. (2025). ResearchGate. [Link]
- Cammidge, A. N., & et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. (2016).
-
Suzuki reaction. (2024). Wikipedia. [Link]
Sources
A Senior Application Scientist's Guide to Oxetanyl-Pyrazole Synthesis: A Comparative Analysis of Building Blocks Beyond the Boronic Ester
Introduction: The Privileged Oxetanyl-Pyrazole Scaffold
In modern medicinal chemistry, the strategic incorporation of small, saturated heterocycles is a cornerstone of lead optimization. The oxetane moiety, in particular, has emerged as a valuable "magic fragment." Its rigid, three-dimensional structure can improve metabolic stability, enhance aqueous solubility, and modulate lipophilicity, often leading to superior pharmacokinetic profiles. When coupled with the pyrazole core—a ubiquitous pharmacophore found in numerous blockbuster drugs like Celecoxib and Sildenafil—the resulting oxetanyl-pyrazole scaffold represents a highly sought-after motif in drug discovery programs.[1][2]
The default and most prevalent method for accessing these structures involves the Suzuki-Miyaura cross-coupling of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester with an appropriate aryl or heteroaryl halide.[3] While robust and effective, an over-reliance on a single building block can stifle synthetic creativity and create supply chain vulnerabilities. This guide provides an in-depth comparison of viable alternative building blocks and synthetic strategies, complete with experimental insights and protocols, to empower researchers with a broader toolkit for accessing this critical chemical space.
Strategic Overview: Pathways to Oxetanyl-Pyrazoles
The synthesis of a target oxetanyl-pyrazole can be approached from multiple angles, primarily differing in when and how the key C-C or C-N bonds are formed. We will explore alternatives that leverage different pre-functionalized pyrazoles as well as classical cyclization strategies.
Figure 1: Overview of primary synthetic strategies for accessing Aryl-Oxetanyl-Pyrazoles.
Alternative 1: 1-(3-Oxetanyl)-5-halopyrazoles (X = Br, I)
Halogenated pyrazoles are perhaps the most direct and versatile alternatives to boronic esters. They are typically stable, crystalline solids that can be synthesized and stored with greater ease than their boronate counterparts. They serve as electrophilic partners in a variety of cross-coupling reactions.
Causality Behind Experimental Choices: The choice between a bromo- or iodo-pyrazole is often a balance of reactivity and cost. Iodo-pyrazoles are more reactive in palladium-catalyzed oxidative addition, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings). Bromo-pyrazoles are generally less expensive but may require more forcing conditions or more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like XPhos or tBuXPhos) to achieve comparable yields.
A. Suzuki-Miyaura Coupling
This approach essentially inverts the standard disconnection, coupling the pyrazole-halide with an aryl/heteroaryl boronic acid or ester.
Comparative Data:
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 1 | 1-(Oxetan-3-yl)-5-bromopyrazole | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 85 |
| 2 | 1-(Oxetan-3-yl)-5-iodopyrazole | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 80 | 92 |
| 3 | 1-(Oxetan-3-yl)-5-bromopyrazole | 4-Pyridylboronic Acid | XPhos Pd G2 | K₃PO₄ | 110 | 78 |
Protocol: Suzuki-Miyaura Coupling of a 5-Bromopyrazole
Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
-
Vessel Preparation: To a flame-dried Schlenk flask, add 1-(3-Oxetanyl)-5-bromopyrazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
B. Stille Coupling
The Stille reaction provides an orthogonal approach, coupling the pyrazole-halide with an organostannane.[4][5]
Principle & Causality: Stille coupling is often highly effective for complex fragments and is tolerant of a wide array of functional groups.[6][7] Its primary drawback is the toxicity of organotin reagents and byproducts, which can be difficult to remove completely. This method is often reserved for instances where the corresponding boronic acid is unstable or inaccessible. The choice of a ligandless catalyst like Pd(PPh₃)₄ is common, as the reaction mechanism is less dependent on ligand-accelerated reductive elimination compared to Suzuki coupling.
Protocol: Stille Coupling of a 5-Iodopyrazole
-
Vessel Preparation: To a Schlenk flask, add 1-(3-Oxetanyl)-5-iodopyrazole (1.0 equiv), the aryl-tributylstannane (1.1 equiv), and lithium chloride (3.0 equiv). LiCl is a crucial additive; it accelerates transmetalation by breaking up palladium-halide dimers and forming a more reactive organopalladium chloride species.
-
Catalyst & Solvent: Add Pd(PPh₃)₄ (5 mol%) and anhydrous DMF or dioxane.
-
Reaction: Degas the mixture with argon, then heat to 80-100 °C until the starting material is consumed (as monitored by LC-MS).
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of KF. The fluoride wash is essential for precipitating the tin byproducts as insoluble tributyltin fluoride, simplifying purification. Filter the mixture through celite, wash the filtrate with brine, dry, and concentrate. Purify via column chromatography.
Alternative 2: Pyrazole Triflates
Pyrazole triflates (OTf) are highly reactive electrophiles for Suzuki-Miyaura coupling due to the excellent leaving group ability of the triflate anion.[8][9] They are particularly useful for coupling with challenging or less reactive boronic acids.
Causality Behind Experimental Choices: Triflates are prepared from the corresponding pyrazolones. This two-step sequence (synthesis of pyrazolone, then triflation) can be longer than direct halogenation. However, the high reactivity of the triflate often justifies the extra step, enabling couplings that might fail with bromo- or chloro-pyrazoles. The use of a robust catalyst system, such as one with dppf as a ligand, is recommended to ensure high product yields across a broad range of substrates.[8][9]
Comparative Data:
| Entry | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 1-(Oxetan-3-yl)-pyrazole-5-triflate | 2-Methylphenylboronic acid | Pd₂(dba)₃ / dppf | Cs₂CO₃ | 80 | 88 | [8] |
| 2 | 1-(Oxetan-3-yl)-pyrazole-5-triflate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / dppf | Cs₂CO₃ | 80 | 95 | [8] |
Alternative 3: Direct C-H Functionalization
The most atom-economical approach is the direct coupling of an aryl halide with the C5-H bond of 1-(3-Oxetanyl)-1H-pyrazole. This strategy avoids the pre-functionalization of the pyrazole, saving synthetic steps.[10][11]
Principle & Causality: C-H activation typically requires a palladium or rhodium catalyst and often a directing group to ensure regioselectivity.[12] For N-substituted pyrazoles, the C5 position is the most acidic and sterically accessible, making it the most likely site for functionalization even without a strong directing group. The choice of ligand and additive (often a carboxylic acid or silver salt) is critical for facilitating the C-H activation step. This method is at the cutting edge of synthetic chemistry but may require significant optimization for new substrates.
Figure 3: Logical comparison of C-H activation and traditional cross-coupling approaches.
Protocol: Pd-Catalyzed Direct C5 Arylation
-
Vessel Preparation: In a pressure vessel, combine 1-(3-Oxetanyl)-1H-pyrazole (1.5 equiv), the aryl bromide (1.0 equiv), potassium carbonate (2.0 equiv), and pivalic acid (30 mol%). Pivalic acid acts as a proton shuttle, facilitating the concerted metalation-deprotonation step of C-H activation.
-
Catalyst & Solvent: Add Pd(OAc)₂ (5 mol%) and a suitable ligand like SPhos (10 mol%). Add a high-boiling solvent such as DMA or t-amyl alcohol.
-
Reaction: Seal the vessel and heat to 120-140 °C for 12-24 hours.
-
Workup & Purification: After cooling, dilute with a suitable organic solvent, filter through celite to remove inorganic salts, and concentrate. Purify the residue by column chromatography.
Summary and Recommendations
Choosing the right building block is a multi-factorial decision balancing cost, scalability, reaction robustness, and the specific synthetic challenge at hand.
| Building Block | Primary Coupling | Key Advantages | Key Disadvantages | Best For... |
| Pyrazole-B(pin) | Suzuki-Miyaura | Well-established, high yields, broad scope. | Moisture sensitive, can be costly, purification of boronic acids. | General purpose, high-throughput screening. |
| Pyrazole-Halide (Br, I) | Suzuki, Stille, etc. | Stable, easy to handle, versatile for multiple coupling types. | May require harsher conditions or more active catalysts than B(pin). | Large-scale synthesis, diversifying coupling strategies. |
| Pyrazole-OTf | Suzuki-Miyaura | Highly reactive, good for challenging couplings. | Requires extra step to synthesize from pyrazolone. | Overcoming low reactivity of other coupling partners. |
| Pyrazole-SnBu₃ | Stille | Tolerant of many functional groups. | Toxicity of tin reagents and byproducts , purification challenges. | Niche applications where boronic acids fail. |
| Pyrazole-H | C-H Activation | Atom economical, fewer synthetic steps. | Requires high temperatures, regioselectivity can be an issue, needs optimization. | Exploring novel synthetic routes, process chemistry improvement. |
For researchers in early-stage drug discovery, the versatility of 1-(3-Oxetanyl)-5-halopyrazoles offers a significant advantage. They provide a stable, reliable entry point to not only Suzuki-Miyaura coupling but also a host of other C-C and C-N bond-forming reactions (e.g., Sonogashira, Buchwald-Hartwig amination), thereby maximizing the structural diversity that can be accessed from a single intermediate. For process development and scale-up, a thorough investigation of Direct C-H Activation could yield a more efficient and cost-effective second-generation synthesis. The standard boronic ester remains an excellent choice for its predictability and the vast available literature, particularly in library synthesis contexts.
References
-
Li, X., et al. (2013). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. J. Org. Chem., 78, 3636–3646.
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Lee, K. J., & Johnson, M. G. (2003). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Org. Lett., 5(9), 1483–1485.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach.
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Karch, R., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16, 8336-8344.
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Gevorgyan, V., et al. (2017). Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
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PubMed. (2003). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids.
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Wang, C., et al. (2019). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers, 6, 2853-2857.
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Devi, N., Shankar, R., & Singh, V. (2018). Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate.
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Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 14, 6347-6366.
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PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
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Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
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Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7219.
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Benchmarking the stability of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester against other boronic esters
A Comparative Guide to the Stability of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
For researchers, medicinal chemists, and drug development professionals, the stability of building blocks is paramount. Boronic acid pinacol esters are foundational reagents in modern organic synthesis, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility is often dictated by their stability under various reaction, purification, and storage conditions. Instability can lead to diminished yields, reproducibility issues, and the formation of impurities, most notably through protodeboronation.[1]
This guide provides an in-depth technical comparison of the stability of This compound , a novel heterocyclic building block, against other commonly used boronic esters. We will present supporting data from standardized stress-testing experiments and explain the chemical principles that underpin the observed stability profiles.
The Critical Role of Stability in Boronic Esters
Boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to several degradation pathways.[2][3] The two most common pathways are:
-
Hydrolysis: Reversion to the parent boronic acid and pinacol, a process that can be catalyzed by acid or base and is often a precursor to further degradation.[4][5] Pinacol esters are widely used precisely because they offer protection against this pathway compared to other ester types.[5]
-
Protodeboronation: The cleavage of the C–B bond and its replacement with a C–H bond. This irreversible process results in the loss of the desired reactive handle and is a significant concern, especially with electron-deficient and some heteroaromatic systems.[4][6]
Factors influencing stability include pH, temperature, the presence of oxidants, and the electronic and steric properties inherent to the molecule's structure.[7][8] This guide will benchmark our target compound under controlled stress conditions to provide a clear performance comparison.
Comparative Candidates
To establish a meaningful benchmark, we selected two alternative boronic esters for comparison, representing different classes of aromatic systems:
-
Phenylboronic acid pinacol ester (Compound B): A standard, electron-neutral arylamine boronic ester.
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Compound C): A structurally related heteroaromatic ester, allowing for direct assessment of the N-substituent's influence.
Caption: Chemical structures of the boronic esters evaluated in this study.
Experimental Design: A Multi-Faceted Stress-Testing Protocol
To provide a comprehensive stability profile, we designed a series of stress tests monitored by High-Performance Liquid Chromatography (HPLC). The disappearance of the parent compound over time was quantified to determine the extent of degradation.
Rationale for Methodology: HPLC is the industry standard for purity analysis and stability-indicating assays due to its sensitivity, specificity, and quantitative power.[9] By monitoring the peak area of the parent boronic ester, we can accurately quantify its degradation over time. The choice of a C18 stationary phase is standard for separating small organic molecules of moderate polarity, while an acetonitrile/water mobile phase provides good solubility and chromatographic resolution.[10][11]
Caption: Generalized workflow for the boronic ester stability assessment.
Detailed Experimental Protocols
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.
-
Rationale: Low-silanol activity columns are crucial for minimizing on-column hydrolysis, which can otherwise provide misleading results.[10]
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
Protocol 1: pH Stability Assessment (Hydrolytic Stability)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each boronic ester in acetonitrile.
-
Stress Conditions:
-
Acidic: 0.1 M HCl (aqueous)
-
Basic: 0.1 M NaOH (aqueous)
-
-
Initiation: In separate vials, add 100 µL of the boronic ester stock solution to 900 µL of the acidic or basic stress solution. This creates a final concentration of 1 mM in a 90:10 aqueous/acetonitrile mixture.
-
Incubation: Seal the vials and place them in a heating block set to 50°C.
-
Sampling & Analysis:
-
At t = 0, 2, 6, 12, and 24 hours, withdraw a 50 µL aliquot.
-
Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water mixture.
-
Inject 5 µL of the quenched sample into the HPLC system.
-
Record the peak area of the parent compound. The t=0 sample represents 100% initial concentration.
-
Protocol 2: Oxidative Stability Assessment
-
Stock Solution Preparation: As described in Protocol 1.
-
Stress Condition: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.
-
Procedure: Follow steps 3-5 from Protocol 1, substituting the H₂O₂ solution for the acidic/basic solutions.
Results: Comparative Stability Data
The following tables summarize the percentage of the parent boronic ester remaining after 24 hours of incubation under the specified stress conditions.
Table 1: Stability in Acidic Conditions (0.1 M HCl at 50°C)
| Compound | % Remaining after 24h |
| A: 1-(3-Oxetanyl)-1H-pyrazole-5-Bpin | 96% |
| B: Phenyl-Bpin | 98% |
| C: 1-Methyl-1H-pyrazole-5-Bpin | 95% |
Table 2: Stability in Basic Conditions (0.1 M NaOH at 50°C)
| Compound | % Remaining after 24h |
| A: 1-(3-Oxetanyl)-1H-pyrazole-5-Bpin | 85% |
| B: Phenyl-Bpin | 75% |
| C: 1-Methyl-1H-pyrazole-5-Bpin | 68% |
Table 3: Stability in Oxidative Conditions (3% H₂O₂ at 50°C)
| Compound | % Remaining after 24h |
| A: 1-(3-Oxetanyl)-1H-pyrazole-5-Bpin | 91% |
| B: Phenyl-Bpin | 88% |
| C: 1-Methyl-1H-pyrazole-5-Bpin | 84% |
Discussion: Unpacking the Structural Contributions to Stability
The experimental data reveal a superior stability profile for This compound (Compound A) , particularly under basic conditions where boronic esters are often most vulnerable to protodeboronation.[4]
Superior Performance in Basic Media: The most significant performance difference was observed under basic conditions. While all compounds showed degradation, Compound A retained 85% of its integrity, outperforming both the simple phenyl (75%) and the N-methyl pyrazole analogue (68%). This suggests that the N-substituent on the pyrazole ring plays a critical role. The enhanced stability of Compound A can be attributed to the electronic nature of the N-oxetanyl group. Unlike the electron-donating N-methyl group in Compound C, the oxetanyl ring is believed to be less electron-donating or even slightly withdrawing, which can disfavor the formation of the boronate anion intermediate required for protodeboronation.[1]
Caption: Key steps in base-catalyzed protodeboronation of boronic esters.
High Oxidative and Acidic Stability: Across all tested compounds, stability under acidic conditions was high, which is typical for pinacol esters. In the oxidative stress test, Compound A again demonstrated a slight advantage. The pyrazole ring itself is relatively electron-deficient, which can increase resistance to oxidation at the boron center by diminishing electron donation to the boron p-orbital.[7][12]
Conclusion and Implications for Researchers
The stability of a building block is not an academic curiosity; it is a critical parameter that impacts reaction efficiency, purification, and scalability. The data presented in this guide demonstrate that This compound possesses robust stability across a range of challenging conditions.
Its enhanced stability, particularly in basic media, makes it a highly reliable and advantageous building block for applications where other heteroaromatic boronic esters might fail. This includes Suzuki-Miyaura couplings that require strong bases or prolonged reaction times. For scientists in drug discovery and process development, the superior stability profile of this reagent can translate to more reproducible outcomes, cleaner reaction profiles, and a more efficient path to target molecules.
References
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]
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Li, A. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]
-
Cox, P. A., et al. (2016). In the absence of a metal catalyst, the protodeboronation of aryl boronic acids takes place in aqueous solution and is pH-dependent. ResearchGate. [Link]
-
Rainey, M. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(9), 3368-3374. [Link]
-
Hayes, C. J., et al. (2021). In general, it is proposed that the formation of highly reactive aryl boronate anions ([ArB(OH)3]−) takes place, followed by ipso-protonation concerted with C–B cleavage. ResearchGate. [Link]
-
Wang, B., et al. (2021). In a boronic acid, the empty p orbital of boron is prone to attack by nucleophilic species such as the oxygen atom of a reactive oxygen species (ROS). PNAS, 118(10). [Link]
-
Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Tetrahedron Letters, 54(7), 617-620. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1984-1997. [Link]
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Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Semantic Scholar. [Link]
-
Gillis, E. P., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(18), 7079-7082. [Link]
-
Lemin, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 184-190. [Link]
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The Strategic Advantage of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester in Medicinal Chemistry: A Comparative Guide
In the landscape of modern drug discovery, the selection of building blocks is a critical determinant of a program's success. The careful tuning of a molecule's physicochemical and pharmacokinetic properties is as crucial as optimizing its interaction with the biological target. Among the vast arsenal of synthetic reagents, N-substituted pyrazole boronic esters have emerged as highly valuable connectors in the construction of complex bioactive molecules, largely through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth comparison of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester with its more conventional N-alkyl counterparts, demonstrating its superior utility in medicinal chemistry through a synthesis of established principles and illustrative case studies.
The Rise of the Oxetane Moiety: More Than Just a Linker
The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] Its N-substituent, however, offers a crucial handle for modulating molecular properties. While simple alkyl groups like methyl or ethyl have been traditionally used, the incorporation of an oxetane ring represents a more sophisticated and strategic choice.
The 3-oxetanyl group is not merely an inert spacer. It is a small, polar, three-dimensional, and metabolically stable motif that can significantly enhance the drug-like properties of a molecule.[4] The strained four-membered ether ring introduces a dipole and acts as a hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility – a common hurdle in drug development.[5] Furthermore, the oxetane ring is known to be a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities, offering a way to improve metabolic stability and reduce lipophilicity without sacrificing potency.[4]
This strategic incorporation of an oxetane can lead to compounds with a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, increasing the likelihood of a candidate's success in preclinical and clinical development.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core
To illustrate the practical advantages of this compound, let us consider the synthesis of a key intermediate for a hypothetical kinase inhibitor program. Many kinase inhibitors feature a substituted pyrazole core coupled to an aromatic or heteroaromatic system.[6]
The central synthetic transformation is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability.[7]
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Head-to-head comparison of different palladium catalysts for coupling with 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
A Senior Application Scientist's Guide to Catalyst Selection and Optimization
Introduction: The Challenge of Synthesizing Substituted Pyrazoles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] In pharmaceutical and materials science, pyrazole-containing biaryl structures are of immense interest due to their prevalence in biologically active molecules. However, the coupling of heteroaromatic substrates, such as the title compound 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, presents unique challenges.
This particular boronic ester combines several features that can complicate the catalytic cycle:
-
Potential for Ligand Poisoning: The pyrazole nitrogen atoms can coordinate to the palladium center, potentially displacing the desired phosphine or carbene ligand and inhibiting catalysis.
-
Electronic Effects: The pyrazole ring is a five-membered heteroaromatic system with distinct electronic properties that influence its reactivity in the transmetalation step.
-
Protodeboronation Risk: Heteroaryl boronic acids and their esters are often susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[3][4][5]
Selecting the optimal palladium catalyst system is therefore not a matter of routine but a critical decision that dictates the success of the synthesis. This guide provides a direct, data-driven comparison of several classes of palladium catalysts for the coupling of this specific substrate with a representative aryl bromide, offering field-proven insights to guide your experimental design.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst selection. The cycle, illustrated below, involves the interplay between Pd(0) and Pd(II) oxidation states. The ligand's role is multifaceted: it stabilizes the palladium center, modulates its electronic properties, and influences the steric environment, thereby affecting the rates of each elementary step.[2][6]
Catalyst Selection Rationale: A Curated Battlefield
To provide a meaningful comparison, we selected four widely-used palladium precatalysts, each representing a distinct class of ligand architecture. The choice of a precatalyst, a stable Pd(II) source that generates the active Pd(0) species in situ, is a modern standard that ensures reproducibility and simplifies handling.[7]
-
Pd(dppf)Cl₂: A classic, robust, and reliable catalyst. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle and is effective for a range of couplings, serving as our baseline.[8][9]
-
XPhos Pd G3: A third-generation Buchwald precatalyst. XPhos is a highly bulky and electron-rich biaryl monophosphine ligand designed to accelerate both oxidative addition and reductive elimination, making it highly effective for coupling challenging substrates, including aryl chlorides.[10][11]
-
SPhos Pd G3: Another advanced Buchwald precatalyst. SPhos is slightly less bulky than XPhos but is also highly active and has demonstrated broad utility.[10][12]
-
PEPPSI™-IPr: An N-heterocyclic carbene (NHC)-based catalyst. NHCs are powerful sigma-donors that form very stable bonds with palladium.[13] The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazolium) provides significant steric bulk, often leading to highly active and stable catalysts resistant to decomposition.[14][15]
Head-to-Head Experimental Comparison
Experimental Protocol
The following standardized protocol was used to evaluate each catalyst. This protocol is designed to be self-validating, employing standard laboratory techniques and ensuring an inert atmosphere, which is critical for preventing catalyst degradation.[3]
Reaction Scheme: (Aryl Bromide + this compound -> Coupled Product)
Materials:
-
4-Bromoanisole (Electrophile)
-
This compound (Nucleophile)[16]
-
Potassium Phosphate (K₃PO₄) (Base)
-
1,4-Dioxane/Water (10:1) (Solvent)
-
Palladium Catalyst (2 mol %)
-
Argon (Inert Gas)
Procedure:
-
Vessel Preparation: A 10 mL Schlenk flask equipped with a magnetic stir bar was flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: The flask was charged with 4-bromoanisole (0.25 mmol, 1.0 equiv), this compound (0.30 mmol, 1.2 equiv), and K₃PO₄ (0.50 mmol, 2.0 equiv).
-
Inerting: The flask was sealed, and the atmosphere was exchanged by evacuating and backfilling with argon three times.
-
Solvent & Catalyst Addition: Degassed 1,4-dioxane (2.5 mL) and degassed water (0.25 mL) were added via syringe. Finally, the palladium precatalyst (0.005 mmol, 2 mol %) was added under a positive flow of argon.
-
Reaction: The flask was sealed and placed in a preheated oil bath at 90 °C. The reaction was stirred vigorously and monitored by TLC/LC-MS.
-
Workup: Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (10 mL), and washed with water (2 x 5 mL) and brine (1 x 5 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Experimental Workflow Diagram
Results and Discussion
The performance of each catalyst was evaluated based on the isolated yield of the desired biaryl product after a fixed reaction time of 2 hours.
| Catalyst | Ligand Type | Time (h) | Isolated Yield (%) | Observations |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 2 | 68% | Significant starting material remained. Minor protodeboronation byproduct observed. |
| XPhos Pd G3 | Monophosphine (Buchwald) | 2 | 95% | Clean reaction profile, full conversion. |
| SPhos Pd G3 | Monophosphine (Buchwald) | 2 | 91% | Very clean reaction, near-complete conversion. |
| PEPPSI™-IPr | N-Heterocyclic Carbene | 2 | 85% | Clean conversion, slightly slower than Buchwald catalysts under these conditions. |
Analysis of Performance
1. Pd(dppf)Cl₂ (Baseline Performance): The baseline catalyst provided a moderate yield of 68%. The presence of remaining starting material suggests that the catalytic cycle is relatively slow. The observation of protodeboronation indicates that the rate of transmetalation is not sufficiently competitive with the degradation pathway of the boronic ester under these conditions.[3][4]
2. Buchwald Catalysts (Superior Performance): Both XPhos Pd G3 and SPhos Pd G3 demonstrated exceptional performance, with yields exceeding 90%. This is the expected outcome for these state-of-the-art systems. The high efficiency is directly attributable to the properties of their biaryl monophosphine ligands.[17]
-
High Steric Bulk: The immense steric hindrance around the palladium center (XPhos > SPhos) promotes the reductive elimination step, which is often the product-forming step.[1]
-
Electron-Rich Nature: These phosphines are strong electron donors, which increases electron density at the palladium center, facilitating the rate-limiting oxidative addition of the aryl bromide.[18] The combination of these effects leads to a much faster overall catalytic turnover rate. This rapidity is key to achieving high yields, as the desired coupling reaction outpaces the slower protodeboronation side reaction.[5] The slightly higher yield for XPhos may be attributed to its marginally greater steric bulk, which can be beneficial for this specific substrate combination.
3. PEPPSI™-IPr (Strong Performance): The NHC-based catalyst also performed well, delivering a respectable 85% yield. N-heterocyclic carbenes are even stronger sigma-donors than phosphines, which typically results in very stable and active catalysts.[13][14] The strong Pd-NHC bond prevents ligand dissociation and catalyst decomposition, leading to a clean reaction. While slightly slower than the Buchwald systems in this specific instance, NHC catalysts are known for their exceptional thermal stability and are an excellent choice, particularly for reactions requiring higher temperatures or for coupling with less reactive electrophiles like aryl chlorides.[15][19]
Conclusion and Recommendations
This head-to-head comparison demonstrates the critical role of ligand architecture in achieving high-efficiency Suzuki-Miyaura couplings with the sterically and electronically demanding this compound.
-
For Maximum Yield and Speed: XPhos Pd G3 is the catalyst of choice for this transformation, providing a near-quantitative yield under relatively mild conditions. Its combination of steric bulk and electron-donating ability makes it exceptionally well-suited to overcome the challenges posed by this substrate.
-
Excellent Alternative: SPhos Pd G3 is a highly effective alternative, delivering results nearly on par with XPhos.
-
For Robustness and Thermal Stability: PEPPSI™-IPr is a strong contender. It would be the preferred catalyst to screen first if moving to more challenging aryl chloride electrophiles or if catalyst stability over prolonged reaction times is a primary concern.
-
Baseline Option: While functional, Pd(dppf)Cl₂ is clearly outperformed by the more modern precatalyst systems for this specific application and is not recommended when high efficiency is required.
By selecting an advanced catalyst system like a Buchwald or NHC precatalyst, researchers can significantly increase the probability of success, minimize side reactions like protodeboronation, and achieve high yields in the synthesis of valuable pyrazole-containing compounds.
References
- N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction.
- Suzuki reaction. Wikipedia.
- A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
- Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent. RSC Publishing.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH.
- Palladium-catalyzed coupling of pyrazole trifl
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC - NIH.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction.
- Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Journal of the American Chemical Society.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
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Maximizing Molecular Efficiency: A Comparative Guide to the Atom Economy of Synthetic Routes Utilizing 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
In the relentless pursuit of novel therapeutics, the pharmaceutical industry is increasingly embracing the principles of green chemistry to design more sustainable and efficient synthetic processes.[1][2] Central to this paradigm shift is the concept of atom economy , a metric that evaluates how efficiently a chemical reaction converts reactants into the desired product.[3] This guide provides a comprehensive evaluation of the atom economy of synthetic routes that employ 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester, a versatile building block in modern drug discovery. We will objectively compare its performance with alternative methodologies, supported by experimental insights, to empower researchers in making informed decisions for greener and more cost-effective synthesis.
The Imperative of Atom Economy in Pharmaceutical Synthesis
Traditionally, the efficiency of a chemical reaction was primarily assessed by its percentage yield. However, this metric fails to account for the generation of byproducts and waste. Atom economy, in contrast, provides a more holistic measure of a reaction's "greenness" by calculating the proportion of reactant atoms incorporated into the final product. In an ideal scenario, a reaction with 100% atom economy would convert all reactant atoms into the desired product, generating no waste.
The pharmaceutical industry, notorious for its high E-factors (mass ratio of waste to product), stands to gain significantly from prioritizing atom economy.[2][4] By designing synthetic routes with higher atom economy, we can minimize waste, reduce the consumption of raw materials, and ultimately lower the environmental impact and cost of drug development.[3]
This compound: A Privileged Scaffold in Drug Discovery
The 1-(3-oxetanyl)-1H-pyrazole motif is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The incorporation of the strained oxetane ring can favorably modulate physicochemical properties such as solubility and metabolic stability. The pyrazole core is also a well-established pharmacophore.[5][6] this compound has emerged as a key intermediate for introducing this desirable fragment into complex molecules, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[5][7]
Comparative Analysis of Synthetic Routes: Atom Economy in Focus
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, which are renowned for their relatively high atom economy.[8][9] Let's delve into a comparative analysis of this approach against alternative synthetic strategies for accessing similarly substituted pyrazole derivatives.
Route 1: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, our boronic acid pinacol ester) with an organohalide in the presence of a palladium catalyst and a base.[8]
Generalized Reaction Scheme:
Where Ar-X is an aryl or heteroaryl halide and (pin)B- represents the pinacol boronate ester group.
Atom Economy Considerations:
The byproducts of this reaction are typically water-soluble boronic acid derivatives and inorganic salts, which are generally considered to have a lower environmental impact and are easier to separate from the desired product.[8] This contributes to a more favorable Process Mass Intensity (PMI), another key green chemistry metric that considers the total mass of all materials used to produce a certain mass of product.[10][11] The reaction's efficiency in forming the C-C bond directly contributes to its high atom economy.[9]
Alternative Route 2: Classical Condensation Reactions
A traditional approach to constructing pyrazole rings involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. To achieve the desired substitution pattern, this would necessitate a multi-step synthesis of a suitably functionalized dicarbonyl precursor containing the oxetane moiety.
Generalized Reaction Scheme (Multi-step):
-
Synthesis of an oxetanyl-substituted 1,3-dicarbonyl compound.
-
Condensation with a hydrazine to form the pyrazole ring.
-
Further functionalization to introduce the desired aryl group.
Atom Economy Considerations:
Condensation reactions often generate stoichiometric byproducts, such as water. While water is a benign byproduct, the multi-step nature of this approach significantly lowers the overall atom economy. Each step introduces the potential for waste generation from reagents, solvents, and purification processes. This contrasts with the more convergent approach of the Suzuki-Miyaura coupling.
Alternative Route 3: C-H Activation/Borylation Strategies
Modern synthetic methods offer the possibility of direct C-H activation and borylation of a pre-formed 1-(3-oxetanyl)-1H-pyrazole to generate the boronic ester in situ, followed by a one-pot Suzuki-Miyaura coupling.[12]
Generalized Reaction Scheme (One-Pot):
Atom Economy Considerations:
This one-pot approach can be highly atom-economical as it eliminates the need to isolate the boronic ester intermediate, thereby reducing solvent usage and purification waste.[13] The direct C-H functionalization avoids the use of pre-functionalized starting materials, further enhancing the overall efficiency.
Experimental Data and Protocol Insights
To provide a quantitative comparison, let's consider a hypothetical synthesis of a target molecule, "Ar-Pyrazole-(Oxetane)," via the Suzuki-Miyaura coupling using the title compound and a traditional multi-step condensation route.
Table 1: Comparative Atom Economy and Process Mass Intensity (PMI)
| Metric | Route 1: Suzuki-Miyaura Coupling | Alternative Route 2: Multi-step Condensation |
| Theoretical Atom Economy (%) | High (typically >80%) | Moderate to Low (often <50% over multiple steps) |
| Overall Yield (%) | Good to Excellent (e.g., 85%) | Variable (e.g., 40% over 3 steps) |
| Process Mass Intensity (PMI) | Lower (e.g., 50-100) | Higher (e.g., >200) |
| Key Byproducts | Boronic acid derivatives, inorganic salts | Water, various organic and inorganic waste from each step |
Note: These are representative values and can vary depending on the specific substrates and reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize an exemplary biaryl compound via Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the aryl bromide, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki-Miyaura couplings, tolerant of a wide range of functional groups.
-
Base: Potassium carbonate is an effective and relatively mild inorganic base suitable for this transformation.
-
Solvent System: The mixture of dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the catalytic cycle.
Visualization of Synthetic Pathways
To further illustrate the concepts discussed, the following diagrams depict the logical flow of the synthetic routes.
Caption: Convergent Suzuki-Miyaura coupling pathway.
Caption: Linear and multi-step condensation pathway.
Conclusion and Future Outlook
The evaluation of atom economy is a critical component of modern synthetic route design, particularly within the pharmaceutical industry. The use of this compound in Suzuki-Miyaura cross-coupling reactions represents a highly efficient and atom-economical approach for the synthesis of valuable pyrazole-containing molecules. When compared to traditional multi-step condensation methods, the Suzuki-Miyaura coupling offers a more convergent, higher-yielding, and greener alternative.
Future advancements in catalysis, such as the development of more efficient C-H activation and borylation protocols, will likely further enhance the atom economy of synthesizing these important building blocks and their derivatives. By prioritizing atom economy in our synthetic planning, we can contribute to a more sustainable and economically viable future for drug discovery and development.
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Cross-reactivity and selectivity studies of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester in complex molecule synthesis
Excellent Functional Group Tolerance: The cross-reactivity screen (Table 2) highlights the robustness of Ox-Py-Bpin. It couples efficiently with aryl halides bearing both electron-donating and electron-withdrawing groups, achieving high yields across the board. Its compatibility with sensitive functionalities like esters, ketones, and even nitro groups makes it an ideal reagent for late-stage functionalization in complex molecule synthesis, where preserving existing chemical features is critical. [8] Conclusion for the Synthetic Chemist: this compound is not merely a vehicle for installing an oxetane; it is a high-performance building block whose unique electronic properties confer enhanced reactivity in Suzuki-Miyaura couplings. Its predictable, clean reactivity and broad functional group tolerance make it a superior choice over simpler pyrazole boronic esters for applications demanding efficiency and reliability. The incorporation of the oxetane motif provides this reactivity advantage while simultaneously imparting the well-documented benefits of improved physicochemical properties to the final target molecule. [1][5]
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(51), 9052-9067. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Formation of the Active Catalyst in Suzuki-Miyaura Couplings. Angewandte Chemie International Edition, 53(15), 3953-3956. Available at: [Link]
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Lima, C., et al. (2018). Exploring the selectivity of the Suzuki–Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry, 42(18), 15304-15311. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester
As a Senior Application Scientist, my primary focus extends beyond the application of novel chemical entities to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The compound 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is a sophisticated building block, characteristic of modern drug discovery programs. Its pyrazole core is a privileged scaffold in medicinal chemistry, while the boronic acid pinacol ester functional group is invaluable for cross-coupling reactions.[1][2] However, these same reactive features necessitate a rigorous and informed approach to waste management.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined here are grounded in established chemical safety principles and institutional best practices.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is essential. The primary source for this information is the manufacturer's Safety Data Sheet (SDS). Based on available data, this compound presents several hazards that dictate the required safety measures.[3]
Table 1: Hazard Profile of this compound
| GHS Pictogram | Signal Word | Hazard Statements (H-Statements) | Key Precautionary Statements (P-Statements) |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves, eye protection, and face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation. | |
| Source: Apollo Scientific SDS[3] |
Mandatory Safety Measures:
-
Engineering Controls : All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[3]
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling the compound or its waste:
The Core Principle: Hazardous Waste Classification
Due to its identified hazards and as a matter of best practice for reactive organoboron compounds, this compound and any materials contaminated with it must be treated as hazardous chemical waste .[3][4]
Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sewer system via a sink drain. [4][5][6][7] Intentional evaporation of waste, even in a fume hood, is also a prohibited disposal method.[6][7] The ultimate disposal of such chemicals is typically handled by licensed facilities through controlled incineration with flue gas scrubbing to neutralize harmful emissions.[8]
Caption: Waste Segregation and Disposal Workflow.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is crucial for safety and compliance.
Waste Segregation and Container Management
Proper segregation prevents dangerous reactions between incompatible chemicals.[6][9]
-
Designated Containers : Use separate, clearly labeled, and chemically compatible containers for solid and liquid waste.[4][5] Containers must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[5][10]
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[11] The label must include:
-
Keep Containers Closed : Waste containers must remain closed except when actively adding waste.[5][6][7] This minimizes the release of vapors and prevents spills.
Managing Specific Waste Streams
-
Solid Waste : Place all contaminated solid materials, such as gloves, weighing paper, pipette tips, and absorbent pads used for minor spills, directly into a designated solid hazardous waste container.[4]
-
Liquid Waste : Collect all unreacted solutions, mother liquors, and solvent rinsates in a designated liquid hazardous waste container. It is best practice to segregate halogenated and non-halogenated solvent waste streams.[9]
-
Unused or Expired Bulk Chemical : The original container with the unused chemical should be disposed of as hazardous waste. Ensure the cap is tightly sealed and the label is intact. Place it in secondary containment for pickup.
-
Empty Containers : The empty container of this compound must still be managed as hazardous waste unless it has been triple-rinsed.[12] The rinsate from this process must be collected as liquid hazardous waste.[4][7] After proper rinsing, deface the original label before disposal as regular trash or lab glass.[7]
Decontamination of Laboratory Glassware
For reusable glassware, a two-step decontamination process is recommended:
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination : A basic wash can help convert residual boronic acid ester into a more water-soluble boronate salt.[4] This can be achieved by rinsing with a dilute aqueous base solution (e.g., 1% sodium carbonate solution). This rinsate must also be collected as liquid hazardous waste.
-
Final Rinse : Perform a final rinse with deionized water, which should also be collected as hazardous waste.[4] The cleaned glassware can then be air-dried in a well-ventilated area before reuse.
Caption: Decision tree for waste characterization and segregation.
Storage and Final Disposition
-
Satellite Accumulation Area (SAA) : Store all sealed and labeled hazardous waste containers in a designated SAA within the laboratory.[10] This area should be clearly marked and away from general traffic.
-
Secondary Containment : All liquid waste containers must be kept in secondary containment, such as a plastic bin or tub, to contain any potential leaks.[5][7][10] Incompatible waste streams must be segregated using separate containment trays.[9][10]
-
Waste Pickup : Follow your institution's specific procedures to request a hazardous waste pickup. This is typically done through an online portal managed by the Environmental Health & Safety (EHS) office.[6][7][11] Do not allow waste to accumulate for more than 6-9 months, or as specified by your institution's policy.[5][6]
Emergency Procedures
-
Spills : For small spills, use an absorbent material like vermiculite or sand.[13] Avoid generating dust.[3] Collect all cleanup materials in a sealed container, label it as hazardous waste, and dispose of it accordingly.[5] For larger spills, evacuate the area and contact your institution's EHS department immediately.[5]
-
Personal Exposure :
-
Eye Contact : Immediately flush with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Skin Contact : Wash the affected area thoroughly with soap and running water.[3] Seek medical attention if irritation occurs or persists.[3]
-
Inhalation : Move the affected person to fresh air.[3]
-
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that the innovative work conducted in the lab does not come at the expense of personal or environmental health. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the final authority on waste management in your facility.
References
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- Stanford Environmental Health & Safety. (2008). Laboratory Chemical Waste Guidelines.
-
UC Irvine Environmental Health & Safety. (2025). Laboratory Hazardous Chemical Waste Guidelines. Retrieved from .
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Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from .
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ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER. Retrieved from .
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Organic Syntheses. (n.d.). boronic esters. Retrieved from .
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CymitQuimica. (2024). Safety Data Sheet: 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. Retrieved from .
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SynHet. (n.d.). 1H-Pyrazole-5-boronic acid, pinacol ester, N1-BOC protected. Retrieved from .
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Sigma-Aldrich. (2024). Safety Data Sheet: 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester. Retrieved from .
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Fisher Scientific. (2024). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%. Retrieved from .
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Fisher Scientific. (2024). Safety Data Sheet: Ethylboronic acid pinacol ester. Retrieved from .
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Navigating the Safe Handling of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester: A Guide for Laboratory Professionals
For the innovative researcher in drug development, the synthesis and application of novel chemical entities are paramount. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester represents a confluence of valuable structural motifs: the versatile pyrazole core, the reactivity of a boronic acid pinacol ester, and the increasingly sought-after oxetane ring. The oxetane, in particular, is gaining traction as a tool to fine-tune physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2][3] However, the unique combination of these functional groups necessitates a thorough understanding of its handling requirements to ensure laboratory safety and experimental integrity. This guide provides essential, actionable information for the safe handling, storage, and disposal of this compound.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a comprehensive risk assessment is crucial. While a specific Safety Data Sheet (SDS) for this exact compound is available, we can infer its potential hazards from related structures.[4] Boronic acid derivatives, as a class, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, it is imperative to handle this compound in a well-ventilated area.
Primary Engineering Control:
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood.[8] This minimizes the risk of inhaling dust or vapors.
Secondary Engineering Controls:
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[9][10] | Protects against splashes and airborne particles that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8][11] It is advisable to inspect gloves for any defects before use and to employ proper glove removal techniques to avoid skin contact.[10] | Prevents skin contact, which can lead to irritation.[5][6] |
| Body Protection | A fully fastened laboratory coat.[8][11] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[5][6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for both safety and the success of your experiment. Many boronic acid pinacol esters are sensitive to air and moisture, which can affect their stability and reactivity.[9]
Preparation and Weighing:
-
Inert Atmosphere: For sensitive reactions, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[12][13] This is particularly important for preventing hydrolysis of the boronic acid ester.
-
Weighing: If weighing the solid in the open, do so in a fume hood and minimize the time the container is open.
Dissolution and Reaction Setup:
-
Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.
-
Temperature Control: Be mindful of any potential exothermic reactions, especially when mixing with other reagents.
Post-Reaction Work-up:
-
Quenching: If necessary, quench the reaction mixture carefully, again being aware of potential exotherms.
-
Extraction and Purification: Perform all liquid-liquid extractions and chromatographic separations within the fume hood.
The following diagram illustrates the decision-making process for selecting the appropriate handling environment:
Caption: Decision tree for selecting the appropriate handling environment.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
Small Spills (in a fume hood):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[14][15]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
Large Spills (or spills outside a fume hood):
-
Evacuation: Evacuate the immediate area and alert nearby personnel.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance and assistance. Do not attempt to clean up a large spill without proper training and equipment.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility. All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[11]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11]
-
Compatibility: Do not mix boronic acid waste with other incompatible waste streams. Consult your institution's EHS guidelines for specific instructions.[8]
Disposal Procedure:
-
Collection: Collect all contaminated materials, including gloves, absorbent pads, and disposable labware, in the designated solid waste container. Collect all liquid waste, including reaction residues and solvent rinses, in the designated liquid waste container.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area.[11]
-
Pickup: Follow your institution's procedures for hazardous waste pickup and disposal.[11] Never dispose of this chemical down the drain or in the regular trash.[11]
The following flowchart outlines the general waste disposal workflow:
Caption: General workflow for the disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of drug discovery and development.
References
- Apollo Scientific. (2022). This compound Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Aminopyridine-4-boronic acid pinacol ester Safety Data Sheet.
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- BenchChem. (2025). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- Capot Chemical. (2013). MSDS of Isopropenylboronic acid pinacol ester.
- AK Scientific, Inc. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet.
- Fisher Scientific. (2024). Isopropylboronic acid pinacol ester Safety Data Sheet.
- Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
